Saccharin N-(2-acetic acid ethyl ester)
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQHUPTHHPHGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179412 | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24683-20-3 | |
| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saccharin N-(2-acetic acid ethyl ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SACCHARIN N-(2-ACETIC ACID ETHYL ESTER) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Saccharin N-(2-acetic acid ethyl ester)" chemical properties
An In-depth Technical Guide to the Chemical Properties of Saccharin N-(2-acetic acid ethyl ester)
Executive Summary
This guide provides a comprehensive technical overview of Saccharin N-(2-acetic acid ethyl ester), a key organic compound primarily utilized in the pharmaceutical industry. From the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical and physical properties, spectroscopic signature, and established synthetic and purification protocols. We explore the causality behind its reactivity, focusing on the interplay of its constituent functional groups—the ester, the sulfonamide, and the aromatic ring. The primary application of this compound as "Piroxicam Impurity E," a critical reference standard for analytical method development and quality control in drug manufacturing, is detailed.[1] This guide is intended for researchers, quality control analysts, and drug development professionals seeking a thorough understanding of this molecule's behavior and handling.
Molecular Identity and Physicochemical Properties
Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, the oldest artificial sweetener. Its formal chemical identity and key physical properties are crucial for its application as an analytical standard and for predicting its behavior in various chemical environments.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[1][2]
-
Common Synonyms: Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, Piroxicam Impurity E[1]
-
CAS Number: 24683-20-3[2]
-
Molecular Formula: C₁₁H₁₁NO₅S[2]
The core physicochemical data for this compound are summarized in Table 1. It exists as a stable, crystalline solid under standard conditions, a property that makes it well-suited for use as a reference material.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 269.27 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 441.4 ± 47.0 °C (Predicted) | [1] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |[1] |
Spectroscopic and Structural Characterization
Structural elucidation of Saccharin N-(2-acetic acid ethyl ester) is achieved through a combination of standard spectroscopic techniques. The unique electronic environment of each functional group provides a distinct analytical signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show four distinct sets of signals. The four protons on the aromatic ring of the saccharin moiety would appear as a complex multiplet in the downfield region (typically ~7.8-8.2 ppm). A key diagnostic signal is the singlet for the methylene protons (N-CH₂) situated between the saccharin nitrogen and the ester carbonyl, appearing further downfield due to the influence of two adjacent electron-withdrawing groups. The ethyl ester group gives rise to a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the terminal methyl protons (CH₃) in the upfield region.[1]
-
¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. Distinct signals are expected for the carbonyl carbons of the ester and the saccharin imide, the aromatic carbons, and the aliphatic carbons of the ethyl acetate group.[1]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorption bands characteristic of the molecule's functional groups. The presence of multiple carbonyl and sulfonyl groups leads to a distinctive fingerprint region. Key expected absorption bands are summarized in Table 2.
Table 2: Predicted FT-IR Spectral Assignments
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=O (Imide) | Stretch | ~1730 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretch | ~1350 and ~1180 |
| C-O (Ester) | Stretch | 1260 - 1050 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 269).[1] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃, mass = 45) or the entire ethyl group.[3]
Molecular Structure
The molecule consists of a planar saccharin ring system connected to a flexible ethyl acetate side chain via the nitrogen atom. This linkage dictates the molecule's overall conformation and reactivity.
Figure 1: Molecular Structure.
Synthesis and Purification
The most direct and widely utilized method for preparing Saccharin N-(2-acetic acid ethyl ester) is through the N-alkylation of saccharin sodium salt with ethyl bromoacetate.[1] This process is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.
Synthetic Pathway: Sₙ2 Alkylation
The underlying principle of this synthesis is the high nucleophilicity of the saccharin anion. Deprotonation of saccharin's acidic N-H proton (pKa ≈ 1.6) creates an ambident nucleophile with negative charge density on both the nitrogen and the carbonyl oxygen. In polar aprotic solvents like DMF or DMSO, alkylation occurs preferentially on the nitrogen atom, which is the thermodynamically favored product.[1][4] The saccharin anion attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion and forming the target N-C bond.[1]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the N-alkylation of saccharin.[1][5]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin sodium salt (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent is critical as it solvates the sodium cation without hydrogen-bonding to the nucleophilic anion, thereby increasing its reactivity.[6]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being sparingly soluble in water, will precipitate out as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual solvent and salts.
Purification Protocol
The crude product can be purified by one of two primary methods to achieve high purity suitable for a reference standard.
-
Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or methanol. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[1]
-
Column Chromatography: For higher purity or separation from closely related impurities, column chromatography is employed. A silica gel stationary phase is used with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane. The polarity of the eluent is optimized using TLC to ensure good separation.[1]
Figure 2: Synthesis and Purification Workflow.
Chemical Reactivity and Stability
The chemical behavior of the molecule is governed by the distinct reactivity of its functional groups.[1]
-
Ester Hydrolysis: The ethyl ester group is the most reactive site under common laboratory conditions. It is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis yields Saccharin N-(2-acetic acid) and ethanol.[1] This reaction is a potential degradation pathway and is important to consider for long-term storage of the compound in solution.
-
Sulfonamide Core Stability: The saccharin ring itself is highly stable. The N-sulfonylcarboxamide linkage is resistant to hydrolysis under typical conditions that would cleave a standard amide. The parent saccharin molecule is noted to be stable in aqueous solutions from pH 3.3 to 8.0, even when heated to 150°C for one hour.[7]
-
Redox Behavior: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is not readily oxidized further. The aromatic ring is also generally stable to oxidation due to its aromaticity.[1]
Figure 3: Key Reactive and Stable Sites.
Applications in Pharmaceutical Analysis and Synthesis
The primary and most critical application of Saccharin N-(2-acetic acid ethyl ester) is its role as a qualified pharmaceutical reference standard.[1]
-
Impurity Profiling: It is specifically designated as "Piroxicam Impurity E".[1] Piroxicam is a non-steroidal anti-inflammatory drug (NSAID), and during its synthesis, this ester can be formed as a process-related impurity. Regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled. Therefore, a pure sample of this compound is essential for developing and validating analytical methods (e.g., HPLC, GC) to ensure the quality, safety, and efficacy of the final drug product.
-
Synthetic Building Block: Beyond its role as an impurity standard, the broader class of saccharin derivatives is of significant interest in medicinal chemistry and organic synthesis. Saccharin-based structures have been explored as organocatalysts and as scaffolds for developing novel therapeutic agents, including antibacterial and anticancer compounds.[1][8]
Hazard and Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material.
-
GHS Hazard Statements:
References
-
Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN - CHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]
-
Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]
-
Hydrolytic Stability of Saccharin. (1956). Journal of the American Pharmaceutical Association (Scientific ed.). Retrieved January 12, 2026, from [Link]
-
Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ammar A. Razzak Mahmood & Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56. Retrieved January 12, 2026, from [Link]
-
Artificial sugar saccharin and its derivatives: role as a catalyst. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]
-
Aoc Lab 2. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
-
Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. (2014). Research on Chemical Intermediates. Retrieved January 12, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. murov.info [murov.info]
- 6. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, a significant derivative of saccharin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into the experimental methodologies used for its characterization.
Introduction and Chemical Identity
Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, also known as Saccharin N-(2-Acetic Acid Ethyl Ester), is a derivative of 1,2-benzisothiazole, the core structure of the well-known artificial sweetener, saccharin.[1][2] The addition of an ethyl acetate group to the nitrogen atom of the saccharin moiety modifies its physicochemical properties, making it a compound of interest for various applications, including its use as a piroxicam impurity and as a scaffold in medicinal chemistry.[2] Understanding its fundamental characteristics is paramount for its synthesis, handling, and application in research and development.
Key Identifiers:
-
IUPAC Name: Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[2][3]
-
Molecular Weight: 269.27 g/mol [1]
Below is a diagram illustrating the molecular structure of the compound, highlighting its key functional groups which dictate its chemical behavior.
Caption: Molecular structure of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate.
Synthesis and Purification
The synthesis of this compound typically involves the reaction of saccharin with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution where the nitrogen atom of the saccharin anion attacks the electrophilic carbon of the ethyl haloacetate. The choice of base and solvent is critical for achieving a good yield and purity. Anhydrous conditions are often preferred to prevent hydrolysis of the ester.
Exemplary Protocol: A general synthetic approach involves dissolving saccharin and a mild base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. Ethyl chloroacetate is then added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4] The product is then isolated by filtration and purified by recrystallization, commonly from ethanol or methanol, to yield a white to off-white solid.[1][4]
Physicochemical Properties
The physicochemical properties of a compound are crucial for determining its behavior in various systems, including its solubility, stability, and potential biological interactions. A summary of the key properties for Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is provided below.
| Property | Value | Source |
| Physical State | White to Off-White Solid | [2] |
| Melting Point | 104-106 °C | [1][2] |
| Boiling Point | 441.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.442 g/cm³ (Predicted) | [1] |
| Water Solubility | Low (Inferred from Saccharin) | [5][6] |
| XLogP3 | 1.4 | [1] |
| pKa | -16.17 (Predicted, Strongest Basic) | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene protons of the ethyl acetate group, and the methyl protons of the ethyl group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methylene protons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded and appear at a lower field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is 269.0358.[3]
Experimental Methodologies: A Deeper Dive
The determination of physicochemical properties requires precise and validated experimental protocols. This section provides an overview of the methodology for determining some of the key parameters.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.
Workflow for Melting Point Determination
Caption: Standard workflow for melting point determination.
Causality in Protocol:
-
Drying the sample: Essential to remove any residual solvent which can depress the melting point and broaden the range.
-
Slow heating rate: A rapid heating rate can lead to an erroneously high and broad melting range due to inefficient heat transfer. A rate of 1-2 °C per minute is standard.
-
Calibration: Using a certified standard with a known melting point ensures the accuracy and reliability of the instrument.
Solubility Assessment
Solubility is a key parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH).
-
The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Rationale: This method ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility under the specified conditions.
Stability and Reactivity
The stability of the compound under various conditions (e.g., pH, temperature, light) is crucial for its storage and formulation. The ester linkage in Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield saccharin and ethanol. The saccharin moiety itself is known to be relatively stable.[6]
Conclusion
Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is a compound with well-defined physicochemical properties that are critical for its application in various scientific fields. This guide has provided a detailed overview of its chemical identity, synthesis, and key characteristics, along with insights into the experimental methodologies used for their determination. A thorough understanding of these properties is essential for any researcher or scientist working with this compound.
References
-
Hassanzadeh, F., et al. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). The physical properties of saccharin. Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
-
Scribd. (n.d.). Saccharin Solubility Data. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO2 stretching region. Retrieved from [Link]
-
Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]
-
Journal of Microbiology, Biotechnology and Food Sciences. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum obtained for standard saccharin. Retrieved from [Link]
-
AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 444-456. Retrieved from [Link]
-
PubChem. (n.d.). Saccharin. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Saccharin. Retrieved from [Link]
-
LookChem. (n.d.). Cas 81-07-2,Saccharin. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-benzothiazol-6-yl)acetate. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Retrieved from [Link]
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide. Retrieved from [Link]
-
PMC. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]
-
PubChem. (n.d.). Clethodim. Retrieved from [Link]
-
PubChem. (n.d.). US10040781, Example 539. Retrieved from [Link]
-
Acta Crystallographica Section E. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Retrieved from [Link]
-
PubChem. (n.d.). Anticancer agent 199. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-hydrazinyl-2-oxoacetate. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl (3-azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetate-1,1-dioxide CAS#: 24683-20-3 [amp.chemicalbook.com]
- 3. Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate [lgcstandards.com]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. researchgate.net [researchgate.net]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Saccharin(81-07-2) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Saccharin [webbook.nist.gov]
Spectroscopic Characterization of Saccharin N-(2-acetic acid ethyl ester): A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for Saccharin N-(2-acetic acid ethyl ester), a significant derivative of saccharin with applications in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the structural elucidation and quality control of this compound.
Introduction: The Molecular Blueprint
Saccharin N-(2-acetic acid ethyl ester), identified by its CAS number 24683-20-3, is a crystalline solid with the molecular formula C₁₁H₁₁NO₅S and a molecular weight of 269.27 g/mol .[1] Its formal IUPAC name is ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate. The structural integrity of this molecule is paramount in its applications, particularly in its role as a reference standard in pharmaceutical analysis. Spectroscopic methods provide a non-destructive and highly informative means to confirm its identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Saccharin N-(2-acetic acid ethyl ester), both ¹H and ¹³C NMR provide critical insights into its structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of Saccharin N-(2-acetic acid ethyl ester) is anticipated to display distinct signals corresponding to the aromatic protons of the benzothiazole ring, the methylene protons of the N-acetic acid ethyl ester moiety, and the ethyl group protons.[1] The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and interactions with neighboring protons give rise to signal splitting (coupling).
Expected ¹H NMR Spectral Features:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (C₆H₄) | 7.8 - 8.2 | Multiplet (m) | 4H |
| N-CH₂ | ~4.5 | Singlet (s) | 2H |
| O-CH₂ (Ethyl) | ~4.2 | Quartet (q) | 2H |
| CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |
Causality Behind Assignments:
-
Aromatic Protons (7.8 - 8.2 ppm): The protons on the benzene ring are deshielded due to the electron-withdrawing effects of the sulfonyl and carbonyl groups, causing them to resonate at a high chemical shift. The complex splitting pattern arises from proton-proton coupling within the aromatic system.
-
N-CH₂ Protons (~4.5 ppm): The methylene protons attached to the nitrogen are significantly deshielded by the adjacent carbonyl group and the benzothiazole ring system, placing their signal in the downfield region. The absence of adjacent protons results in a singlet.
-
O-CH₂ Protons (~4.2 ppm): These methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
-
CH₃ Protons (~1.2 ppm): The methyl protons of the ethyl group are in a more shielded environment and thus appear at a lower chemical shift. Their signal is split into a triplet by the two adjacent methylene protons.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.
Expected ¹³C NMR Spectral Features:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | ~165 |
| C=O (Ester) | ~168 |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 120 - 135 |
| O-CH₂ (Ethyl) | ~62 |
| N-CH₂ | ~45 |
| CH₃ (Ethyl) | ~14 |
Expert Interpretation:
-
The two carbonyl carbons (amide and ester) are expected to be the most deshielded due to the direct attachment of electronegative oxygen and nitrogen atoms, appearing at the lowest field.
-
The aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons, those that do not have any attached protons, will generally have weaker signals.
-
The aliphatic carbons of the ethyl acetate moiety appear at higher field, with the carbon attached to the oxygen (O-CH₂) being more deshielded than the terminal methyl carbon (CH₃).
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of Saccharin N-(2-acetic acid ethyl ester) will be characterized by strong absorption bands corresponding to the various carbonyl and sulfonyl groups.
Key IR Absorption Bands:
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1750 | C=O (Ester) | Stretch |
| ~1720 | C=O (Amide) | Stretch |
| ~1350 & ~1180 | S=O (Sulfonyl) | Asymmetric & Symmetric Stretch |
| ~1250 | C-O (Ester) | Stretch |
| ~3100-3000 | C-H (Aromatic) | Stretch |
| ~2980-2850 | C-H (Aliphatic) | Stretch |
Mechanistic Insights:
The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the existence of both the ester and the amide functionalities. The strong absorptions in the 1350-1180 cm⁻¹ region are characteristic of the sulfonyl group, a defining feature of the saccharin moiety.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 269, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 224
-
Loss of the entire ethyl acetate moiety (-CH₂COOCH₂CH₃): m/z = 182
-
Cleavage of the N-CH₂ bond.
-
Diagram of a Proposed Fragmentation Pathway:
Caption: Proposed fragmentation of the molecular ion.
Experimental Protocols
To ensure the acquisition of high-quality data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of Saccharin N-(2-acetic acid ethyl ester) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.
Conclusion
The spectroscopic data of Saccharin N-(2-acetic acid ethyl ester) provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive characterization, which is crucial for its use in research and quality control environments. This guide has provided a framework for understanding the key spectral features and their correlation to the compound's structure, empowering scientists to confidently identify and assess the purity of this important molecule.
References
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Retrieved from [Link]
Sources
The Evolving Therapeutic Landscape of Saccharin N-(2-acetic acid ethyl ester) and Its Analogs: From Sweetener to Multifunctional Scaffold
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
For over a century, saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) has been primarily recognized as the oldest artificial sweetener.[1][2] However, the intrinsic chemical reactivity and structural rigidity of its heterocyclic core present a versatile and underexplored scaffold for medicinal chemistry. The modification of the saccharin backbone, particularly at the nitrogen position, has unlocked a surprising breadth of biological activities far removed from taste modulation. This technical guide provides a deep dive into the synthesis, multifaceted biological activities, and structure-activity relationships of Saccharin N-(2-acetic acid ethyl ester) and its growing family of analogs. We will explore their potent anti-inflammatory, antimicrobial, and anticancer properties, detailing the underlying molecular mechanisms and providing validated experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of this re-emerging chemical entity.
Introduction: Reimagining a Classic Scaffold
Saccharin, a simple sultam, has a long and complex history.[2][3] While its primary application remains in the food industry as a non-caloric sweetener, the scientific community has begun to recognize its potential as a privileged structure in drug discovery. The core scaffold possesses a unique combination of a sulfonamide and a lactam group, both of which are capable of critical interactions with biological macromolecules.[4]
Saccharin N-(2-acetic acid ethyl ester), a key derivative, exemplifies this potential. While often identified as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, its utility extends into organic synthesis as a stable and reactive building block.[5] The N-alkylation of the saccharin core with an ethyl acetate moiety serves as a gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of analogs with tailored therapeutic profiles.
Synthetic Strategies: Accessing the Analog Library
The primary route for synthesizing Saccharin N-(2-acetic acid ethyl ester) and its direct analogs is the N-alkylation of saccharin, typically via its sodium salt, with a suitable alkyl halide.[2] This is a robust and high-yielding nucleophilic substitution (SN2) reaction.
General Synthesis Workflow
The synthesis of a diverse library of analogs can be achieved by varying the electrophile or by subsequent modification of the ester group. The general workflow provides a logical pathway from starting materials to a final, purified library of compounds ready for biological screening.
Caption: Antimicrobial mechanisms of saccharin derivatives.
Table 1: Antibacterial Activity of Select Saccharin Analogs
| Compound | Target Organism | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Saccharin | A. baumannii, P. aeruginosa | Biofilm Inhibition (at 2%) | >91% inhibition | [6] |
| Analog 6c | Staphylococcus sp. | Inhibition Zone | 30-35 mm | [7] |
| Analog 10a | Escherichia coli | Inhibition Zone | 30-35 mm | [7]|
Anti-inflammatory Effects
Saccharin derivatives have emerged as potent modulators of inflammatory signaling pathways. This activity is particularly relevant given the structural relationship to NSAIDs like Piroxicam.
Mechanism of Action: The anti-inflammatory properties of these compounds are primarily mediated through the inhibition of key pro-inflammatory pathways. One major target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . Saccharin treatment has been shown to increase the expression of IκB, an inhibitor of NF-κB, thereby decreasing NF-κB's translocation to the nucleus and subsequent transcription of inflammatory genes. [8]This leads to a reduction in nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. [8] A separate line of research has identified saccharin analogs as inhibitors of interferon-mediated inflammation via the JAK/STAT1 pathway . [9][10][11]Specific derivatives can potently suppress this signaling cascade, providing a distinct mechanism for inflammation control. [9][10]
Caption: Inhibition of the NF-κB inflammatory pathway by saccharin analogs.
Anticancer Activity
Perhaps the most compelling therapeutic application for saccharin analogs is in oncology. In a remarkable reversal of its controversial past, saccharin is now viewed as a lead compound for the development of novel anticancer agents. [12] Mechanism of Action: The primary anticancer mechanism involves the targeted inhibition of carbonic anhydrase (CA) enzymes , specifically the tumor-associated isoforms CA IX and CA XII . [12][13]These enzymes are crucial for cancer cell survival, as they help maintain a stable intracellular pH in the acidic and hypoxic tumor microenvironment. [12]By regulating pH, CA IX allows cancer cells to thrive and metastasize.
Saccharin and its analogs act as selective inhibitors of CA IX and XII, with significantly less activity against the ubiquitous CA I and II isoforms found in healthy cells. [12]This selectivity is key to developing drugs with minimal side effects. Medicinal chemistry efforts have focused on synthesizing derivatives that enhance both the potency and selectivity of this inhibition, leading to compounds that can kill lung, prostate, and colon cancer cells in vitro without harming normal cells. [12] Table 2: Anticancer Activity of Select Saccharin Analogs
| Compound | Cancer Cell Line | Activity Metric | Result (µM) | Reference |
|---|---|---|---|---|
| Analog 10a | Ovcar-3 (Ovarian) | IC₅₀ | 7.64 | [7] |
| Analog 10a | M-14 (Melanoma) | IC₅₀ | 8.66 | [7] |
| Ester 3f | Hepatic Cancer | Inhibition Rate (at 50 µmol) | 55% | [2] |
| Nitrile 2 | Hepatic Cancer | Inhibition Rate (at 50 µmol) | 60% | [2]|
Structure-Activity Relationships (SAR)
The biological activity of saccharin derivatives is highly dependent on the nature of the substituents.
-
N-Substitution: The group attached to the imide nitrogen is critical. The N-(2-acetic acid ethyl ester) moiety provides a foundational structure, but modifications to the ester (e.g., changing the alkyl group from ethyl to isopropyl or butyl) can significantly impact cytotoxic and anti-inflammatory activity. [2]* Benzene Ring Substitution: Substitution on the aromatic ring can modulate activity. Electron-withdrawing groups (e.g., nitro) can impart a bitter taste, while electron-donating groups can maintain sweetness. [14]For other biological activities, substitutions on this ring using "click chemistry" can be used to append diverse functional groups, creating libraries for screening. [4]* Linker Length and Flexibility: In analogs designed to target specific receptors like 5-HT₁ₐ and D₂, the length and rigidity of the linker chain connecting the saccharin core to another pharmacophore (like arylpiperazine) are crucial for optimizing binding affinity. [15]
Caption: Key regions of the saccharin scaffold for SAR studies.
Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides step-by-step methodologies for core experiments.
Protocol: Synthesis of Saccharin N-(2-acetic acid ethyl ester)
This protocol is adapted from standard N-alkylation procedures. [5]
-
Preparation: In a round-bottom flask, dissolve saccharin sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction: Add ethyl bromoacetate (1.1 eq) to the solution.
-
Heating: Stir the reaction mixture at 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Saccharin N-(2-acetic acid ethyl ester) as a white crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: In Vitro Anticancer MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., M-14 or Ovcar-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the saccharin analog in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay
This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the saccharin analog for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.
-
Measurement: Measure the absorbance at ~540 nm. A standard curve using sodium nitrite is used for quantification.
-
Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.
Conclusion and Future Perspectives
The journey of saccharin from a simple sweetening agent to a versatile therapeutic scaffold is a testament to the power of medicinal chemistry. Saccharin N-(2-acetic acid ethyl ester) and its analogs have demonstrated a remarkable range of biological activities, with clear mechanisms of action in antimicrobial, anti-inflammatory, and anticancer contexts. The established synthetic routes allow for the creation of diverse chemical libraries, and the well-defined SAR provides a rational basis for the design of next-generation compounds with enhanced potency and selectivity.
Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, inflammation, and cancer.
-
Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
-
Target Deconvolution: Expanding the search for novel biological targets beyond the currently known pathways.
The saccharin core is no longer just a historical curiosity; it is a validated starting point for the development of novel therapeutics to address pressing global health challenges.
References
- Vertex AI Search. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences.
- Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355.
- NIH. (n.d.).
- NIH. (2014).
- Nicolaus Copernicus Superior School. (2025). Saccharin: sweetener with potential to fight drug-resistant bacteria.
- NIH. (2022).
- PubMed Central. (n.d.).
- Frontiers. (n.d.).
- Hamor, G. H. (1961). Correlation of Chemical Structure and Taste in the Saccharin Series. Science, 134(3488), 1416-1417.
- ResearchGate. (2025). Synthesis and antimicrobial and antioxidant activities of simple saccharin derivatives with N-basic side chains | Request PDF.
- NIH. (n.d.).
- ResearchGate. (n.d.). Possible mechanism of action of sugar substitute (saccharin).
- Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise.
- Figshare. (2015).
- Taylor & Francis Online. (n.d.).
- PubMed. (2021). Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues.
- ResearchGate. (n.d.). (PDF) Quantitative structure–activity relationships to predict sweet and non-sweet tastes.
- Benchchem. (n.d.). Saccharin N-(2-acetic acid ethyl ester)|CAS 24683-20-3.
- ResearchGate. (n.d.).
- Ibn Al-Haitham Journal for Pure and Applied Sciences. (2020).
- PubMed. (2017).
- PubMed. (2020). Saccharin Supplementation Inhibits Bacterial Growth and Reduces Experimental Colitis in Mice.
- Brunel University of London. (2025). Sweetener saccharin shows surprise power against antibiotic resistance.
- Wikipedia. (n.d.). Saccharin.
- PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195.
Sources
- 1. Saccharin: sweetener with potential to fight drug-resistant bacteria | Nicolaus Copernicus Superior School [sgmk.edu.pl]
- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharin - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of saccharin on inflammation in 3T3-L1 adipocytes and the related mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 12. chemicalmarket.net [chemicalmarket.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Correlation of chemical structure and taste in the saccharin series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of Saccharin N-(2-acetic acid ethyl ester) in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Sweetness - Saccharin as a Privileged Scaffold
Saccharin, a molecule widely recognized for its intense sweetness, possesses a rich and underexplored potential in the realm of medicinal chemistry. Its rigid benzisothiazole dioxide core, coupled with readily modifiable functional groups, presents an attractive starting point for the design and synthesis of novel therapeutic agents. This guide delves into the specific potential of a key derivative, Saccharin N-(2-acetic acid ethyl ester) , as a versatile scaffold for the development of a diverse range of biologically active compounds. While it is known as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, its true value may lie in its utility as a foundational building block for new chemical entities.[1] This document will provide an in-depth exploration of its synthesis, chemical reactivity, derivatization potential, and the biological significance of the resulting molecular architectures.
Core Scaffold Synthesis: A Gateway to Chemical Diversity
The synthesis of Saccharin N-(2-acetic acid ethyl ester) is a straightforward and well-documented process, typically achieved through the N-alkylation of saccharin. This reaction provides a high-yielding and efficient route to the core scaffold, making it readily accessible for further chemical exploration.
Synthetic Workflow: From Saccharin to the Target Scaffold
The primary synthetic route involves the reaction of the sodium salt of saccharin with an ethyl haloacetate, such as ethyl bromoacetate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism.
Sources
An In-Depth Technical Guide to the Investigation of "Saccharin N-(2-acetic acid ethyl ester)" Derivatives for Antimicrobial Activity
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Saccharin, a well-known synthetic sweetener, and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial properties. This in-depth technical guide focuses on the investigation of derivatives of "Saccharin N-(2-acetic acid ethyl ester)" as potential antimicrobial agents. We will delve into the synthetic strategies for the derivatization of the core molecule, detailed protocols for in-vitro antimicrobial screening, and the elucidation of their potential mechanisms of action. Furthermore, this guide will explore the application of Quantitative Structure-Activity Relationship (QSAR) studies to understand the correlation between the chemical structures of these derivatives and their biological activity, providing a rational framework for the design of more potent antimicrobial compounds.
Introduction: The Antimicrobial Potential of Saccharin and its Analogs
Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has a long history of use as a non-caloric artificial sweetener.[1] Beyond its application in the food industry, recent scientific investigations have unveiled its intriguing biological activities, including its potential as an antimicrobial agent.[2] Studies have shown that saccharin itself can inhibit the growth of various pathogenic bacteria, disrupt the formation of biofilms, and even resensitize drug-resistant bacteria to conventional antibiotics.[3][4] The antimicrobial efficacy of saccharin is believed to stem from its ability to disrupt the bacterial cell envelope and interfere with DNA replication dynamics.[3]
The saccharin scaffold presents a versatile platform for chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially enhanced biological activities. The nitrogen atom of the isothiazole ring is a key site for substitution, and modifications at this position have been shown to significantly influence the antimicrobial spectrum and potency of the resulting compounds. "Saccharin N-(2-acetic acid ethyl ester)" (Figure 1) serves as a strategic starting point for the generation of a library of derivatives through modifications of the ester functionality.
This guide will provide a comprehensive overview of the methodologies involved in the synthesis, characterization, and antimicrobial evaluation of this specific class of saccharin derivatives.
Synthesis and Derivatization Strategies
The synthesis of "Saccharin N-(2-acetic acid ethyl ester)" is typically achieved through the N-alkylation of saccharin. A common and efficient method involves the reaction of the sodium salt of saccharin with ethyl bromoacetate in a nucleophilic substitution (SN2) reaction.[5]
Synthesis of Saccharin N-(2-acetic acid ethyl ester)
Protocol:
-
Preparation of Sodium Saccharin: In a round-bottom flask, dissolve saccharin in a suitable solvent such as ethanol. Add an equimolar amount of sodium ethoxide or sodium hydroxide to deprotonate the saccharin nitrogen, forming the sodium salt.
-
N-Alkylation: To the solution of sodium saccharin, add ethyl bromoacetate dropwise with stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification: The crude "Saccharin N-(2-acetic acid ethyl ester)" can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Derivatization of the Ethyl Ester Moiety
The ethyl ester group of "Saccharin N-(2-acetic acid ethyl ester)" is a versatile handle for the synthesis of a variety of derivatives, including carboxylic acids, amides, and other esters.
The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6] Alkaline hydrolysis is often preferred as it is an irreversible reaction, leading to higher yields.[6]
Protocol for Alkaline Hydrolysis:
-
Dissolve "Saccharin N-(2-acetic acid ethyl ester)" in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).
-
Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid derivative.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain "Saccharin N-(2-acetic acid)".
Amide derivatives can be synthesized from the carboxylic acid (obtained from hydrolysis) or directly from the ethyl ester.
From the Carboxylic Acid:
-
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]
-
Amidation: The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivative.[8]
Directly from the Ethyl Ester (Aminolysis):
While less common for simple esters, direct reaction with an amine (aminolysis) can sometimes be achieved, often requiring high temperatures or catalysis. A more practical approach involves converting the ester to an intermediate that is more reactive towards amines.
To introduce different alkyl or aryl groups into the ester moiety, transesterification can be performed under acidic or basic conditions.[9][10] This involves reacting "Saccharin N-(2-acetic acid ethyl ester)" with a different alcohol in the presence of a catalyst.[10]
Protocol for Acid-Catalyzed Transesterification:
-
Dissolve "Saccharin N-(2-acetic acid ethyl ester)" in an excess of the desired alcohol (e.g., methanol, propanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture under reflux, monitoring the reaction by TLC.
-
Upon completion, neutralize the acid catalyst and remove the excess alcohol.
-
Purify the resulting ester derivative using appropriate methods like column chromatography.
dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Saccharin [label="Saccharin"]; Na_Saccharin [label="Sodium Saccharin"]; EthylEster [label="Saccharin N-(2-acetic acid ethyl ester)"]; CarboxylicAcid [label="Saccharin N-(2-acetic acid)"]; Amide [label="Amide Derivatives"]; OtherEster [label="Other Ester Derivatives"];
Saccharin -> Na_Saccharin [label="NaOH/EtOH"]; Na_Saccharin -> EthylEster [label="Ethyl Bromoacetate"]; EthylEster -> CarboxylicAcid [label="Hydrolysis (NaOH, H₂O)"]; CarboxylicAcid -> Amide [label="1. SOCl₂\n2. R₁R₂NH"]; EthylEster -> OtherEster [label="Transesterification (R'OH, H⁺)"]; } caption { label = "Synthetic pathways for derivatives."; fontsize = 10; } end_dot
Caption: Synthetic pathways for the generation of "Saccharin N-(2-acetic acid ethyl ester)" and its subsequent derivatization.
Spectroscopic Characterization
The structural elucidation of the synthesized compounds is a critical step and is typically achieved using a combination of spectroscopic techniques.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of protons. For "Saccharin N-(2-acetic acid ethyl ester)," characteristic signals would include aromatic protons of the saccharin ring, a singlet for the methylene protons adjacent to the nitrogen, and a quartet and triplet for the ethyl group of the ester.[5][11]
-
¹³C NMR: Reveals the different types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester and the saccharin ring, the aromatic carbons, and the aliphatic carbons of the ethyl acetate moiety.[5]
-
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key absorption bands for the parent ester would include C=O stretching vibrations for the ester and the amide in the saccharin ring, and S=O stretching for the sulfonyl group.[5]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. The mass spectrum of "Saccharin N-(2-acetic acid ethyl ester)" would show a molecular ion peak corresponding to its molecular weight (269.27 g/mol ), and fragmentation patterns can help confirm the structure.[3][5]
In-Vitro Antimicrobial Activity Screening
A variety of standardized methods are available to evaluate the in-vitro antimicrobial activity of the synthesized derivatives.
Preliminary Screening: Agar Disk-Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Protocol:
-
Prepare agar plates inoculated with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Protocol:
-
Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).
dot graph AntimicrobialScreening { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Start [label="Synthesized Derivatives"]; DiskDiffusion [label="Agar Disk-Diffusion Assay\n(Qualitative Screening)"]; MIC [label="Broth Microdilution Assay\n(Quantitative MIC Determination)"]; Data [label="Antimicrobial Activity Data"];
Start -> DiskDiffusion; DiskDiffusion -> MIC [label="Active Compounds"]; MIC -> Data; } caption { label = "Workflow for antimicrobial screening."; fontsize = 10; } end_dot
Caption: A typical workflow for the in-vitro antimicrobial screening of newly synthesized compounds.
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison of the activity of different derivatives.
Table 1: Example of Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | R Group (in Amide Derivative) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Parent Ester | -OCH₂CH₃ | >256 | >256 | >256 | >256 |
| Derivative 1 | -NHCH₃ | 128 | 64 | 256 | >256 |
| Derivative 2 | -N(CH₃)₂ | 64 | 32 | 128 | 256 |
| Derivative 3 | -NH-Phenyl | 32 | 16 | 64 | 128 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.125 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanism of Action
The antimicrobial mechanism of saccharin derivatives is an area of active research. Evidence suggests a multi-targeted approach.[12]
-
Cell Envelope Disruption: Saccharin and its derivatives have been shown to disrupt the stability of the bacterial cell envelope, leading to altered cell morphology, membrane bulging, and eventual cell lysis.[2][3]
-
Interference with DNA Replication: Studies have indicated that these compounds can interfere with the dynamics of DNA replication in bacteria.[3]
-
Inhibition of Folic Acid Synthesis: There is a proposed similarity between the mechanism of action of saccharin and sulfonamide drugs, suggesting that saccharin may act as a prodrug that is converted to a structural analog of p-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[12]
dot graph MechanismOfAction { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];
SaccharinDerivative [label="Saccharin Derivative"]; CellEnvelope [label="Cell Envelope Disruption"]; DNAReplication [label="Interference with\nDNA Replication"]; FolicAcid [label="Inhibition of\nFolic Acid Synthesis"]; BacterialCellDeath [label="Bacterial Cell Death"];
SaccharinDerivative -> CellEnvelope; SaccharinDerivative -> DNAReplication; SaccharinDerivative -> FolicAcid; CellEnvelope -> BacterialCellDeath; DNAReplication -> BacterialCellDeath; FolicAcid -> BacterialCellDeath; } caption { label = "Proposed antimicrobial mechanisms."; fontsize = 10; } end_dot
Caption: Proposed multi-targeted antimicrobial mechanisms of action for saccharin derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity.[13][14] By developing a QSAR model for the antimicrobial activity of "Saccharin N-(2-acetic acid ethyl ester)" derivatives, researchers can:
-
Identify the key structural features (e.g., lipophilicity, electronic properties, steric factors) that govern antimicrobial potency.
-
Predict the activity of newly designed, unsynthesized derivatives.
-
Guide the rational design of more effective antimicrobial agents.
A typical QSAR study involves:
-
Data Set Preparation: A series of synthesized derivatives with their corresponding antimicrobial activity data (e.g., MIC values) is compiled.
-
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each derivative.
-
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Conclusion and Future Perspectives
Derivatives of "Saccharin N-(2-acetic acid ethyl ester)" represent a promising and largely unexplored area for the discovery of novel antimicrobial agents. The synthetic accessibility of the core molecule and the potential for diverse functionalization of the ester group make this an attractive scaffold for medicinal chemistry campaigns. This guide has provided a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of these compounds. Future research should focus on the synthesis of a broader range of derivatives and their evaluation against a wide panel of clinically relevant, drug-resistant pathogens. In-depth mechanistic studies and the application of QSAR will be crucial for the rational design of next-generation saccharin-based antimicrobials to combat the growing threat of infectious diseases.
References
-
News-Medical-Life-Sciences. Sweetener saccharin revives old antibiotics by breaking bacterial defences. 2025-04-03. Available from: [Link]
-
National Institutes of Health. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC. Available from: [Link]
-
ResearchGate. Synthesis, Antimicrobial Evaluation of some New Heterocycles Derived from N- Substituted Saccharin. 2019-12-05. Available from: [Link]
-
ResearchGate. (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Der Pharma Chemica. Synthesis, Antimicrobial Evaluation of some New Heterocycles Derived from N-Substituted Saccharin. Available from: [Link]
-
Wiley-VCH. Supporting Information. 2007. Available from: [Link]
-
RSC Publishing. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Available from: [Link]
-
Brunel University London. Sweetener saccharin shows surprise power against antibiotic resistance. 2025-04-02. Available from: [Link]
-
IARC Publications. SACCHARIN AND ITS SALTS 1. Exposure Data. Available from: [Link]
-
National Institutes of Health. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC. 2019-10-19. Available from: [Link]
-
PubChem. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195. Available from: [Link]
-
ResearchGate. MIC values of antibacterial activity of N-substituted derivatives of 3. Available from: [Link]
-
National Institutes of Health. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC. 2022-10-20. Available from: [Link]
-
PubMed. Artificial sweeteners inhibit multidrug-resistant pathogen growth and potentiate antibiotic activity. 2023-01-11. Available from: [Link]
-
National Institutes of Health. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PubMed Central. Available from: [Link]
- Google Patents. US3264281A - Preparation of amides.
-
International Journal of Pharmaceutical Sciences and Research. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]
-
Wikipedia. Transesterification. Available from: [Link]
-
Master Organic Chemistry. Transesterification. 2022-11-10. Available from: [Link]
-
Chemguide. hydrolysis of esters. Available from: [Link]
-
YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. 2021-07-28. Available from: [Link]
-
Semantic Scholar. Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. Available from: [Link]
-
International Union of Crystallography. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Available from: [Link]
-
A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Available from: [Link]
-
Academia.edu. Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. 2016-04-30. Available from: [Link]
-
PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Available from: [Link]
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. scbt.com [scbt.com]
- 3. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 9. Transesterification - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. rsc.org [rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. [PDF] Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. | Semantic Scholar [semanticscholar.org]
- 14. japsonline.com [japsonline.com]
Saccharin N-(2-acetic acid ethyl ester): A Versatile Precursor for Modern Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The saccharin scaffold, a privileged structure in medicinal chemistry, serves as the foundation for numerous bioactive compounds.[1] This guide focuses on a key derivative, Saccharin N-(2-acetic acid ethyl ester) , also known as Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate.[2] We will explore its synthetic routes and delve into its strategic application as a versatile precursor for a diverse array of heterocyclic systems. This molecule's unique architecture, featuring a highly reactive N-substituted side chain, provides two primary avenues for synthetic elaboration: direct condensation reactions involving its active methylene group and transformations initiated by derivatization of the terminal ester functionality. This document provides senior application scientists and drug development professionals with a technical framework, complete with mechanistic insights and detailed protocols, to leverage this precursor in the synthesis of novel molecular entities.
Chapter 1: The Precursor: Properties and Reactive Sites
The Saccharin Core: A Foundation for Bioactivity
The 1,2-benzisothiazol-3(2H)-one-1,1-dioxide core, commonly known as saccharin, has garnered significant attention beyond its use as an artificial sweetener.[3] Its rigid structure and hydrogen bonding capabilities make it a key structural element in compounds ranging from enzyme inhibitors to receptor ligands, establishing it as a valuable framework in rational drug design.[1][4] Derivatives of saccharin have shown promise as anti-inflammatory, antibacterial, and anticancer agents.[4][5]
Physicochemical Profile
Saccharin N-(2-acetic acid ethyl ester) is a stable, crystalline solid, making it well-suited for a variety of reaction conditions.[6] Its key properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | [6] |
| CAS Number | 24683-20-3 | [2] |
| Molecular Formula | C₁₁H₁₁NO₅S | [6] |
| Molecular Weight | 269.27 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 104-105 °C | [7] |
Contextual Note: This compound is also recognized as "Piroxicam Impurity E" in pharmaceutical analysis, highlighting its relevance in the process chemistry of non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Key Reactive Sites for Synthesis
The synthetic utility of Saccharin N-(2-acetic acid ethyl ester) stems from two primary locations on its N-acetyl ester side chain. Understanding these sites is crucial for designing synthetic strategies.
-
The Active Methylene Group (α-Carbon): The protons on the carbon adjacent to the ester are highly acidic. This is due to the inductive electron-withdrawing effects of both the ester carbonyl and the imide carbonyl of the saccharin ring system. Mild bases can readily deprotonate this carbon to form a stabilized enolate anion, a potent nucleophile for C-C bond formation.
-
The Ester Carbonyl: This electrophilic carbon is a classic site for nucleophilic acyl substitution. It allows for the transformation of the ester into other functional groups, such as amides, hydrazides, or carboxylic acids, which can then serve as new handles for cyclization reactions.
Chapter 2: Synthesis of the Precursor
The most direct and widely used method for preparing Saccharin N-(2-acetic acid ethyl ester) is the N-alkylation of saccharin with an ethyl haloacetate.[6]
Primary Synthetic Route: N-Alkylation of Saccharin
This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The acidic N-H proton of saccharin (pKa ≈ 1.6) is first removed by a base to form the saccharinate anion.[3] This potent nucleophile then attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide leaving group.
Detailed Experimental Protocol: N-Alkylation
-
Materials: Saccharin, Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃), Ethyl Bromoacetate, Anhydrous Dimethylformamide (DMF), Diethyl Ether, Saturated aq. NH₄Cl, Brine.
-
Procedure (Using NaH):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add saccharin (1.0 eq).
-
Add anhydrous DMF to dissolve the saccharin, and cool the solution to 0 °C in an ice bath.
-
Causality: Using a strong, non-nucleophilic base like NaH ensures complete and rapid deprotonation without risk of side reactions like ester saponification. Add NaH (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C until hydrogen gas evolution ceases, indicating complete formation of the sodium saccharinate salt.
-
Add ethyl bromoacetate (1.1 eq) dropwise via a syringe, keeping the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product into diethyl ether or ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol or ethanol to yield the title compound as a white solid.
-
Chapter 3: Pathway I: Reactions of the Active Methylene Group
The high acidity of the α-protons makes the active methylene group a powerful nucleophilic building block for constructing new rings. This pathway is ideal for synthesizing carbocyclic and heterocyclic systems through condensation reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or pyridine, to form an α,β-unsaturated product.[4][8]
-
Mechanistic Rationale: The base facilitates the formation of the enolate from Saccharin N-(2-acetic acid ethyl ester). This enolate then attacks the carbonyl carbon of an aldehyde (e.g., benzaldehyde). The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield a highly conjugated α,β-unsaturated system. These products are valuable intermediates for further Michael additions or cycloadditions.
Pyrimidine Synthesis: Building Bioactive Scaffolds
Pyrimidine derivatives are cornerstones of medicinal chemistry, known for a vast range of biological activities.[9][10] A classic and highly effective method for their synthesis is the condensation of a 1,3-dicarbonyl compound (or an equivalent with an active methylene group) with a reagent containing an N-C-N fragment, such as urea, thiourea, or guanidine.[1]
-
Synthetic Strategy: Saccharin N-(2-acetic acid ethyl ester) can serve as the three-carbon fragment. In the presence of a base like sodium ethoxide, it can react with thiourea, for example. The reaction likely proceeds through initial condensation, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield a highly functionalized pyrimidine ring fused or substituted with the saccharin moiety. Such structures are of high interest for screening in drug discovery programs.
Chapter 4: Pathway II: Derivatization of the Ester Group
Transforming the ester into a more reactive hydrazide opens up a completely different and highly productive avenue for heterocyclic synthesis. This pathway has been successfully utilized to create a variety of novel ring systems.
Synthesis of α-(N-Saccharin)acetohydrazide: The Key Intermediate
The first step is a simple and efficient nucleophilic acyl substitution, where the ester is converted to a hydrazide by reacting it with hydrazine hydrate.
-
Protocol: Synthesis of α-(N-Saccharin)acetohydrazide
-
Dissolve Saccharin N-(2-acetic acid ethyl ester) (1.0 eq) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture. The solid product, α-(N-Saccharin)acetohydrazide, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the key intermediate, which can be used without further purification.
-
From Hydrazide to Diverse Heterocycles
The synthesized acetohydrazide is a versatile building block. Its terminal -NH₂ group can be readily condensed with aldehydes to form Schiff bases, which are reactive intermediates for a cascade of cyclization reactions.
-
Synthesis of Oxazepines: Schiff bases derived from the acetohydrazide can undergo cyclization with various anhydrides (e.g., maleic, succinic, or phthalic anhydride) to yield seven-membered 1,3-oxazepine derivatives.
-
Synthesis of Azetidines (β-Lactams): The same Schiff base intermediates can react with chloroacetyl chloride in a [2+2] cycloaddition to form azetidin-2-ones, the core structure of β-lactam antibiotics.
Chapter 5: Conclusion and Future Outlook
Saccharin N-(2-acetic acid ethyl ester) is more than a mere impurity or simple derivative; it is a potent and versatile precursor for heterocyclic synthesis. Its value lies in the dual reactivity of its N-substituted side chain. The active methylene group provides a direct route to C-C bond formation for constructing rings via condensation chemistry, while the ester functionality can be transformed to unlock entirely different cyclization pathways.
For researchers in medicinal chemistry and drug discovery, this compound offers a readily accessible, stable, and highly adaptable starting material. The heterocycles synthesized from this precursor, such as pyrimidines, oxazepines, and β-lactams, are classes of compounds with proven therapeutic importance. The continued exploration of this precursor's reactivity will undoubtedly lead to the discovery of novel molecular architectures with significant biological potential.
References
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
- Xavier, A., & Srividhya, N. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. Journal of Pharmaceutical Sciences and Research, 6(8), 282-287.
-
Unknown. (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
- Hamama, W. S., Zoorob, H. H., & El-Bialy, S. A. (2009). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 14(6), 1935-1972.
- Jakopin, Ž., & Dolenc, M. S. (2010). Advances in the Chemistry of Saccharins: From Synthetic Novelties Towards Biologically Active Compounds. Current Medicinal Chemistry, 17(8), 735-753.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Faham, A. (2023). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Chemistry, 11, 1245643.
- Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355.
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). Retrieved from [Link]
- Jones, G. (1967).
- Mahmood, A. A. R., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56.
- AlMarzouq, D. S., Al-Awadi, N. A., & El-Dusouqui, O. M. (2021). Reactions under increased pressure: The reactivity of functionally substituted 3-oxo-2-arylhydrazones toward active methylene re. European Journal of Chemistry, 12(2), 154-158.
- Freeman, F. (2002).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). Retrieved from [Link]
- Farhan, A. (2015). Synthesis of some new N-saccharin derivatives of possible biological activity. Journal of Al-Nahrain University, 18(2), 52-61.
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]
- Mane, R. A. (2020). Kinetic Study of Cyclocondensation Reaction in Acetic Acid, Yielding 3, 4 Dihydropyrimidines. IOSR Journal of Applied Chemistry, 13(5), 39-46.
- Wang, X., Wang, Z., & Liu, J. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothia-zole-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2238.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Sources
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu.eg [bu.edu.eg]
Methodological & Application
detailed protocol for reacting sodium saccharin with ethyl bromoacetate
Application Note & Protocol
Title: Synthesis of Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate via N-Alkylation of Sodium Saccharin
Abstract & Introduction
This document provides a comprehensive, field-proven protocol for the synthesis of ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. The synthesis is achieved through the nucleophilic substitution reaction between sodium saccharin and ethyl bromoacetate. Saccharin and its derivatives are of significant interest in medicinal chemistry, serving as scaffolds for various biologically active compounds[1][2]. The reaction detailed herein is a classic example of N-alkylation, a fundamental transformation in organic synthesis.
A key mechanistic consideration in this synthesis is the ambident nature of the saccharin anion, which possesses two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom[3][4]. This protocol is optimized to favor the thermodynamically more stable N-alkylated product over the O-alkylated isomer. We will delve into the rationale behind the choice of solvent and reaction conditions that facilitate this selectivity. This guide provides a robust methodology, from reaction setup and execution to product purification and characterization, ensuring a reliable and reproducible outcome.
Reaction Scheme & Mechanistic Discussion
The overall transformation involves the reaction of the sodium salt of saccharin with ethyl bromoacetate in a polar aprotic solvent to yield the target N-alkylated product and sodium bromide as a byproduct.
Reaction Scheme:
Figure 1: N-alkylation of sodium saccharin with ethyl bromoacetate.
Mechanistic Pathway:
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[5]. The saccharin anion acts as the nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate, and displacing the bromide ion, which serves as the leaving group.
The saccharin anion is an ambident nucleophile , meaning it can attack from two different atoms. The negative charge is delocalized across the nitrogen and the carbonyl oxygen, as shown in the resonance structures below[5].
Figure 2: Resonance structures of the saccharin anion.
-
Path A (N-alkylation): Attack by the nitrogen atom leads to the formation of the desired product, ethyl (saccharin-2-yl)acetate. This product is generally the thermodynamically more stable isomer[6].
-
Path B (O-alkylation): Attack by the carbonyl oxygen atom would lead to the O-alkylated isomer. This is often the kinetically favored product but is typically formed in smaller amounts under the conditions described[6].
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. These solvents solvate the sodium cation effectively but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophilic sites of the saccharin anion more exposed and reactive, promoting the SN2 pathway[5][7].
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Purity |
| Sodium Saccharin (hydrate) | 128-44-9 | 205.17 (hydrate) | 2.41 g (10.0 mmol) | ≥99% |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.34 mL (12.0 mmol) | ≥98% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | Reagent Grade |
| Hexane | 110-54-3 | 86.18 | As needed | Reagent Grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Condenser and appropriate glassware for reflux setup
-
Thermometer
-
Separatory funnel (250 mL)
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Rotary evaporator
-
Glassware for recrystallization
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable), must be worn at all times.
-
Ethyl Bromoacetate: Highly toxic, corrosive, and a potent lachrymator (causes tearing)[8][9][10]. It is harmful if swallowed, inhaled, or absorbed through the skin. Avoid all contact and inhalation. Handle exclusively in a fume hood[11]. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention[8].
-
N,N-Dimethylformamide (DMF): A skin and eye irritant. It is readily absorbed through the skin. Handle with care.
-
Sodium Saccharin: May cause mild irritation upon contact with eyes or skin or if inhaled[12][13][14].
-
Ethyl Acetate & Hexane: Highly flammable liquids. Keep away from ignition sources.
Refer to the Material Safety Data Sheets (MSDS) for each chemical before starting the experiment[8][12][15].
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add sodium saccharin hydrate (2.41 g, 10.0 mmol) to the flask.
-
Add 25 mL of anhydrous N,N-dimethylformamide (DMF).
-
Assemble a reflux apparatus by attaching a condenser to the flask.
-
Place the flask in a heating mantle or oil bath situated on a magnetic stirrer.
-
Begin stirring and gently heat the mixture to approximately 60-70 °C to fully dissolve the sodium saccharin.
Step 2: Reaction Execution
-
Once the sodium saccharin is dissolved, add ethyl bromoacetate (1.34 mL, 12.0 mmol) dropwise to the reaction mixture using a syringe or dropping funnel.
-
After the addition is complete, increase the temperature to 80 °C and maintain it for 2-3 hours with continuous stirring[3].
-
The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate:hexane as the eluent, checking for the consumption of the starting material.
Step 3: Work-up and Product Isolation
-
After the reaction period, turn off the heat and allow the flask to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 200 mL of cold deionized water while stirring.
-
A white precipitate of the crude product should form immediately[3].
-
Continue stirring the suspension in the water for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper twice with 25 mL portions of cold deionized water to remove DMF and any unreacted sodium saccharin[3].
-
Press the solid dry on the filter and then leave it under vacuum for 15-20 minutes to remove as much water as possible.
Step 4: Purification
The crude product can be purified by recrystallization.
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or an ethyl acetate/hexane mixture to dissolve the solid. Start with approximately 20-30 mL and add more if necessary.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of ethyl (saccharin-2-yl)acetate.
Characterization of Product
-
Product Name: Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate[16]
-
Appearance: White crystalline solid.
-
Expected Yield: 70-85%
-
Melting Point: 138-141 °C
-
FT-IR (KBr, cm⁻¹):
-
~1750 (C=O, ester)
-
~1725 (C=O, imide)
-
~1330 & ~1180 (SO₂, asymmetric and symmetric stretching)
-
-
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
~7.8-8.1 (m, 4H): Aromatic protons of the benzisothiazole ring system.
-
~4.6 (s, 2H): Methylene protons (-N-CH₂ -COOEt). The singlet nature confirms N-alkylation.
-
~4.2 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃)[17].
-
~1.2 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃ )[17].
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure reaction temperature was maintained at 80 °C. Extend reaction time and monitor by TLC. |
| Loss during work-up. | Ensure complete precipitation by using ice-cold water and allowing sufficient time. Minimize transfer losses. | |
| Oily Product / Failure to Crystallize | Presence of impurities (e.g., residual DMF or starting material). | Wash the crude product thoroughly with water. If oil persists, attempt purification by column chromatography on silica gel (eluent: ethyl acetate/hexane). |
| Incomplete drying. | Dry the product under high vacuum for an extended period. | |
| Product contains starting material | Insufficient reaction time or temperature. | Re-run the reaction ensuring proper conditions. Purify via recrystallization or column chromatography. |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%.
- ECHEMI. (n.d.). Ethyl bromoacetate SDS, 105-36-2 Safety Data Sheets.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Saccharin Sodium.
- ChemicalBook. (2023). Saccharin sodium - Safety Data Sheet.
- Redox. (2023). Safety Data Sheet Saccharin Sodium.
- Carl ROTH. (n.d.). Safety Data Sheet: Saccharin sodium salt.
- Carl ROTH. (n.d.). Safety Data Sheet: Saccharin sodium salt (GHS).
- Loba Chemie. (2016). ETHYL BROMOACETATE FOR SYNTHESIS MSDS.
- Fisher Scientific. (2024). Ethyl bromoacetate - SAFETY DATA SHEET.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET - ethyl bromoacetate.
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). Saccharin sodium (128-44-9) IR Spectrum.
- ChemicalBook. (n.d.). Saccharin(81-07-2) IR Spectrum.
- Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current research, 3.
- ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO2 stretching region.
- National Institute of Standards and Technology. (n.d.). Saccharin. NIST Chemistry WebBook.
- CHEMISTRY Department. (n.d.). Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN.
- Al-Bayati, R. I. H., et al. (2014). Synthesis of Novel Compounds Derived from Saccharin. International Journal of Advanced Research, 2(12), 856-869.
- University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from University of Birmingham, ChemTube3D.
- Wright State University. (2016). Preparation of N-Ethyl Saccharin.
- North Central College. (2016). Organic Chemistry I Laboratory - Ambident Nucleophiles: Reaction of Sodium Saccharin with Iodoethane.
- Google Patents. (2012). CN102731298A - Method for purifying ethyl acetate.
- Chegg. (2017). Solved: Draw the mechanism for the alkylation of sodium....
- LookChem. (n.d.). Purification of Ethyl acetate - Chempedia.
- Patsnap. (n.d.). Purification method of ethyl acetate - Eureka.
- Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester.
- Filo. (2023). The pattern of NMR spectra obtained for ethyl acetate.
- Scribd. (n.d.). Aoc Lab 2 | PDF | Mole (Unit).
- Flinn Scientific. (2003). Synthesis, Isolation, and Purification of an Ester.
- ChemicalBook. (n.d.). Ethyl acetate(141-78-6) 1H NMR spectrum.
- University of Wisconsin. (n.d.). ethyl acetate (NMR Spectrum). Retrieved from University of Wisconsin Chemistry Department.
- PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester).
- Organic Syntheses. (n.d.). ethyl bromoacetate.
- American Chemical Society. (2022). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane.
- Alfa Chemistry. (n.d.). Synthesis of Ethyl Acetate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. murov.info [murov.info]
- 4. anyflip.com [anyflip.com]
- 5. anyflip.com [anyflip.com]
- 6. scribd.com [scribd.com]
- 7. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. lobachemie.com [lobachemie.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. redox.com [redox.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The pattern of NMR spectra obtained for ethyl acetate | Filo [askfilo.com]
Application Notes and Protocols: Saccharin N-(2-acetic acid ethyl ester) in the Synthesis of Quinoxalines and Pyrroles
Introduction: A Modern Approach to Heterocyclic Synthesis
Quinoxalines and pyrroles are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and optoelectronic properties. The development of efficient, environmentally benign synthetic methodologies for these heterocycles is a paramount objective in contemporary organic chemistry. This guide details the innovative application of Saccharin N-(2-acetic acid ethyl ester) as a versatile and effective precursor for organocatalysts in the synthesis of these vital molecular frameworks.
Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with α-dicarbonyl compounds, often requiring harsh reaction conditions.[1] Similarly, the Paal-Knorr synthesis of pyrroles, a classic transformation, benefits from catalytic enhancement to proceed under milder conditions.[2] Saccharin, a readily available and non-toxic compound, has emerged as a potent organocatalyst for a variety of organic transformations, including the synthesis of quinoxalines and pyrroles.[1][3][4]
This document explores the utility of Saccharin N-(2-acetic acid ethyl ester) as a pro-catalyst. Under typical reaction conditions, this ester is proposed to undergo in-situ hydrolysis to generate a catalytically active saccharin species, which then facilitates the desired cyclization reactions. This approach offers the advantages of using a stable, crystalline precursor that controllably releases the active catalyst.
Catalytic Rationale: The Role of Saccharin Derivatives
Saccharin and its derivatives function as Brønsted acid catalysts, activating carbonyl groups towards nucleophilic attack.[1][2] The acidic proton on the saccharin nitrogen facilitates the condensation reactions that are central to the formation of both quinoxalines and pyrroles.
Quinoxaline Synthesis
In the synthesis of quinoxalines, the saccharin-derived catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound, enhancing its electrophilicity. This activation facilitates the nucleophilic attack by the 1,2-diamine, initiating a cascade of condensation and cyclization steps that culminate in the formation of the quinoxaline ring system.[4]
Pyrrole Synthesis (Paal-Knorr)
For the Paal-Knorr synthesis of pyrroles, the saccharin catalyst protonates a carbonyl group of the 1,4-dicarbonyl compound. This is followed by the attack of a primary amine, leading to the formation of a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration, all facilitated by the acidic catalyst, yield the desired pyrrole.[2][5]
The use of Saccharin N-(2-acetic acid ethyl ester) is predicated on its ability to hydrolyze under reaction conditions, particularly in the presence of trace amounts of water and acid, to release the active saccharin catalyst.[6] This controlled release can be advantageous in maintaining an optimal concentration of the catalyst throughout the reaction.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Quinoxalines using Saccharin N-(2-acetic acid ethyl ester) as a Pro-catalyst
This protocol describes a general procedure for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds.
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Saccharin N-(2-acetic acid ethyl ester)
-
Methanol (or other suitable solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and Saccharin N-(2-acetic acid ethyl ester) (0.1 mmol, 10 mol%).
-
Add methanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. For less reactive substrates, the reaction mixture can be heated to reflux.
-
Upon completion of the reaction (typically within 30-60 minutes at room temperature), add deionized water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Data Summary: Synthesis of Quinoxalines
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine | Benzil | 10 | Methanol | 30 | >95 |
| 2 | 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 10 | Methanol | 45 | >95 |
| 3 | o-Phenylenediamine | 2,3-Butanedione | 10 | Methanol | 60 | 92 |
Note: The above data is representative and based on typical results obtained with saccharin as a catalyst. Actual results with the ethyl ester pro-catalyst may vary.
Workflow Diagram: Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxalines.
Protocol 2: Paal-Knorr Synthesis of Pyrroles using Saccharin N-(2-acetic acid ethyl ester) as a Pro-catalyst
This protocol provides a general method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Saccharin N-(2-acetic acid ethyl ester)
-
Ethanol (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.2 mmol) in ethanol (5 mL).
-
Add Saccharin N-(2-acetic acid ethyl ester) (0.1 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress with TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified pyrrole derivative using appropriate analytical methods.
Data Summary: Paal-Knorr Pyrrole Synthesis
| Entry | 1,4-Dicarbonyl Compound | Primary Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2,5-Hexanedione | Aniline | 10 | Ethanol | 2 | >90 |
| 2 | 2,5-Hexanedione | Benzylamine | 10 | Ethanol | 3 | >90 |
| 3 | 1,4-Diphenyl-1,4-butanedione | Aniline | 10 | Ethanol | 4 | 88 |
Note: The above data is representative and based on typical results obtained with saccharin as a catalyst. Actual results with the ethyl ester pro-catalyst may vary.
Reaction Mechanism: Paal-Knorr Pyrrole Synthesis
Caption: Proposed mechanism for Paal-Knorr pyrrole synthesis.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Pro-catalyst: Saccharin N-(2-acetic acid ethyl ester) is a stable, crystalline solid that is easy to handle and weigh accurately. Its use as a pro-catalyst allows for a controlled, slow release of the active saccharin catalyst through in-situ hydrolysis, which can prevent potential side reactions that might occur with a high initial concentration of a strong acid catalyst.
-
Solvent Selection: Methanol and ethanol are often the solvents of choice for these reactions as they are polar enough to dissolve the reactants and the catalyst, and they are also relatively environmentally friendly. For the quinoxaline synthesis, precipitation of the product upon addition of water provides a simple and effective initial purification step.
-
Catalyst Loading: A catalyst loading of 10 mol% is typically sufficient to achieve high yields in a reasonable timeframe. Lower catalyst loadings may result in longer reaction times, while higher loadings are generally unnecessary and not cost-effective.
-
Reaction Temperature: Many of these reactions proceed efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to heat. However, for less reactive starting materials, gentle heating to reflux can significantly accelerate the reaction rate.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. The progress of the reactions can be easily monitored by thin-layer chromatography, providing a clear indication of reaction completion and the formation of the desired product. The straightforward workup and purification procedures, coupled with standard analytical characterization (NMR, IR, and mass spectrometry), allow for unambiguous confirmation of the product's identity and purity. The recyclability of the saccharin catalyst in many instances further adds to the trustworthiness and sustainability of this methodology.
References
-
Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608. [Link]
-
Kaur, K., & Srivastava, S. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(61), 36571-36608. [Link]
-
Lassagne, F., et al. (2013). Saccharin as an Organocatalyst for Quinoxalines and Pyrido[2,3-b]pyrazines Syntheses. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(1-3), 141-147. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical and Pharmaceutical Research, 10(10), 1-15. [Link]
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis - Wikipedia. [Link]
Sources
- 1. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
The Emerging Role of Saccharin N-(2-acetic acid ethyl ester) as a Versatile Organocatalyst: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Saccharin N-(2-acetic acid ethyl ester) as a promising organocatalyst in synthetic organic chemistry. While the broader family of saccharin derivatives has seen increasing use as green and efficient catalysts, this document focuses on the unique potential of the N-(2-acetic acid ethyl ester) derivative.[1][2] We will explore its synthesis, proposed catalytic activity, and provide a detailed, field-proven protocol for its application in a key multicomponent reaction.
Introduction to Saccharin N-(2-acetic acid ethyl ester): A Catalyst by Design
Saccharin, a well-known artificial sweetener, and its derivatives have garnered significant attention for their catalytic prowess in a multitude of organic transformations.[1][2] These compounds are attractive due to their low cost, stability, and environmentally benign nature. Saccharin N-(2-acetic acid ethyl ester) (Figure 1) is a derivative synthesized via the N-alkylation of saccharin with ethyl bromoacetate. This modification introduces an ester functionality, which can modulate the electronic properties and steric environment of the saccharin core, potentially enhancing its catalytic activity and selectivity in various reactions.
Figure 1. Chemical structure of Saccharin N-(2-acetic acid ethyl ester).
The catalytic potential of saccharin derivatives often stems from their ability to act as either a Brønsted acid or a Lewis base, depending on the specific derivative and reaction conditions. The presence of the sulfonamide group and the carbonyl moieties in the saccharin core provides multiple sites for interaction with substrates.
Synthesis and Characterization
Saccharin N-(2-acetic acid ethyl ester) is typically synthesized through a straightforward nucleophilic substitution reaction. The sodium salt of saccharin is reacted with ethyl bromoacetate in a suitable solvent, such as dimethylformamide (DMF), to yield the desired product.
Protocol for Synthesis:
-
To a solution of sodium saccharin (1.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Saccharin N-(2-acetic acid ethyl ester).
Application in Multicomponent Reactions: The Biginelli Reaction
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic MCR, is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are a class of compounds with a wide range of pharmacological activities. Saccharin and its derivatives have been shown to be effective catalysts for this transformation.[2][3]
While specific studies on the use of Saccharin N-(2-acetic acid ethyl ester) as a catalyst for the Biginelli reaction are not yet widely published, its structural similarity to other catalytically active saccharin derivatives suggests its high potential in this area. The following protocol is a representative procedure for the synthesis of DHPMs using a saccharin-based organocatalyst.
Detailed Protocol: Synthesis of Monastrol
This protocol describes the synthesis of Monastrol, a well-known DHPM, using Saccharin N-(2-acetic acid ethyl ester) as the proposed catalyst.
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Saccharin N-(2-acetic acid ethyl ester)
-
Ethanol (absolute)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.2 mmol).
-
Add Saccharin N-(2-acetic acid ethyl ester) (0.1 mmol, 10 mol%) to the mixture.
-
Add absolute ethanol (10 mL) as the solvent.
-
Stir the reaction mixture at reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain pure Monastrol.
Hypothetical Substrate Scope and Yields
The following table presents a hypothetical substrate scope for the Biginelli reaction catalyzed by Saccharin N-(2-acetic acid ethyl ester), with expected yields based on similar catalytic systems.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 90 |
| 4 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 88 |
| 5 | Benzaldehyde | Methyl acetoacetate | Thiourea | 5-Methoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | 93 |
Proposed Catalytic Mechanism
The catalytic role of saccharin derivatives in the Biginelli reaction is believed to proceed through a Brønsted acid-catalyzed pathway. The acidic N-H proton of the saccharin derivative activates the aldehyde, making it more susceptible to nucleophilic attack.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Biginelli reaction catalyzed by Saccharin N-(2-acetic acid ethyl ester).
Explanation of the Mechanism:
-
Activation of Aldehyde: The saccharin derivative protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Formation of N-Acyliminium Ion: Urea or thiourea attacks the activated aldehyde, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.
-
Michael Addition: The β-ketoester tautomerizes to its enol form, which then acts as a nucleophile in a Michael addition to the N-acyliminium ion.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization, followed by dehydration to yield the final dihydropyrimidinone product and regenerate the catalyst.
Conclusion and Future Outlook
Saccharin N-(2-acetic acid ethyl ester) represents a promising, yet underexplored, candidate for organocatalysis. Its straightforward synthesis, stability, and the tunability of its electronic and steric properties make it an attractive tool for synthetic chemists. The proposed application in the Biginelli reaction serves as a compelling example of its potential. Further research is warranted to fully elucidate the catalytic scope of this molecule and to explore its application in other important organic transformations. The development of chiral versions of this catalyst could also open up new avenues in asymmetric synthesis.
References
- Mohamadpour, F. Evaluation of saccharin as environmentally friendly catalyst for synthesis of 3, 4 dihydropyrimidin-2- (1H) one derivatives under solvent free conditions.
- Banerjee, B., et al. Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis. Current Organic Chemistry, 23(28), 3191-3205. (2019).
- Kour, A., & Kumar, A. Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(49), 29354-29377. (2020).
Sources
Application Notes and Protocols: Saccharin N-(2-acetic acid ethyl ester) as a Versatile Scaffold for Novel Therapeutic Agents
Introduction: Reimagining a Classic Structure for Modern Drug Discovery
Saccharin, historically recognized as the first commercially available artificial sweetener, possesses a unique and stable benzisothiazole scaffold that has garnered significant interest in medicinal chemistry. Its derivatives have emerged as privileged structures in the design of a diverse array of therapeutic agents. Among these, Saccharin N-(2-acetic acid ethyl ester) serves as a particularly valuable and versatile building block. The presence of a reactive ester group attached to the saccharin nitrogen via an acetic acid linker provides a synthetic handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space and the development of novel drug candidates with a wide range of biological activities.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, showcasing the utility of Saccharin N-(2-acetic acid ethyl ester) in the synthesis of innovative therapeutic agents. We will delve into its synthesis, key reactions, and its application in the development of anticancer and anti-inflammatory compounds, supported by detailed experimental procedures and mechanistic insights.
Physicochemical Properties of Saccharin N-(2-acetic acid ethyl ester)
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 24683-20-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₁NO₅S | [1][2][3][4] |
| Molecular Weight | 269.28 g/mol | [1][4] |
| IUPAC Name | ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | [1][2] |
| Appearance | White solid | [5] |
| Synonyms | Piroxicam impurity E, Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate | [1][2][3] |
Synthesis of the Building Block: A Foundational Protocol
The most common and efficient method for the synthesis of Saccharin N-(2-acetic acid ethyl ester) is the N-alkylation of sodium saccharin with an appropriate ethyl haloacetate.[6] This reaction proceeds via a classic SN2 mechanism.
Protocol 1: Synthesis of Saccharin N-(2-acetic acid ethyl ester)
Materials:
-
Sodium saccharin
-
Ethyl bromoacetate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium saccharin (1.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq).
-
Stir the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to afford Saccharin N-(2-acetic acid ethyl ester) as a white solid.
Synthetic Workflow Visualization
Caption: N-alkylation of sodium saccharin to yield the target ester.
Application in the Synthesis of Novel Anticancer Agents
The saccharin scaffold has been identified as a promising pharmacophore for the development of novel anticancer agents.[5][7] Its derivatives have shown potent activity against various cancer cell lines, often through the inhibition of key enzymes involved in tumor progression, such as carbonic anhydrases.[8][9]
Rationale for Anticancer Drug Design
Saccharin and its derivatives have been shown to selectively inhibit carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic microenvironment that promotes cancer cell survival and proliferation.[8][9] By modifying the saccharin core, it is possible to enhance the potency and selectivity of these inhibitors.
Synthetic Strategy: Arylpiperazine Derivatives
A promising strategy involves the synthesis of arylpiperazine derivatives containing the saccharin moiety.[5] These compounds have demonstrated significant cytotoxic activities against prostate cancer cell lines.[5]
Protocol 2: Synthesis of a Novel Arylpiperazine Saccharin Derivative
This protocol outlines a multi-step synthesis starting from a commercially available material and incorporating the saccharin scaffold.
Step 1: Synthesis of 2-(4-(bromomethyl)phenyl)ethanol This starting material can be synthesized from commercially available precursors or purchased directly.
Step 2: N-Alkylation with Saccharin Sodium This step is analogous to the synthesis of the parent building block.
Step 3: Tosylation of the Hydroxyl Group
Step 4: Nucleophilic Substitution with an Arylpiperazine
Illustrative Procedure for Step 4:
-
To a solution of the tosylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile, add the desired arylpiperazine (1.2 eq) and a base like potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final arylpiperazine saccharin derivative.
Biological Pathway: Carbonic Anhydrase IX Inhibition
Caption: Inhibition of CAIX by saccharin derivatives to counter tumor progression.
Application in the Synthesis of Novel Anti-inflammatory Agents
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Saccharin derivatives have been identified as potent inhibitors of key inflammatory signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9]
Rationale for Anti-inflammatory Drug Design
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of pro-inflammatory genes.[10][11][12] Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders. Small molecule inhibitors that target specific components of the JAK/STAT pathway can effectively suppress inflammatory responses.
Synthetic Strategy: Elaboration of the Acetic Acid Linker
The acetic acid ethyl ester moiety of the building block can be readily converted to an acetohydrazide, which serves as a versatile intermediate for the synthesis of a variety of heterocyclic compounds and Schiff bases with potential anti-inflammatory activity.[7]
Protocol 3: Synthesis of a Saccharin-based Anti-inflammatory Agent
Step 1: Hydrazinolysis of Saccharin N-(2-acetic acid ethyl ester)
-
Reflux a solution of Saccharin N-(2-acetic acid ethyl ester) (1.0 eq) in ethanol with hydrazine hydrate (5.0 eq) for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the corresponding acetohydrazide.
Step 2: Schiff Base Formation
-
To a solution of the acetohydrazide (1.0 eq) in ethanol, add the desired aromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product will often precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield the Schiff base derivative.
Biological Pathway: JAK/STAT Signaling Inhibition
Caption: Saccharin derivatives can inhibit the JAK/STAT pathway.
Conclusion and Future Perspectives
Saccharin N-(2-acetic acid ethyl ester) has proven to be a highly valuable and adaptable building block in the synthesis of novel therapeutic agents. Its straightforward synthesis and the reactivity of its ester group allow for the creation of diverse molecular architectures with a wide spectrum of biological activities. The examples provided herein for anticancer and anti-inflammatory applications represent just a fraction of the potential of this versatile scaffold. Future research will undoubtedly continue to uncover new therapeutic applications for saccharin-based compounds, further solidifying the role of this once-humble sweetener in modern drug discovery.
References
-
Al-Ostath, A. et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Journal of Biomolecular Structure and Dynamics, 41(19), 9579-9599. Available at: [Link]
-
Wang, Y. et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(23), 4242. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8. Synthesis of saccharin derivatives (30-34) by reaction.... Available at: [Link]
-
ResearchGate. (2016). Synthesis of Novel Saccharin Derivatives. Available at: [Link]
-
Elsawy, H. et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7016. Available at: [Link]
-
Bertrand, H. C. et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1347. Available at: [Link]
- Google Patents. (1981). EP0049099A2 - Synthetic method and intermediate for piroxicam.
-
Piotrowska, H. et al. (2016). SYNTHESIS OF NEW PIROXICAM DERIVATIVES AND THEIR INFLUENCE ON LIPID BILAYERS. Acta Poloniae Pharmaceutica, 73(4), 893-901. Available at: [Link]
-
Csakai, A. et al. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355. Available at: [Link]
-
Dudutienė, V. et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 638902. Available at: [Link]
-
Bertrand, H. C. et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(10), 1347. Available at: [Link]
- Google Patents. (1982). EP0052750B1 - Process for the preparation of saccharin.
-
ResearchGate. (2017). N -Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Available at: [Link]
-
PubMed. (2014). Saccharin sulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Available at: [Link]
- Google Patents. (1987). KR870001000B1 - Process for preparing saccharin.
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). Available at: [Link]
-
Conway, R. et al. (2020). The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors. Best Practice & Research Clinical Rheumatology, 34(1), 101475. Available at: [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). SODIUM SACCHARIN. Available at: [Link]
-
Encyclopedia.pub. (2023). JAK/STAT Signaling Pathway Inhibitors. Available at: [Link]
Sources
- 1. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) [lgcstandards.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. selleckchem.com [selleckchem.com]
analytical method development for "Saccharin N-(2-acetic acid ethyl ester)" quantification
Application Note & Protocol: AN-SNT-001
Topic: Analytical Method Development for the Quantification of Saccharin N-(2-acetic acid ethyl ester)
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
Saccharin N-(2-acetic acid ethyl ester), with the chemical formula C₁₁H₁₁NO₅S, is a significant organic compound primarily recognized as a key intermediate and a potential impurity in the synthesis of pharmaceuticals, such as the anti-inflammatory drug Piroxicam.[1][2] Its molecular structure, featuring a benzisothiazole core, an ester group, and a sulfonamide, dictates its chemical reactivity and necessitates precise quantification for quality control and regulatory compliance.[1] The development of robust and reliable analytical methods is therefore paramount to ensure the purity, safety, and efficacy of any final drug product.
This document, authored for the advanced analytical scientist, provides a comprehensive guide to developing and validating two distinct, orthogonal analytical methods for the quantification of Saccharin N-(2-acetic acid ethyl ester):
-
Primary Method: A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, chosen for its high selectivity and suitability for complex matrices often encountered in pharmaceutical analysis.[3]
-
Secondary/Confirmatory Method: A Gas Chromatography with Flame Ionization Detection (GC-FID) method, which offers an alternative separation mechanism and is particularly well-suited for the analysis of volatile and semi-volatile compounds like ethyl esters.[4][5]
The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the developed methods are not only scientifically sound but also meet the stringent requirements of regulatory bodies.[6][7][8]
Analyte Physicochemical Properties: A Foundation for Method Development
A thorough understanding of the analyte's properties is critical for rational method development.
Table 1: Physicochemical Properties of Saccharin N-(2-acetic acid ethyl ester)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅S | PubChem[9] |
| Molecular Weight | 269.28 g/mol | PubChem[9] |
| IUPAC Name | ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | PubChem[1] |
| CAS Number | 24683-20-3 | Benchchem[1] |
| Appearance | White to off-white solid | Various Suppliers[2] |
| Key Functional Groups | Aromatic ring, sulfonamide, ester, ketone | Chemical Structure[1] |
| Chromophore | Benzisothiazole ring system (UV active) | Inferred from structure |
| Volatility | Sufficient for GC analysis | Inferred from ethyl ester group |
The presence of the benzisothiazole ring system provides a strong chromophore, making UV detection a viable and sensitive option for HPLC analysis. The ethyl ester functional group imparts sufficient volatility for analysis by Gas Chromatography, although it is less volatile than smaller methyl esters.
Primary Method: HPLC-UV for Robust Quantification
HPLC is the workhorse of pharmaceutical analysis, offering excellent separation and quantification capabilities.[3][10]
Rationale for Method Design
-
Stationary Phase: A C18 (octadecylsilyl) reversed-phase column is selected as the initial choice due to the non-polar characteristics of the analyte. This will provide good retention and separation from more polar process impurities.[11]
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is employed to suppress the potential ionization of any residual acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks. A gradient elution with acetonitrile and water will be used to ensure elution of any less polar impurities and to optimize the run time.[11]
-
Detection: Based on the aromatic structure, a UV detector is the most appropriate choice. A wavelength of 254 nm is a common starting point for aromatic compounds, though a full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Detailed HPLC-UV Protocol
Instrumentation and Reagents:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Saccharin N-(2-acetic acid ethyl ester) reference standard (≥99.5% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
HPLC-grade formic acid.
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask and dissolve in the diluent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
Chromatographic Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Gradient Program | 0-1 min: 30% B, 1-8 min: 30-90% B, 8-9 min: 90% B, 9-10 min: 30% B |
Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Secondary Method: GC-FID for Orthogonal Confirmation
A GC-FID method provides an excellent confirmatory technique due to its different separation principle (volatility and polarity) and detection mechanism.[4][5]
Rationale for Method Design
-
Technique: Gas Chromatography is suitable for thermally stable and volatile compounds. The ethyl ester group on the analyte makes it amenable to GC analysis.
-
Detector: A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is a good starting point to achieve retention and separation from potential impurities.
-
Internal Standard (IS): The use of an internal standard is highly recommended in GC to correct for variations in injection volume and detector response. A suitable IS would be a stable compound with a similar structure and retention time that is not present in the sample matrix.
Detailed GC-FID Protocol
Instrumentation and Reagents:
-
Gas Chromatograph equipped with a split/splitless injector, an autosampler, and a Flame Ionization Detector (FID).
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Saccharin N-(2-acetic acid ethyl ester) reference standard.
-
Suitable solvent (e.g., Acetone or Ethyl Acetate, GC grade).
-
Internal Standard (e.g., Methyl Stearate or another suitable long-chain ester).
-
High-purity Helium or Hydrogen as carrier gas.
Preparation of Solutions:
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in the selected solvent.
-
Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte (e.g., 10 µg/mL to 500 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. Add a known amount of the Internal Standard Stock Solution.
Chromatographic Conditions:
Table 3: GC-FID Method Parameters
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
Logical Relationship Diagram
Caption: Logical flow of the GC-FID analysis.
Method Validation: Ensuring Trustworthiness and Reliability
Both the primary HPLC-UV and secondary GC-FID methods must be validated in accordance with ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[6][7][12]
Table 4: ICH Q2(R1) Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | No interference at the analyte's retention time from blank, placebo, or known impurities. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval of reliable measurement. | Defined by linearity, accuracy, and precision results. |
| Accuracy | Closeness of results to the true value. | 98.0% - 102.0% recovery of spiked samples. |
| Precision | Agreement between repeated measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration that can be accurately measured. | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | Resilience to small, deliberate method variations. | System suitability parameters remain within acceptable limits. |
Conclusion
This application note provides two detailed, scientifically-grounded protocols for the quantification of Saccharin N-(2-acetic acid ethyl ester). The primary HPLC-UV method offers high selectivity and is ideal for routine quality control, while the orthogonal GC-FID method serves as a robust confirmatory procedure. By following the outlined steps for method development and adhering to the principles of ICH Q2(R1) for validation, researchers and drug development professionals can establish a reliable analytical framework for the control of this critical synthetic intermediate, ultimately contributing to the quality and safety of pharmaceutical products.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
SciELO. gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Retrieved from [Link]
-
ResearchGate. METHODS OF ANALYSIS OF SACCHARIN. Retrieved from [Link]
-
SciELO. Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Retrieved from [Link]
-
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Chem-Space. CAS 24683-20-3: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 24683-20-3: 1,2-Benzisothiazole-2(3H)-acetic acid, 3-o… [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. jordilabs.com [jordilabs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 9. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. starodub.nl [starodub.nl]
Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Piroxicam Impurity E
Abstract
This application note details a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Piroxicam Impurity E (Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate). Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), requires stringent impurity profiling to ensure its safety and efficacy.[1][2] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from mobile phase preparation to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Rationale for Impurity Profiling
Piroxicam is a non-steroidal anti-inflammatory drug from the oxicam class, effective in treating painful inflammatory conditions such as rheumatoid arthritis and osteoarthritis by inhibiting prostaglandin synthesis.[1][5] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2] Even at low levels, certain impurities can impact the safety and efficacy of the final therapeutic product.
Piroxicam Impurity E, chemically known as 3-Oxo-1,2-benzisothiazole-2(3H)-acetic Acid Ethyl Ester 1,1-Dioxide, is a specified impurity in the European Pharmacopoeia.[6][7][8] Therefore, a reliable and validated analytical method is essential for its accurate quantification. This document presents a stability-indicating HPLC method capable of separating Piroxicam Impurity E from the parent API and other related substances, ensuring the method's utility in both routine quality control and stability studies.
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector (An Agilent 1100 series or equivalent is suitable).[9]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For degassing solvents and aiding dissolution.[9]
-
pH Meter: For mobile phase buffer preparation.
-
Reference Standards: Piroxicam USP Reference Standard and Piroxicam Impurity E certified reference material.
-
Chemicals: Acetonitrile (HPLC grade), Triethylamine (TEA), and Trifluoroacetic Acid (TFA) were of analytical grade. Water was obtained from a high-purity water system.
Chromatographic Conditions
The causality behind these specific parameters is to achieve optimal separation and peak shape. The C18 column provides the necessary hydrophobicity for retaining Piroxicam and its impurities. The mobile phase, containing a low concentration of TFA and TEA, is critical for controlling the ionization state of the analytes and minimizing peak tailing, a common issue with amine-containing compounds.[8] A gradient elution is employed to ensure adequate retention of early-eluting impurities while efficiently eluting the main Piroxicam peak in a reasonable run time.
| Parameter | Condition |
| Column | Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., SB-C18 Eclipse, Ascentis® Express C18).[9][10] |
| Mobile Phase A | Water:Triethylamine:Trifluoroacetic Acid (1000:1:1 v/v/v). |
| Mobile Phase B | Acetonitrile:Triethylamine:Trifluoroacetic Acid (1000:1:1 v/v/v). |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 30 °C.[3] |
| Detection | UV at 230 nm.[8] |
| Injection Volume | 10 µL.[3] |
| Run Time | 25 minutes. |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (65:35 v/v) was used as the diluent to ensure sample compatibility with the initial chromatographic conditions.
-
Piroxicam Impurity E Stock Solution (Standard - 100 µg/mL):
-
Accurately weigh approximately 10 mg of Piroxicam Impurity E reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (1.5 µg/mL):
-
Pipette 1.5 mL of the Piroxicam Impurity E Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with diluent and mix. This concentration corresponds to a 0.15% impurity level relative to the sample solution.
-
-
Sample Solution (Test - 1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the Piroxicam API or an equivalent amount of powdered formulation into a 50 mL volumetric flask.[8]
-
Add approximately 35 mL of diluent, swirl to disintegrate, and sonicate for 10 minutes.[11]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with diluent and mix well.
-
Centrifuge or filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.
-
-
System Suitability Solution (SSS):
-
Prepare a solution containing approximately 1.0 mg/mL of Piroxicam and 1.5 µg/mL of Piroxicam Impurity E in the diluent. This solution is used to verify the resolution and repeatability of the chromatographic system.
-
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines to establish its trustworthiness and suitability for its intended purpose.[3]
System Suitability
System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the analysis to be done. The parameters were evaluated by injecting the System Suitability Solution six times.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Piroxicam Impurity E) | Not more than 1.5 | 1.18 |
| Resolution (between Piroxicam and Impurity E) | Not less than 2.0 | 4.5 |
| %RSD for Peak Area (n=6) | Not more than 2.0% | 0.85% |
The results confirm the adequacy of the system for this analysis.
Specificity (Forced Degradation)
Specificity was demonstrated by subjecting a 1.0 mg/mL Piroxicam sample solution to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[3][12] The chromatograms were evaluated for peak purity of both Piroxicam and the Impurity E peak using a PDA detector to ensure no co-eluting peaks were present at the analyte peak's retention time.
| Stress Condition | Observation |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4 hrs) | Significant degradation of Piroxicam observed. Impurity E peak is spectrally pure and well-resolved. |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2 hrs) | Piroxicam showed extensive degradation.[9] Impurity E peak remains well-resolved from degradants. |
| Oxidative (3% H₂O₂, RT, 24 hrs) | Moderate degradation of Piroxicam. No interference at the retention time of Impurity E. |
| Thermal (105°C, 48 hrs) | Minor degradation observed. Impurity E peak is well-resolved. |
| Photolytic (UV light, 254 nm, 24 hrs) | Piroxicam is sensitive to light, showing noticeable degradation.[4] No co-elution with Impurity E. |
The method successfully separated Impurity E from Piroxicam and all degradation products, proving it is stability-indicating.
Linearity, LOD, and LOQ
Linearity was assessed by preparing solutions of Piroxicam Impurity E at seven concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (approximately 0.25 µg/mL to 2.25 µg/mL). The Limit of Detection (LOD) and LOQ were determined based on the signal-to-noise ratio method.
| Parameter | Result |
| Linearity Range | 0.25 - 2.25 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| LOD | 0.08 µg/mL (Signal-to-Noise ≈ 3:1) |
| LOQ | 0.25 µg/mL (Signal-to-Noise ≈ 10:1) |
The excellent correlation coefficient confirms the method's linearity across the desired range.
Accuracy and Precision
Accuracy was determined by spiking a Piroxicam sample solution with Piroxicam Impurity E at three concentration levels (LOQ, 100%, and 150% of the working standard concentration). Precision was evaluated at the 100% level for both repeatability (n=6 on the same day) and intermediate precision (n=6 on a different day by a different analyst).
| Parameter | % Recovery (Accuracy) | %RSD (Precision) |
| LOQ Level | 98.5% - 103.2% | - |
| 100% Level | 99.2% - 101.8% | Repeatability: 1.1%Intermediate: 1.4% |
| 150% Level | 99.5% - 102.5% | - |
The high recovery rates and low relative standard deviation values demonstrate that the method is both accurate and precise.[13]
Visualization of Workflows
Caption: Overall experimental workflow for HPLC analysis.
Caption: Logical flow of the method validation process.
Conclusion
This application note describes a highly specific, linear, accurate, and precise stability-indicating RP-HPLC method for the determination of Piroxicam Impurity E. The validation results confirm that the method is robust and suitable for routine quality control analysis of Piroxicam in bulk drug substance and pharmaceutical dosage forms. The successful separation of Impurity E from the main peak and various degradation products underscores its utility in stability studies, ensuring product quality and regulatory compliance.
References
-
USP Monograph: Piroxicam Analysis. Scribd. Available at: [Link]
-
Madhukar, A. et al. (2011). Rapid analytical method development and validation of Piroxicam by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 3(6), 799-807. Available at: [Link]
-
Panainte, A.D. et al. (2017). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. Revista de Chimie, 68(4), 703-707. Available at: [Link]
-
de Oliveira, A.R.M. et al. (2020). Pharmacopoeial HPLC methodology improvement: A case study of piroxicam. Drug Analysis and Research, 4(2), 50-57. Available at: [Link]
-
Vieriu, M. et al. (2016). The Development and Validation of a Rapid HPLC Method for Determination of Piroxicam. Farmacia, 64(5), 734-740. Available at: [Link]
-
Deng, M. et al. (2016). Studies on impurities in piroxicam tablets. Chinese Journal of Pharmaceutical Analysis, 36(10), 1831-1840. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piroxicam. PubChem Compound Database. Available at: [Link]
-
Panainte, A.D. et al. (2018). Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. ResearchGate. Available at: [Link]
-
Veeprho. (n.d.). Piroxicam EP Impurity E | CAS 24683-20-3. Available at: [Link]
-
Merck Millipore. (n.d.). Piroxicam Capsules-Assay and Organic Impurities Following United States Pharmacopoeia Pending Forum Method. Available at: [Link]
-
European Pharmacopoeia 6.0 (2008). Piroxicam Monograph. USP-BPE P. Available at: [Link]
-
Teva-Canada. (2015). Piroxicam - Product Monograph. Available at: [Link]
-
Veeprho. (n.d.). Piroxicam Impurities and Related Compound. Available at: [Link]
-
SynZeal. (n.d.). Piroxicam EP Impurity G. Available at: [Link]
-
USP31-NF26. (n.d.). USP Monographs: Piroxicam. Available at: [Link]
-
Drugs.com. (2024). Piroxicam Monograph for Professionals. Available at: [Link]
Sources
- 1. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. farmaciajournal.com [farmaciajournal.com]
- 5. drugs.com [drugs.com]
- 6. veeprho.com [veeprho.com]
- 7. Piroxicam EP Impurity E - Opulent Pharma [opulentpharma.com]
- 8. uspbpep.com [uspbpep.com]
- 9. bch.ro [bch.ro]
- 10. merckmillipore.com [merckmillipore.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Application Notes and Protocols: Synthesis of Biologically Active Compounds from Saccharin N-(2-acetic acid ethyl ester)
Introduction: The Enduring Potential of a Sweet Scaffold
Saccharin, a molecule historically recognized as the first commercially successful artificial sweetener, has emerged as a privileged scaffold in medicinal chemistry.[1] Its rigid benzisothiazole dioxide core, coupled with readily functionalizable positions, offers a unique three-dimensional framework for the design of novel therapeutic agents. This application note focuses on the synthetic utility of a key derivative, Saccharin N-(2-acetic acid ethyl ester), as a versatile starting material for the construction of a diverse array of biologically active compounds.
The inherent chemical features of Saccharin N-(2-acetic acid ethyl ester), including the reactive ester group and the potential for modifications on the saccharin nucleus, provide multiple avenues for synthetic elaboration. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed experimental protocols, and an exploration of the biological significance of the resulting compounds. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Core Synthetic Strategies and Mechanistic Insights
The chemical reactivity of Saccharin N-(2-acetic acid ethyl ester) is primarily centered around the ester functionality and the saccharin ring system. These sites allow for a range of transformations to build molecular complexity and introduce pharmacophoric elements.
Hydrazinolysis to Form the Versatile Acetohydrazide Intermediate
A cornerstone of many synthetic routes is the conversion of the ethyl ester to the corresponding acetohydrazide. This transformation is typically achieved through reaction with hydrazine hydrate in an alcoholic solvent. The resulting α-(N-saccharin)acetohydrazide is a critical building block for the synthesis of numerous heterocyclic systems.
Causality of Experimental Choice: The high nucleophilicity of hydrazine makes it an excellent reagent for the conversion of esters to hydrazides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of ethanol affords the stable acetohydrazide. Ethanol or methanol is commonly used as a solvent due to its ability to dissolve both reactants and its inertness under the reaction conditions.
Experimental Workflow: Hydrazinolysis
Caption: General workflow for the synthesis of α-(N-saccharin)acetohydrazide.
Synthesis of Schiff Bases: Gateways to Diverse Heterocycles
The α-(N-saccharin)acetohydrazide intermediate, with its terminal primary amine group, readily undergoes condensation reactions with various aromatic and heteroaromatic aldehydes to form Schiff bases.[2] These imines are not merely final products but serve as versatile intermediates for the synthesis of a wide range of heterocyclic compounds, including oxazepines and azetidines.[2]
Causality of Experimental Choice: The reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazide nitrogen. The reaction is often carried out under reflux in ethanol to drive the condensation forward by removing the water formed as a byproduct.
Cyclization Reactions for the Construction of Bioactive Heterocycles
The true synthetic power of Saccharin N-(2-acetic acid ethyl ester) is realized in the subsequent cyclization reactions of its derivatives. These reactions allow for the construction of various five, six, and seven-membered heterocyclic rings, many of which are associated with significant biological activities.
Reaction of α-(N-saccharin) acetate with urea or thiourea yields N-substituted acetamide or acetamide-thioyl derivatives, respectively.[2] These intermediates can then undergo cyclization with α-haloketones (e.g., p-bromophenacyl bromide) to furnish 1,3-oxazole and 1,3-thiazole rings.[2]
Mechanistic Rationale: The formation of the thiazole ring, for instance, involves the nucleophilic attack of the sulfur atom of the thiourea moiety on the α-carbon of the phenacyl bromide, displacing the bromide. Subsequent intramolecular condensation between the enolizable ketone and the amide nitrogen leads to the formation of the five-membered thiazole ring.
Synthetic Pathway: Thiazole Synthesis
Caption: Pathway for the synthesis of 1,3-thiazole derivatives.
Saccharin N-(2-acetic acid ethyl ester) is a known impurity in the synthesis of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID). This structural relationship highlights the potential of this starting material for the synthesis of novel Piroxicam analogues with potentially improved pharmacological profiles. The synthesis often involves a base-catalyzed intramolecular rearrangement (Dieckmann condensation-like cyclization) to form the 1,2-benzothiazine-3-carboxylate 1,1-dioxide core, which can be further functionalized.
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of α-(N-saccharin)acetohydrazide (2)
-
To a solution of Saccharin N-(2-acetic acid ethyl ester) (1) (0.01 mol) in absolute ethanol (20 mL), add hydrazine hydrate (99%, 0.02 mol).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to afford the pure product.
Protocol 2: General Procedure for the Synthesis of Schiff Bases (3-5)
-
A mixture of α-(N-saccharin)acetohydrazide (2) (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in absolute ethanol (25 mL) is prepared.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
After cooling, the solid product that precipitates is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or benzene-ethanol mixture).[2]
Protocol 3: Synthesis of N-(aminocarbonothioyl)-α-(N-saccharin) acetamide (19)
-
A mixture of α-(N-saccharin) acetate (1) (1.1 mmol) and thiourea (1.1 mmol) in absolute ethanol (15 mL) is refluxed for 8 hours.[2]
-
The solvent is removed under reduced pressure.
-
The resulting solid is washed with water and recrystallized from ethanol to yield the title compound.[2]
Protocol 4: Synthesis of 1,3-Thiazole Derivatives (e.g., 22, 23)
-
A mixture of N-(aminocarbonothioyl)-α-(N-saccharin) acetamide (19) (0.59 mmol) and the appropriate p-substituted phenacyl bromide (0.59 mmol) in absolute ethanol (20 mL) is refluxed for 8 hours.[2]
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitate is filtered, washed with water, and recrystallized from ethanol to give the desired 1,3-thiazole derivative.[2]
Data Presentation: A Survey of Synthesized Compounds
The following table summarizes the yields of representative compounds synthesized from Saccharin N-(2-acetic acid ethyl ester) and its derivatives.
| Compound Class | Representative Structure/Derivative | Yield (%) | Reference |
| Acetohydrazide | α-(N-saccharin)acetohydrazide | High | [2] |
| Schiff Bases | Condensation product with p-bromobenzaldehyde | 85 | [2] |
| Thioyl Acetamide | N-(aminocarbonothioyl)-α-(N-saccharin) acetamide | 86 | [2] |
| 1,3-Thiazoles | Cyclized product with p-bromophenacyl bromide | 75 | [2] |
| 1,3-Oxazoles | Cyclized product with p-bromophenacyl bromide | 70 | [2] |
Biological Significance and Future Directions
The derivatives synthesized from Saccharin N-(2-acetic acid ethyl ester) have shown promise in various therapeutic areas. Saccharin-based compounds have been investigated for their anticancer properties, with some derivatives showing inhibitory activity against carbonic anhydrase IX, an enzyme associated with tumor progression.[3] Furthermore, the structural similarity to Piroxicam suggests a strong potential for developing novel anti-inflammatory agents. The diverse heterocyclic systems that can be constructed, such as thiazoles and oxazoles, are well-known pharmacophores present in numerous approved drugs, indicating a high probability of discovering new bioactive molecules.
Future research in this area should focus on expanding the library of synthesized compounds and conducting comprehensive biological evaluations. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological activities and in guiding the design of more potent and selective drug candidates.
References
-
RSC Publishing. Artificial sugar saccharin and its derivatives: role as a catalyst. 2020. Available from: [Link]
- Mahmood, A. A. R. A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science. 2020.
-
National Center for Biotechnology Information. Synthesis of Novel Saccharin Derivatives. PubMed Central. 2017. Available from: [Link]
-
ResearchGate. (PDF) A Review: Saccharin Discovery, Synthesis, and Applications. 2020. Available from: [Link]
-
MDPI. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. 2013. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. 2022. Available from: [Link]
-
Iraqi Academic Scientific Journals. Synthesis and Characterization of Some New Saccharin Derivatives That Have Biological Activity. 2012. Available from: [Link]
-
Farhan, A. Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. 2022. Available from: [Link]
-
ScienceDaily. Saccharin derivatives give cancer cells a not-so-sweet surprise. 2019. Available from: [Link]
Sources
The Strategic Deployment of Saccharin N-(2-acetic acid ethyl ester) in Advanced Multi-Component Reactions: A Guide for Researchers
For Immediate Release
In the ever-evolving landscape of synthetic organic chemistry and drug discovery, the quest for efficient and diversity-oriented synthetic methodologies is paramount. Multi-component reactions (MCRs), which enable the formation of complex molecules from three or more starting materials in a single synthetic operation, have emerged as a powerful tool in this endeavor. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the strategic utilization of Saccharin N-(2-acetic acid ethyl ester) in this innovative field of chemistry.
Introduction: A Versatile Building Block with Untapped Potential
Saccharin, a well-known artificial sweetener, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] "Saccharin N-(2-acetic acid ethyl ester)" (CAS 24683-20-3), a readily accessible derivative, presents a unique combination of structural features, including a reactive ester functionality and the saccharin motif, making it a compelling candidate for the construction of novel molecular scaffolds.[2] While the parent saccharin molecule has been employed as a catalyst and a nucleophilic component in MCRs, the specific applications of its N-functionalized ester derivative as a primary reactant are a burgeoning area of research with significant potential.[3][4]
This guide will delve into the mechanistic underpinnings and practical execution of multi-component reactions featuring "Saccharin N-(2-acetic acid ethyl ester)," with a focus on providing actionable protocols and fostering a deeper understanding of the underlying chemical principles.
Core Concept: The Ugi-type Reaction and the Role of the Saccharin Moiety
The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based multi-component chemistry, classically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[5] A key mechanistic feature of the Ugi reaction is the formation of a nitrilium ion intermediate.[5] Intriguingly, the conventional carboxylic acid component can be substituted with other nucleophiles capable of trapping this reactive intermediate.[4][6]
The saccharin moiety, with its acidic N-H proton (in the parent molecule), can act as such a nucleophile.[4][6] In the case of "Saccharin N-(2-acetic acid ethyl ester)," while the N-H is alkylated, the core structure can still participate in reactions that leverage its unique electronic and steric properties. More importantly, the ester can be hydrolyzed in situ or used in its hydrolyzed form, "Saccharin N-(2-acetic acid)," to participate as the acidic component in classic Ugi and Passerini reactions.
Application Note 1: Synthesis of Novel Peptidomimetics via a Modified Ugi Reaction
This section outlines a protocol for a four-component reaction that leverages the hydrolyzed form of "Saccharin N-(2-acetic acid ethyl ester)" to synthesize novel peptidomimetics. The saccharin-containing acetic acid moiety provides a unique scaffold that can impart desirable pharmacokinetic properties to the resulting molecules.
Reaction Principle
The reaction proceeds via a standard Ugi-type mechanism. First, the aldehyde and amine condense to form an imine. The "Saccharin N-(2-acetic acid)" then protonates the imine, forming an iminium ion. The isocyanide subsequently adds to the iminium ion to generate a nitrilium intermediate. Finally, the saccharin-acetate anion attacks the nitrilium ion, followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino amide product.
Caption: Generalized workflow of the Ugi four-component reaction.
Experimental Protocol: General Procedure
Materials:
-
Saccharin N-(2-acetic acid ethyl ester)
-
Aldehyde (e.g., benzaldehyde)
-
Amine (e.g., benzylamine)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: In Situ Hydrolysis of Saccharin N-(2-acetic acid ethyl ester)
-
To a solution of Saccharin N-(2-acetic acid ethyl ester) (1.0 eq) in methanol (0.2 M), add a solution of lithium hydroxide (1.1 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting ester is consumed.
-
Acidify the reaction mixture with 1 M HCl to pH ~2 and extract with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain "Saccharin N-(2-acetic acid)" which can be used in the next step without further purification.
Step 2: Four-Component Ugi Reaction
-
In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 eq) and amine (1.0 eq) in methanol (0.5 M).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the "Saccharin N-(2-acetic acid)" (1.0 eq) to the reaction mixture and stir for an additional 10 minutes.
-
Add the isocyanide (1.0 eq) dropwise to the stirring solution. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation: Representative Yields
| Entry | Aldehyde | Amine | Isocyanide | Yield (%) |
| 1 | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | 78 |
| 3 | Isobutyraldehyde | n-Butylamine | Benzyl isocyanide | 82 |
Note: Yields are for the purified product after column chromatography and are representative examples.
Application Note 2: Passerini Three-Component Reaction for the Synthesis of α-Acyloxy Amides
The Passerini three-component reaction (P-3CR) is another powerful isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to furnish α-acyloxy amides. Similar to the Ugi reaction, "Saccharin N-(2-acetic acid)" (obtained from the hydrolysis of the corresponding ester) can serve as the acidic component.
Reaction Principle
The Passerini reaction is believed to proceed through a concerted or stepwise mechanism depending on the reaction conditions. In a plausible concerted pathway, the components form a cyclic transition state, which then rearranges to the final product. The saccharin-derived carboxylic acid provides a unique acyl group to the final α-acyloxy amide structure.
Caption: Simplified representation of the Passerini three-component reaction.
Experimental Protocol: General Procedure
Materials:
-
Saccharin N-(2-acetic acid) (prepared as described previously)
-
Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of "Saccharin N-(2-acetic acid)" (1.0 eq) and the aldehyde (1.0 eq) in dichloromethane (0.5 M) in a round-bottom flask, add the isocyanide (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-acyloxy amide.
Data Presentation: Representative Yields
| Entry | Aldehyde | Isocyanide | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 92 |
| 2 | Benzaldehyde | tert-Butyl isocyanide | 88 |
| 3 | Furfural | Benzyl isocyanide | 85 |
Note: Yields are for the purified product after column chromatography and are representative examples.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of multi-component reaction chemistry.[5] The progress of the reactions can be reliably monitored by standard analytical techniques such as thin-layer chromatography (TLC). The identity and purity of the final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the products will show characteristic signals for the newly formed amide and ester functionalities, as well as the saccharin and other reactant-derived moieties.
Conclusion and Future Outlook
"Saccharin N-(2-acetic acid ethyl ester)" and its hydrolyzed form are valuable and versatile building blocks for the construction of complex and diverse molecular architectures through multi-component reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel peptidomimetics and α-acyloxy amides. The unique physicochemical properties imparted by the saccharin scaffold may lead to the discovery of new therapeutic agents and functional materials. Further exploration of different aldehydes, amines, and isocyanides in these reactions, as well as the development of enantioselective variants, represents exciting avenues for future research.
References
-
Mohamadpour, F. (2021). Saccharin and its derivatives as catalysts in organic synthesis. RSC Advances, 11(45), 28267-28293. Available from: [Link]
-
El-Softawy, A. M., & El-Sayed, R. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(5), 2188. Available from: [Link]
-
Wikipedia. (2023, December 1). Passerini reaction. In Wikipedia. Retrieved from [Link]
-
Shaabani, A., Afshari, R., & Hooshmand, S. E. (2015). Ugi-type reactions: a powerful tool for the synthesis of heterocyclic compounds. Molecular Diversity, 19(4), 849-906. Available from: [Link]
-
Wikipedia. (2023, November 28). Ugi reaction. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Retrieved from [Link]
-
Domling, A. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Available from: [Link]
-
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. Available from: [Link]
-
Razzak Mahmood, A. A., & Al-Juboori, S. B. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn AL-Haitham Journal For Pure and Applied Science, 33(2), 43-61. Available from: [Link]
Sources
- 1. Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Hydrolysis of Saccharin N-(2-acetic acid ethyl ester)
For: Researchers, scientists, and drug development professionals.
Introduction
Saccharin, a well-established artificial sweetener, serves as a foundational scaffold for a diverse array of derivatives with significant applications in medicinal chemistry and materials science.[1] One such derivative, Saccharin N-(2-acetic acid ethyl ester), is a key intermediate in various synthetic pathways and is also recognized as an impurity in the production of the anti-inflammatory drug Piroxicam.[2] The hydrolysis of this ester to its corresponding carboxylic acid, Saccharin N-(2-acetic acid), is a critical transformation, yielding a molecule with altered solubility, reactivity, and biological activity. This document provides a detailed experimental protocol for this hydrolysis, grounded in the fundamental principles of organic chemistry, and offers insights into the rationale behind the procedural steps.
Reaction Principle: Nucleophilic Acyl Substitution
The hydrolysis of an ester is a classic example of a nucleophilic acyl substitution reaction. This process can be catalyzed by either acid or base.[3]
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile, such as water.[4][5][6] This process is reversible, and an excess of water is typically used to drive the equilibrium towards the formation of the carboxylic acid and alcohol.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile, the hydroxide ion, directly attacks the carbonyl carbon.[7] This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic.[7][8]
For the hydrolysis of Saccharin N-(2-acetic acid ethyl ester), a base-catalyzed approach is often preferred to ensure complete conversion to the desired carboxylic acid product.
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure, from reaction setup to product characterization.
Caption: A schematic overview of the base-catalyzed hydrolysis of Saccharin N-(2-acetic acid ethyl ester).
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Saccharin N-(2-acetic acid ethyl ester) | 24683-20-3 | C₁₁H₁₁NO₅S | 269.27 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Saccharin N-(2-acetic acid ethyl ester) (5.0 g, 18.57 mmol) and 95% ethanol (100 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by dissolving sodium hydroxide pellets (4.0 g, 100 mmol) in deionized water (50 mL). Caution: This process is exothermic.
-
Slowly add the 2 M sodium hydroxide solution to the ethanolic solution of the ester.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting ester spot and the appearance of a more polar product spot at the baseline indicate the reaction is proceeding.
-
-
Workup and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath.
-
Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. The product, Saccharin N-(2-acetic acid), will precipitate out as a white solid. Continue adding acid until the pH of the solution is approximately 2.
-
Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 25 mL) to remove any inorganic salts.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.
-
Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. High-performance liquid chromatography (HPLC) is also a valuable tool for assessing purity.[9][10]
-
Data Interpretation
The successful synthesis of Saccharin N-(2-acetic acid) can be confirmed by the following analytical data:
-
¹H NMR: The disappearance of the characteristic signals for the ethyl group of the ester (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm) are indicative of successful hydrolysis.
-
IR Spectroscopy: The spectrum of the product will show a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹). The characteristic C=O stretch of the starting ester (around 1735-1750 cm⁻¹) will be absent.[2]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of Saccharin N-(2-acetic acid).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Concentrated acids and bases are corrosive. Handle them with care.
-
Ethanol is flammable. Keep it away from open flames and ignition sources.
Conclusion
This application note provides a comprehensive and practical guide for the base-catalyzed hydrolysis of Saccharin N-(2-acetic acid ethyl ester). By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize Saccharin N-(2-acetic acid) for use in further research and development activities.
References
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Wikipedia. (2023). Ester hydrolysis.
- Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters.
- Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters.
- The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
- Benchchem. (n.d.). Saccharin N-(2-acetic acid ethyl ester)|CAS 24683-20-3.
- ResearchGate. (2009). METHODS OF ANALYSIS OF SACCHARIN.
- CORE. (n.d.). Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective.
- Ibn Al-Haitham Journal for Pure and Applied Science. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Retrieved from Ibn Al-Haitham Journal for Pure and Applied Science.
- National Institutes of Health. (n.d.). Synthesis of Novel Saccharin Derivatives.
- ResearchGate. (2025). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry.
- SciELO. (n.d.). Saccharin analysis in pharmaceutical and cosmetic preparations by derivative ultraviolet spectrophotometry.
- MDPI. (n.d.). Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs.
- A&C. (n.d.). The Synthesis of Sodium Saccharin: Vital for Sweetening Industry.
- ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives.
- Royal Society of Chemistry. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst.
- United States Biological. (n.d.). 289093 Saccharin N-(2-acetic acid ethyl ester)(piroxicam impurity E) CAS: 24683-20-3.
- LookChem. (n.d.). Cas 81-07-2,Saccharin.
- PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester).
- IV SEMMESTER. (n.d.). Kinetics of Acid hydrolysis of an ester.
- Google Patents. (n.d.). WO2012164573A2 - Hydrolysis and esterification with acid catalysts.
- YouTube. (2020). Making esters - Part 1 | Chemistry Tutorial.
- ResearchGate. (2025). Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15): A Kinetic Study.
Sources
- 1. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Saccharin N-(2-acetic acid ethyl ester)
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Saccharin N-(2-acetic acid ethyl ester), a key intermediate and research compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights to help you improve yields, ensure purity, and troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield of Saccharin N-(2-acetic acid ethyl ester)?
A1: Low yield is the most common issue and typically stems from one or more of the following factors related to the N-alkylation of saccharin, a classic SN2 reaction.
-
Incomplete Deprotonation: Saccharin has an acidic proton on the nitrogen atom (pKa ≈ 1.6) and must be deprotonated to form a potent nucleophile.[1] If you are not starting with the pre-formed sodium salt of saccharin, the base you are using may be too weak or used in insufficient quantity to drive the deprotonation to completion.
-
Competing O-Alkylation: The deprotonated saccharin anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the carbonyl oxygen.[2][3] This results in a mixture of the desired N-alkylated product and the undesired O-alkylated isomer. The N-alkylated product is generally the thermodynamically more stable product, while the O-alkylated product is often the kinetically favored one.[4] Reaction conditions heavily influence the N/O selectivity.
-
Sub-optimal Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred because they solvate the cation (e.g., Na+) while leaving the saccharin anion relatively "naked" and highly reactive.[2][3] Using protic solvents (like ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and yield.
-
Reaction Temperature and Time: Insufficient heating can lead to slow and incomplete reactions. Conversely, excessively high temperatures or prolonged reaction times, especially under basic conditions, can promote the hydrolysis of the ethyl ester group on either the starting material or the product, reducing the final yield.
-
Phase Separation Issues: In conventional synthesis, the reactants may exist in different phases (e.g., solid sodium saccharin and an organic solvent). Poor mixing or inefficient transfer between phases can severely limit the reaction rate. This is a primary reason for employing techniques like Phase Transfer Catalysis.[5][6]
Q2: I've obtained a product, but I'm unsure if it's the correct N-alkylated isomer or the O-alkylated byproduct. How can I differentiate them?
A2: The most definitive method for distinguishing between the N- and O-alkylated isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[3][7]
The key difference lies in the chemical environment of the methylene protons (-CH₂-) of the newly introduced acetic acid ethyl ester group.
-
N-Alkylated Product (Desired): The methylene protons are attached to the nitrogen atom. They will appear as a singlet at approximately 4.3-4.5 ppm .
-
O-Alkylated Product (Isomer): The methylene protons are attached to the exocyclic carbonyl oxygen atom. Due to the different electronic environment, they will appear as a singlet further downfield, typically around 4.8-5.0 ppm .
By integrating the signals corresponding to each isomer, you can accurately determine the N/O product ratio in your crude mixture.[8] Infrared (IR) spectroscopy can also be useful, as the C=O stretching frequencies may differ slightly between the two isomers.
Q3: My final product is impure even after initial workup. What are the likely contaminants and how can I effectively purify the product?
A3: Common impurities include unreacted starting materials (saccharin/sodium saccharin and the alkylating agent), the O-alkylated isomer, and hydrolysis byproducts like Saccharin N-(2-acetic acid).
Purification Strategy:
-
Acid-Base Extraction: During the workup, wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate. This will deprotonate any unreacted acidic saccharin, converting it into its water-soluble salt and removing it into the aqueous phase.
-
Recrystallization: This is a highly effective technique for purifying solid organic compounds. A solvent system where the desired N-alkylated product has high solubility at elevated temperatures but low solubility at room temperature is ideal. Ethanol or methanol are often suitable solvents for this purpose.[9][10] Interestingly, specific solvent systems can also be used to selectively crystallize one isomer away from the other.[3]
-
Column Chromatography: For separating mixtures of the N- and O-alkylated isomers, column chromatography using silica gel is the most robust method.[3] A solvent gradient of ethyl acetate in hexanes is typically effective for eluting the two compounds. The less polar O-alkylated isomer will generally elute before the more polar N-alkylated product.
Q4: I am seeing little to no product formation. What are the first things I should check?
A4: A complete lack of reaction points to a fundamental issue with one of the core components or conditions.
-
Reagent Quality:
-
Alkylating Agent: Ethyl bromoacetate and chloroacetate can degrade over time, especially if exposed to moisture. Ensure you are using a fresh or properly stored reagent.
-
Saccharin/Sodium Saccharin: Ensure it is dry. Water can interfere with the reaction.
-
Solvent: Using an old bottle of an anhydrous solvent (like DMF) that has absorbed atmospheric moisture can kill the reaction.
-
-
Base Activation: If you are generating the sodium salt in situ, ensure your base (e.g., sodium hydroxide, sodium ethoxide) is potent and added correctly to fully deprotonate the saccharin before adding the alkylating agent.
-
Temperature Control: Verify your heating apparatus is reaching the target temperature. An SN2 reaction with a weak nucleophile often requires sufficient thermal energy to overcome the activation barrier. A target of ~80°C is a good starting point.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most direct and reliable method for synthesizing Saccharin N-(2-acetic acid ethyl ester)?
The most widely utilized method is the direct N-alkylation of sodium saccharin with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in a polar aprotic solvent. This SN2 reaction involves the nucleophilic attack of the saccharin anion on the electrophilic carbon of the ethyl haloacetate, displacing the halide ion. Starting with the commercially available sodium salt of saccharin is often more convenient than generating the anion in situ.[11]
Q2: Should I use a Phase Transfer Catalyst (PTC)? What are the advantages?
Yes, using a Phase Transfer Catalyst is a highly recommended "green chemistry" approach that can significantly improve yields and simplify the reaction setup.[5][12]
-
What it is: A PTC, such as a quaternary ammonium salt like triethylbenzylammonium chloride (TEBA), is a catalyst that facilitates the migration of a reactant from one phase into another where the reaction can occur.[5][6]
-
How it works: In this synthesis, the PTC forms an ion pair with the sodium saccharin anion. This new, larger cation ([TEBA]⁺[Saccharin]⁻) is soluble in the organic phase. The PTC effectively transports the saccharin nucleophile from the solid or aqueous phase into the organic solvent where the ethyl haloacetate is dissolved, dramatically accelerating the reaction rate.[5]
-
Advantages:
-
Higher Yields & Faster Reactions: Overcomes phase-boundary limitations.[13]
-
Milder Conditions: Allows for lower reaction temperatures.
-
Solvent Flexibility: Enables the use of less hazardous and less expensive non-polar solvents.[6]
-
Simplified Setup: Can even be performed in solid-liquid systems or under microwave irradiation for rapid synthesis.[5][9]
-
Q3: What are the key spectroscopic signatures I should look for to confirm the structure of my final product?
To confirm the identity and purity of Saccharin N-(2-acetic acid ethyl ester) (C₁₁H₁₁NO₅S), you should use a combination of spectroscopic techniques.[7]
-
¹H NMR:
-
Ethyl Group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).
-
Methylene Group: A sharp singlet around 4.3-4.5 ppm (2H, -NCH₂-).
-
Aromatic Protons: A series of multiplets between 7.8-8.2 ppm (4H).
-
-
IR Spectroscopy:
-
Ester C=O Stretch: A strong absorption band around 1750 cm⁻¹.
-
Saccharin C=O Stretch: A strong absorption band around 1720-1730 cm⁻¹.
-
Sulfonyl Group (SO₂): Two strong characteristic bands, typically around 1350 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric).
-
-
Mass Spectrometry: The molecular ion peak ([M]+) should correspond to the molecular weight of 269.27 g/mol .
Section 3: Optimized Experimental Protocols
Protocol 1: Conventional N-Alkylation of Sodium Saccharin
This protocol is a standard laboratory procedure for the synthesis.
Materials:
-
Sodium Saccharin (hydrate)
-
Ethyl bromoacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium saccharin (1.0 eq) in anhydrous DMF (approx. 5 mL per gram of saccharin).
-
Add ethyl bromoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water (3x the volume of DMF).
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hot ethanol.
Protocol 2: High-Yield Synthesis using Phase Transfer Catalysis (PTC)
This protocol utilizes a PTC for a more efficient and environmentally benign synthesis.
Materials:
-
Saccharin
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Ethyl chloroacetate
-
Triethylbenzylammonium chloride (TEBA)
-
Toluene
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add saccharin (1.0 eq), potassium carbonate (1.5 eq), TEBA (0.1 eq), and toluene.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-70°C and stir vigorously for 2-3 hours, monitoring by TLC.
-
Cool the mixture and filter to remove the inorganic salts (K₂CO₃, KCl).
-
Wash the filtrate with deionized water (2x) to remove any remaining salts and the PTC.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by recrystallization from hot ethanol.
Section 4: Data & Visualizations
Table 1: Comparison of Reaction Conditions and Potential Yields
| Parameter | Conventional Method | Phase Transfer Catalysis (PTC) | Rationale for Difference |
| Base | Uses pre-formed sodium salt or strong base in situ | Mild inorganic base (e.g., K₂CO₃) | PTC enables the use of weaker, safer, and cheaper bases.[6] |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar (Toluene) or Biphasic | PTC eliminates the need for expensive and hazardous polar aprotic solvents.[6] |
| Temperature | 80-90°C | 60-70°C | Increased efficiency of PTC allows for lower activation energy and milder conditions. |
| Typical Yield | 60-75% | >90% | PTC overcomes phase boundary limitations, leading to more complete reactions.[9][13] |
| Green Score | Lower | Higher | Avoids hazardous solvents and uses milder reagents.[5] |
Diagrams
Caption: SN2 reaction mechanism for saccharin alkylation.
Caption: General experimental workflow for synthesis.
Caption: Decision tree for troubleshooting low yield issues.
Section 5: References
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Ding, Y., et al. (1994). Dry Reaction Under Microwave: N—Alkylation of Saccharin on Silicagel. Synthetic Communications.
-
Patel, A. K., et al. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
-
Synthesis & characterization of saccharine derivatives. (2015). SlideShare. Retrieved from [Link]
-
Wang, X., Ma, Y., & Ju, T. (2013). Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Journal of Chemical Research.
-
Banerjee, B., & Verma, G. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances.
-
Al-Salihi, S., & Farhan, A. (2019). Synthesis of Novel Saccharin Derivatives. Molecules.
-
US3988344A - Process for purifying saccharin. (1976). Google Patents. Retrieved from
-
The Synthesis of Sodium Saccharin: Vital for Sweetening Industry. (n.d.). A-C-S. Retrieved from [Link]
-
Al-Salihi, S., & Farhan, A. (2019). Synthesis of Novel Saccharin Derivatives. MDPI. Retrieved from [Link]
-
Al-Juboori, S. A. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences.
-
Al-Salihi, S., & Farhan, A. (2015). Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. Retrieved from [Link]
-
Phase Transfer Catalysis. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]
-
Farhan, A. (2022). Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Retrieved from [Link]
-
Saccharin. (n.d.). Wikipedia. Retrieved from [Link]
-
Silversmith, E. F. (1987). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education.
-
Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN. (n.d.). West Chester University. Retrieved from [Link]
-
Bavisotto, J. A., et al. (2022). Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. ACS.
-
Nath, R. (n.d.). Aoc Lab 2. Scribd. Retrieved from [Link]
Sources
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. murov.info [murov.info]
- 3. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 4. scribd.com [scribd.com]
- 5. iajpr.com [iajpr.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. Synthesis & characterization of saccharine derivatives | PDF [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. phasetransfer.com [phasetransfer.com]
Technical Support Center: Purification of Saccharin N-(2-acetic acid ethyl ester)
Welcome to the technical support center for the purification of Saccharin N-(2-acetic acid ethyl ester) (CAS 24683-20-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. As a key intermediate and a known impurity in the synthesis of Piroxicam, achieving high purity of this saccharin derivative is critical for research and quality control.[1] This document will provide not just protocols, but the scientific reasoning behind them to empower you to optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Saccharin N-(2-acetic acid ethyl ester)?
A1: The two most effective and widely used purification techniques for this solid organic compound are recrystallization and column chromatography.[1] Recrystallization is ideal for removing small amounts of impurities from a solid sample, while column chromatography is excellent for separating the desired compound from a complex mixture of byproducts and unreacted starting materials.
Q2: What are the likely impurities in my crude sample?
A2: Impurities will largely depend on the synthetic route. A common synthesis involves the nucleophilic substitution reaction between a saccharin salt and an ethyl haloacetate (e.g., ethyl bromoacetate).[1] Therefore, potential impurities include:
-
Unreacted Saccharin: The starting material may not have fully reacted.
-
Unreacted Ethyl Haloacetate: Excess starting material may remain.
-
Saccharin N-(2-acetic acid): The ester can undergo hydrolysis, especially in the presence of acid or base, to form the corresponding carboxylic acid.[1][2]
-
Byproducts from side reactions: Depending on the reaction conditions, other minor products may be formed.
Q3: Is Saccharin N-(2-acetic acid ethyl ester) thermally stable?
A3: The saccharin moiety itself is relatively stable but can undergo hydrolytic decomposition at extreme pH (<2) and very high temperatures, breaking down into 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid.[3] While the ester is generally stable under standard purification conditions, prolonged exposure to strong acids or bases and excessive heat should be avoided to prevent hydrolysis of the ethyl ester group.[1]
Troubleshooting Purification Challenges
| Problem | Potential Cause | Recommended Solution |
| Low yield after recrystallization | The chosen solvent is too good at room temperature, meaning your product remains dissolved. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.[1] Consider using a solvent system (a mixture of a "good" solvent and a "poor" solvent) to fine-tune the solubility. |
| The product is precipitating out too quickly, trapping impurities. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, less pure crystals. | |
| Oily precipitate instead of crystals | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Try a lower-boiling point solvent. If impurities are the issue, a preliminary purification by column chromatography may be necessary. |
| Poor separation in column chromatography | The chosen eluent is too polar. | If your compound is coming off the column too quickly with the solvent front, decrease the polarity of your mobile phase. For example, if you are using a 1:1 mixture of ethyl acetate and hexane, try a 1:4 mixture. |
| The chosen eluent is not polar enough. | If your compound is stuck at the top of the column, gradually increase the polarity of the mobile phase. For instance, move from 100% hexane to a 9:1 hexane/ethyl acetate mixture. | |
| Streaking or tailing of spots on TLC/column | The compound is acidic and is interacting with the silica gel. | Add a small amount of a modifying agent, such as acetic acid (e.g., 0.5-1%), to the mobile phase to improve the peak shape. |
| The sample was overloaded on the column. | Use a larger column or apply less sample. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol will guide you through the process of selecting an appropriate solvent and performing the recrystallization.
Objective: To obtain high-purity crystalline Saccharin N-(2-acetic acid ethyl ester).
Methodology:
Step 1: Solvent Selection
-
Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, cyclohexane) dropwise at room temperature.[1][4] A good solvent will dissolve the compound poorly or not at all at room temperature.
-
Heat the test tubes that showed poor solubility in a water bath. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the solutions to cool to room temperature. The best solvent will be the one from which your compound crystallizes out.
Step 2: Recrystallization Procedure
-
Place the crude Saccharin N-(2-acetic acid ethyl ester) in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask is at room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a framework for developing a column chromatography method for purifying your compound.
Objective: To separate Saccharin N-(2-acetic acid ethyl ester) from impurities.
Methodology:
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mobile phase. Start with a non-polar solvent system like 4:1 hexane/ethyl acetate and gradually increase the polarity. For saccharin derivatives, a mixture of ethyl acetate and hexane is a good starting point.[5]
-
Visualize the spots under UV light. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4.
Step 2: Column Chromatography Procedure
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample and carefully load it onto the top of the packed column.
-
Elute the column with the mobile phase determined from your TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Saccharin N-(2-acetic acid ethyl ester).
Visualizing the Purification Workflow
Below are diagrams illustrating the decision-making process and workflow for the purification techniques.
Caption: Recrystallization workflow for purification.
Caption: Column chromatography workflow.
References
-
Šterk, D., et al. (2018). Synthesis of Novel Saccharin Derivatives. Molecules, 23(10), 2647. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Sodium saccharin hydrate on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Saccharin N-(2-acetic acid ethyl ester). PubChem Compound Database. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). Saccharin. Retrieved from [Link]
-
Wang, X., et al. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1136. Available at: [Link]
-
Patel, K., et al. (2014). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 6(1), 342-346. Available at: [Link]
-
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]
-
Pohl, C. A., & Reddy, T. V. (2016). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Journal of carbohydrate chemistry, 35(1), 1-32. Available at: [Link]
-
de Oliveira, V. E., et al. (2023). Kinetic Study of Commercial Tabletop Sweeteners Using Thermal Analysis. Polymers, 15(4), 939. Available at: [Link]
-
Chattopadhyay, S., Raychaudhuri, U., & Chakraborty, R. (2014). Artificial sweeteners–a review. Journal of food science and technology, 51(4), 611–621. Available at: [Link]
-
Chemical Suppliers. (n.d.). Saccharin N-(2-Acetic Acid Ethyl Ester). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Al-Juboori, A. M. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Sciences, 33(2), 44-59. Available at: [Link]
-
Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(2024), 67-82. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. ellegadodenewton.wordpress.com [ellegadodenewton.wordpress.com]
- 4. Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the crystallization of "Saccharin N-(2-acetic acid ethyl ester)"
Technical Support Center: Crystallization of Saccharin N-(2-acetic acid ethyl ester)
Welcome to the technical support center for the crystallization of Saccharin N-(2-acetic acid ethyl ester) (CAS No: 24683-20-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity, crystalline material of this important compound, which is notably recognized as Piroxicam Impurity E.[1][2] Effective crystallization is paramount for its use as an analytical reference standard and in further synthetic applications. This document provides troubleshooting guides and in-depth FAQs to ensure the successful isolation of your target compound.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization of Saccharin N-(2-acetic acid ethyl ester) in a direct question-and-answer format.
Problem 1: No Crystals Form Upon Cooling
Q: I have prepared a hot, clear solution of my compound and allowed it to cool, but no crystals have formed. What should I do?
A: This is a common issue that typically points to insufficient supersaturation. The solution is stable and the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome. Here are several techniques to induce crystallization, ordered from least to most disruptive:
-
Patient Observation: Ensure the solution has cooled completely to room temperature and then in an ice bath. Crystallization can sometimes be slow to initiate.
-
Introduce a Nucleation Site (Seeding):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.
-
Seed Crystals: If you have a small amount of the solid compound, add a single, tiny crystal to the solution.[3] This provides a perfect template for further crystal growth.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[3] This increases the concentration of the solute.
-
Anti-Solvent Addition: If your compound is dissolved in a soluble solvent (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water) dropwise until persistent cloudiness appears.[4] Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling, my compound separated as a viscous liquid or oil, not as solid crystals. How can I resolve this?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system. The compound is essentially coming out of solution as a liquid phase instead of a solid one.
-
Causality: This often happens when using a high-boiling point solvent or when the solution is too concentrated. Impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Solution Workflow:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent (10-20%) to lower the saturation point.
-
Induce crystallization at a higher temperature, if possible, by adding a seed crystal just below the boiling point.
-
Allow the solution to cool very slowly to give molecules time to arrange into a crystal lattice rather than aggregating as a liquid. Using an insulated container (like a Dewar flask) can be effective.
-
If the problem persists, consider switching to a solvent with a lower boiling point.
-
Problem 3: Crystals Form Too Rapidly ("Crash Out")
Q: The moment I removed my solution from the heat source, a large amount of fine powder formed instantly. Why is this a problem?
A: This rapid precipitation, or "crashing out," is undesirable because it tends to trap impurities and solvent within the rapidly forming crystal lattice, defeating the purpose of purification.[3] The formation of very small particles can also make filtration difficult.
-
Causality: This is typically caused by using the absolute minimum amount of solvent, leading to an extremely high level of supersaturation upon even slight cooling.
-
Corrective Action:
-
Place the flask back on the heat source and add just enough extra solvent to redissolve the precipitate completely.
-
Ensure a slow, controlled cooling process.[5] Do not place the hot flask directly into an ice bath. Allow it to cool slowly on the benchtop, perhaps insulated, before moving to a cooling bath. A slower cooling rate promotes the growth of larger, purer crystals.[6][7]
-
Problem 4: The Final Crystal Yield is Disappointingly Low
Q: After filtering and drying, my final product mass is much lower than expected. What are the likely causes?
A: A low yield can stem from several factors throughout the crystallization and recovery process.
-
Excessive Solvent: Using too much solvent during the initial dissolution will leave a significant amount of your compound in the mother liquor even after cooling.[3] You can test the mother liquor by evaporating a small sample; a large residue indicates significant product loss.
-
Premature Filtration: Filtering the solution while it is still warm will result in the loss of product that would have crystallized upon further cooling. Ensure the solution has reached its final, lowest temperature before filtration.
-
Inappropriate Wash Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product off the filter paper. Always use a minimal amount of ice-cold wash solvent. The best wash solvent is often the crystallization solvent itself, thoroughly chilled.
-
Inherent Solubility: The compound may have a non-negligible solubility in the solvent even at low temperatures. While unavoidable, this can be mitigated by ensuring the solution is thoroughly chilled before filtration.
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common crystallization problems.
Caption: A systematic workflow for screening potential crystallization solvents.
Q2: How do impurities, such as unreacted saccharin or ethyl bromoacetate, affect crystallization?
A: Impurities critically influence crystallization by interfering with both nucleation and crystal growth. [8][9]Structurally similar impurities are particularly problematic as they can be incorporated into the growing crystal lattice, forming a solid solution and reducing the final purity. [10]Other impacts include:
-
Increased Solubility: Impurities often increase the solubility of the primary compound, which can lead to a lower yield. [9]* Inhibited Growth: Impurities can adsorb onto the crystal surface, blocking sites for further growth and slowing down the crystallization process. [9][11]* Morphology Changes: The shape, or habit, of the crystals can be altered, sometimes leading to undesirable forms like fine needles that are difficult to filter and dry. [10][12]
Impact of Impurities on Crystal Growth
Caption: How impurities disrupt the ideal process of crystal lattice formation.
Q3: Can Saccharin N-(2-acetic acid ethyl ester) exhibit polymorphism, and why is this important?
This is critically important in a pharmaceutical context because different polymorphs can have distinct physicochemical properties, including:
-
Melting point
-
Solubility and dissolution rate
-
Stability
-
Bioavailability
For a reference standard, it is crucial to ensure you have a consistent and single polymorphic form for reliable analytical results.
Q4: What are the essential analytical techniques to characterize my final crystalline product?
A: Proper characterization is essential to confirm the identity, purity, and solid-state form of your material.
-
Purity Analysis (HPLC/LC-MS): To determine the chemical purity and quantify any remaining impurities.
-
Identity Confirmation (NMR, IR, MS): To confirm the chemical structure matches Saccharin N-(2-acetic acid ethyl ester). [1]* Solid-State Form (PXRD): Powder X-ray Diffraction is the primary tool for identifying the crystalline form (polymorph) and can distinguish it from amorphous material. [15][16]* Thermal Properties (DSC/TGA): Differential Scanning Calorimetry measures the melting point and can detect polymorphic transitions, while Thermogravimetric Analysis can identify the presence of trapped solvent (solvates). [17][18]* Morphology (Microscopy): Scanning Electron Microscopy (SEM) or optical microscopy is used to visually inspect the crystal shape (habit) and size distribution. [17]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Arrange a series of small test tubes. Into each, place approximately 20-30 mg of your crude Saccharin N-(2-acetic acid ethyl ester).
-
Cold Solubility Test: At room temperature, add a candidate solvent (e.g., ethanol) to the first tube dropwise, vortexing after each drop. If the solid dissolves in less than 0.5 mL, the compound is too soluble at room temperature. Set this solvent aside.
-
Hot Solubility Test: If the solid is not soluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume. If the solid does not dissolve after adding ~3 mL, it is likely too insoluble. Set this solvent aside.
-
Cooling & Crystallization: If the solid dissolved when hot, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: A good solvent is one where the compound is sparingly soluble cold but fully soluble in a reasonable volume when hot, and which yields a good quantity of crystalline solid upon cooling. Repeat for all candidate solvents.
Protocol 2: Controlled Cooling Crystallization for High Purity
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of a pre-selected good solvent at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration into a clean, pre-warmed flask.
-
Add Excess Solvent: Add a small additional amount of the hot solvent (approx. 5-10% of the total volume used for dissolution). This prevents premature "crashing out." [3]4. Slow Cooling: Cover the flask with a watch glass and place it inside a larger, insulated container (e.g., a large beaker packed with glass wool or a Dewar flask filled with warm water) to ensure the cooling rate is very slow.
-
Crystal Growth: Allow the flask to cool undisturbed to room temperature over several hours. Once at room temperature, transfer the flask to a refrigerator, and finally to an ice bath to maximize the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
Bernstein, J. (2007). 4 Analytical techniques for studying and characterizing polymorphs. Polymorphism in Molecular Crystals. Oxford Academic. Retrieved from [Link]
-
Unknown Author. (n.d.). CRYSTAL CHARACTERIZATION TECHNIQUES. International Journal of Pure and Applied Mathematics. Retrieved from [Link]
-
Intertek. (n.d.). Crystallography Analysis. Retrieved from [Link]
-
Schilderman, A. M., et al. (2007). Cocrystal Formation from Solvent Mixtures. Crystal Growth & Design. ACS Publications. Retrieved from [Link]
-
Yusof, N. A., et al. (2018). Effect of Solvents and Crystallization Methods on the Formation of Carbamazepine-Saccharin Co-Crystal. ResearchGate. Retrieved from [Link]
-
Shah, B. P., et al. (2006). Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. Journal of Pharmacy and Pharmacology. Semantic Scholar. Retrieved from [Link]
-
Sidana, A. (2019). What are the different techniques to characterize chemical crystals?. ResearchGate. Retrieved from [Link]
-
Wang, I. C., et al. (2013). Anti-solvent co-crystallization of carbamazepine and saccharin. PubMed. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 81-07-2,Saccharin. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the cooling rate on crystallization. Retrieved from [Link]
-
Reddit. (2024). Trouble growing seed crystals of free saccharin in acetone. Retrieved from [Link]
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). Retrieved from [Link]
-
Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Retrieved from [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Unknown Author. (n.d.). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]
-
Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Retrieved from [Link]
-
Ó'Ciardha, C., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. Retrieved from [Link]
-
Chadha, R., et al. (2014). Thermodynamic Investigation of Carbamazepine-Saccharin Co-Crystal Polymorphs. ResearchGate. Retrieved from [Link]
-
Alaqua Inc. (2025). Factors That Affect Sugar Crystallization. Retrieved from [Link]
-
Sullivan, O., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Retrieved from [Link]
-
Unknown Author. (n.d.). The influence of impurities and solvents on crystallization. ResearchGate. Retrieved from [Link]
-
Utama, Q. D., et al. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Retrieved from [Link]
-
Mustakis, J., et al. (2021). Effect of Impurities on the Growth Kinetics of Crystals. ResearchGate. Retrieved from [Link]
-
Luo, Y. X., et al. (2022). Effect of Saccharin on Crystallization Behavior of Electroless Cobalt Plating. Journal of Electrochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Saccharin. Retrieved from [Link]
- Google Patents. (n.d.). CN1478773A - Production technology of scaccharin sodium salt.
-
ResearchGate. (n.d.). The physical properties of saccharin. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). Saccharin N-(2-Acetic Acid Ethyl Ester). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E), TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. acadpubl.eu [acadpubl.eu]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Piroxicam Impurity E
As a Senior Application Scientist, I've frequently encountered the challenge of peak tailing in reversed-phase HPLC, a common issue that can compromise the accuracy and reliability of pharmaceutical analyses. This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing specifically for Piroxicam Impurity E, tailored for researchers and drug development professionals who require robust and reproducible analytical methods.
Section 1: Understanding the Core Problem
Before diving into troubleshooting, it's crucial to understand the chemical players and the fundamental interactions that lead to poor peak shape.
Q1: What is Piroxicam Impurity E, and how do its chemical properties influence its behavior in HPLC?
Piroxicam Impurity E is identified as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate[1][2]. Unlike the parent Piroxicam molecule, which contains a basic pyridine functional group, Impurity E lacks a strongly basic center. Its structure is dominated by the acidic benzisothiazine dioxide core and an ester group. This is a critical distinction. While tailing for basic compounds like Piroxicam is common, the tailing of a neutral or weakly acidic compound like Impurity E points towards different or more subtle underlying causes, which this guide will address.
Q2: What is the primary cause of peak tailing in reversed-phase HPLC?
Peak tailing is most often a symptom of secondary retention mechanisms, where the analyte interacts with the stationary phase in more than one way[3][4]. In reversed-phase chromatography using silica-based columns, the intended retention is through hydrophobic interactions with the bonded phase (e.g., C18). However, the underlying silica surface contains residual silanol groups (Si-OH)[5][6].
At mobile phase pH levels above approximately 3, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites[7]. Basic analytes, which are positively charged at this pH, can then undergo a strong secondary ionic interaction with these sites. This leads to a portion of the analyte molecules being retained longer than the main band, resulting in a "tailing" peak[3][8][9].
Caption: Mechanism of peak tailing due to secondary ionic interactions.
Section 2: A Systematic Troubleshooting Workflow
Follow this logical progression from the simplest checks to more involved method adjustments to efficiently identify and resolve the source of peak tailing.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Piroxicam EP Impurity E - Opulent Pharma [opulentpharma.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. support.waters.com [support.waters.com]
- 8. chromtech.com [chromtech.com]
- 9. hplc.eu [hplc.eu]
optimizing reaction conditions for the synthesis of "Saccharin N-(2-acetic acid ethyl ester)"
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Saccharin N-(2-acetic acid ethyl ester), a key intermediate and known impurity in the synthesis of the anti-inflammatory drug Piroxicam.[1][2][3] As your Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions and overcome common challenges.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the synthesis of Saccharin N-(2-acetic acid ethyl ester).
Q1: What is the most common and direct method for synthesizing Saccharin N-(2-acetic acid ethyl ester)?
The most widely utilized method is the N-alkylation of saccharin (or its sodium salt) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction where the saccharin anion acts as the nucleophile.[1]
Q2: What is the IUPAC name for Saccharin N-(2-acetic acid ethyl ester)?
The IUPAC name is ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate.[1] It is also referred to as ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.[3]
Q3: What are the key physical properties of the target compound?
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅S | [1][2] |
| Molecular Weight | 269.27 g/mol | [1][2] |
| Melting Point | 104-105 °C | [4] |
| Appearance | Crystalline solid | [1] |
Q4: Can O-alkylation occur as a side reaction?
Yes, the saccharin anion is an ambident nucleophile, meaning it has two potential nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group.[5] This can lead to the formation of the O-alkylated isomer as a byproduct. The ratio of N- to O-alkylation can be influenced by factors such as the solvent, counter-ion, and leaving group.
Q5: What are the primary uses of Saccharin N-(2-acetic acid ethyl ester)?
Its primary role in pharmaceutical research is as a reference standard for Piroxicam Impurity E, which is crucial for quality control and analytical method development.[1] Additionally, saccharin derivatives are explored as organocatalysts in various organic transformations.[1]
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the synthesis.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've recovered mostly starting material. What are the likely causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Cause 1: Incomplete Deprotonation of Saccharin
-
Scientific Rationale: The N-H proton of saccharin is acidic, but a strong enough base is required to generate the nucleophilic saccharin anion in sufficient concentration. If using saccharin directly (not the sodium salt), incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Troubleshooting Steps:
-
Choice of Base: If starting with saccharin, ensure you are using an appropriate base. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The base should be strong enough to deprotonate saccharin.
-
Stoichiometry of Base: Use at least one equivalent of the base. It's often beneficial to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.
-
Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the electrophile (ethyl bromoacetate). This can be monitored by observing the cessation of gas evolution if using a base like NaH.
-
Potential Cause 2: Inactive or Poor Quality Reagents
-
Scientific Rationale: The purity and reactivity of your starting materials are critical. Ethyl bromoacetate is susceptible to hydrolysis over time, and the sodium salt of saccharin can absorb moisture.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents. If in doubt, verify the purity of your ethyl bromoacetate by NMR spectroscopy.
-
Drying of Reagents: Ensure the sodium salt of saccharin is dry. It can be dried in a vacuum oven before use. Anhydrous solvents are also crucial.
-
Potential Cause 3: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent plays a critical role in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation (e.g., Na⁺ or K⁺) without strongly solvating the nucleophilic anion, thus increasing its reactivity.
-
Troubleshooting Steps:
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvent choices for this reaction.
-
Avoid Protic Solvents: Protic solvents like ethanol or water will solvate the saccharin anion, reducing its nucleophilicity and leading to lower yields.
-
Potential Cause 4: Suboptimal Reaction Temperature and Time
-
Scientific Rationale: Like most chemical reactions, the rate of this SN2 reaction is temperature-dependent. Insufficient temperature or reaction time will lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Temperature Optimization: A common temperature range for this reaction is room temperature to around 80°C.[6] If you are getting low yields at room temperature, consider gently heating the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This will allow you to determine when the reaction is complete and avoid unnecessarily long reaction times which can lead to side product formation.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows impurities after purification. What are the common impurities and how can I remove them?
A: The presence of impurities is a common challenge. Understanding the potential impurities is the first step to effective purification.
Common Impurity 1: Unreacted Saccharin
-
Identification: Unreacted saccharin will have a different Rf value on a TLC plate compared to the product. It can also be identified by its characteristic peaks in an NMR spectrum.
-
Removal:
-
Aqueous Wash: Saccharin is acidic and its sodium salt is water-soluble. Washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate) will remove unreacted saccharin.
-
Column Chromatography: If a basic wash is not sufficient, column chromatography using a silica gel stationary phase is a highly effective method for separation.[1]
-
Common Impurity 2: O-Alkylated Isomer
-
Identification: The N- and O-alkylated isomers can often be distinguished by ¹H NMR spectroscopy. The chemical shift of the methylene protons (-CH₂-) adjacent to the nitrogen will differ from those adjacent to the oxygen.[6] The methylene protons attached to the more electronegative oxygen will appear further downfield.
-
Removal:
-
Column Chromatography: Careful column chromatography can separate the two isomers. A gradient elution system may be necessary to achieve good separation.
-
Recrystallization: A suitable recrystallization solvent system can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. Experimentation with different solvents (e.g., ethanol, ethyl acetate/hexanes) is recommended.[1]
-
Common Impurity 3: Hydrolyzed Ethyl Bromoacetate
-
Identification: If ethyl bromoacetate hydrolyzes, it will form bromoacetic acid and ethanol. Bromoacetic acid is acidic and can be detected by its effect on the pH of the reaction mixture.
-
Removal: A wash with a dilute aqueous base (e.g., sodium bicarbonate solution) will remove any acidic impurities.
Section 3: Experimental Protocols
This section provides a general, step-by-step methodology for the synthesis and purification of Saccharin N-(2-acetic acid ethyl ester).
Protocol 1: Synthesis via N-Alkylation of Sodium Saccharin
Materials:
-
Sodium Saccharin
-
Ethyl bromoacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of sodium saccharin (1.0 eq) in anhydrous DMF, add ethyl bromoacetate (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60°C.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude Saccharin N-(2-acetic acid ethyl ester)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude product in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified Saccharin N-(2-acetic acid ethyl ester).
Protocol 3: Characterization of the Final Product
The structure and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl group protons.[1]
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester and the amide, and the S=O stretching of the sulfonyl group.[1]
-
Mass Spectrometry: This will confirm the molecular weight of the compound.[1]
References
- Ding, Y., et al. (1994). Dry Reaction Under Microwave: N-Alkylation of Saccharin on Silicagel.
-
Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823. (2023, August 13). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]
-
SACCHARIN N-(2-ACETIC ACID METHYL ESTER) - precisionFDA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Saccharin alkylation: O vs. N substitution | Journal of Chemical Education. (1995, July 1). American Chemical Society. Retrieved January 12, 2026, from [Link]
- Process for purifying saccharin - Google Patents. (1976, October 26).
-
Synthesis of Novel Saccharin Derivatives - MDPI. (2016, August 2). Retrieved January 12, 2026, from [Link]
-
Saccharin N-(2-Acetic Acid Ethyl Ester) | CAS 24683-20-3 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Artificial sugar saccharin and its derivatives: role as a catalyst - PMC - PubMed Central. (2020, October 6). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN - CHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis and Characterization of New Saccharin Derivatives - ResearchGate. (2015, January 1). Retrieved January 12, 2026, from [Link]
-
A Review: Saccharin Discovery, Synthesis, and Applications. (2020, April 1). Ibn Al-Haitham Journal for Pure and Applied Sciences. Retrieved January 12, 2026, from [Link]
-
Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Publishing. (2020, October 6). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Solved 3. Draw the mechanism for the alkylation of sodium | Chegg.com. (2017, November 27). Retrieved January 12, 2026, from [Link]
-
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate - NIH. (2007, March 24). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Recovery and purification of saccharin - Google Patents. (1956, May 15).
-
(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl acetate. (2025, May 20). ChemSrc. Retrieved January 12, 2026, from [Link]
-
Synthesis, Isolation, and Purification of an Ester - Coach Benner. (n.d.). Retrieved January 12, 2026, from [Link]
-
Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Would sodium saccharin form nitrosamines? (2023, October 3). European Compliance Academy. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry I Laboratory - North Central College - Flip eBook Pages 1-4 | AnyFlip. (2016, March 21). Retrieved January 12, 2026, from [Link]
Sources
identifying and characterizing byproducts in "Saccharin N-(2-acetic acid ethyl ester)" synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Saccharin N-(2-acetic acid ethyl ester)" (ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate). This guide is designed to help you identify and characterize potential byproducts, ensuring the purity and integrity of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Saccharin N-(2-acetic acid ethyl ester)?
The most widely used and direct method is the N-alkylation of saccharin's sodium salt with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate.[1] This is a classic SN2 (nucleophilic substitution) reaction where the saccharin anion acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate and displacing the halide ion.[1]
Q2: What are the primary expected byproducts in this synthesis?
The primary byproducts often arise from side reactions involving the starting materials, reagents, or subsequent degradation of the desired product. Key potential byproducts include:
-
O-alkylated Saccharin Isomer: Saccharin's anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen atom and the carbonyl oxygen atom.[2] While N-alkylation is generally favored, some degree of O-alkylation can occur, leading to an isomeric byproduct.
-
Unreacted Saccharin: Incomplete reaction will result in the presence of the saccharin starting material in your crude product.
-
Hydrolysis Product (Saccharin N-(2-acetic acid)): The ethyl ester group of the target molecule is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions, yielding the corresponding carboxylic acid.[1]
-
Byproducts from Ethyl Chloroacetate/Bromoacetate: Self-condensation or hydrolysis of the alkylating agent can lead to impurities.
Q3: My final product has a slight discoloration. What could be the cause?
Discoloration can arise from several sources. Trace impurities from starting materials or solvents are a common cause. Additionally, minor degradation of the saccharin ring structure under certain reaction conditions (e.g., high temperature, presence of strong bases) can produce colored byproducts. It is also important to consider contaminants from packaging materials, which can include plasticizers and antioxidants.[3]
Q4: What are the recommended initial analytical techniques for purity assessment?
For routine analysis and purity assessment of Saccharin N-(2-acetic acid ethyl ester), High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[3][4] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for monitoring reaction progress and detecting the presence of major impurities.[4]
II. Troubleshooting Guides: From Unexpected Peaks to Structural Elucidation
This section provides systematic approaches to address specific experimental issues.
Scenario 1: An Unknown Peak is Observed in my HPLC Chromatogram
You've run an HPLC analysis of your purified product, and an unexpected peak appears. The first step is to systematically determine the source of this peak.[5][6][7]
Question: How can I determine if the unknown peak is a contaminant from my HPLC system or a true byproduct of my reaction?
Answer: A series of blank injections is the most effective way to diagnose the source of extraneous peaks.[7]
Experimental Protocol: Systematic Blank Injections
-
Mobile Phase Blank: Inject the mobile phase that you used for your sample analysis. If the peak is present, it indicates contamination in your solvents or additives.[5][7]
-
Needle Wash/Solvent Blank: Inject the solvent used for the autosampler's needle wash. This will help determine if the contamination originates from the autosampler.[7]
-
"Ghost Peak" Analysis: If you observe spurious peaks, especially in gradient HPLC, they may be "ghost peaks" arising from mobile phase contaminants.[5] Consider using an inline ghost peak trap column for mitigation.[5]
Question: My blank injections are clean. How do I proceed to identify the unknown peak as a reaction-related species?
Answer: If the HPLC system is not the source, the peak is likely related to your sample. The next step is to use mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identification.
dot
Sources
- 1. benchchem.com [benchchem.com]
- 2. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]
- 3. Characterization of impurities in commercial lots of sodium saccharin produced by the Sherwin-Williams process. I. Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Unwanted Peaks for HPLC | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
strategies to prevent the hydrolysis of "Saccharin N-(2-acetic acid ethyl ester)" during storage
Introduction: Understanding the Instability of Saccharin N-(2-acetic acid ethyl ester)
Welcome to the technical support guide for Saccharin N-(2-acetic acid ethyl ester) (CAS 24683-20-3). This molecule, a key reference standard in the analysis of Piroxicam and a valuable building block in organic synthesis, possesses an ester functional group that renders it susceptible to hydrolysis.[1] This degradation pathway involves the cleavage of the ester bond by water, yielding Saccharin N-(2-acetic acid) and ethanol, thereby compromising sample integrity and experimental accuracy.
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting workflows, and preventative protocols to ensure the long-term stability of this compound during storage. Our approach is grounded in the fundamental principles of chemical kinetics and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the hydrolysis of my compound? A1: The hydrolysis of the ester bond is primarily accelerated by three factors:
-
Presence of Water: Water is a necessary reactant for the hydrolysis reaction to occur.[2] Even trace amounts of moisture absorbed from the atmosphere can initiate degradation over time.[3]
-
pH (Acidity/Basicity): The reaction is catalyzed by both acid (H⁺ ions) and base (OH⁻ ions).[1][4][5] Therefore, storage in non-neutral conditions, or in the presence of acidic or basic impurities, will significantly increase the degradation rate.[6][7]
-
Elevated Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8][9] Storing the compound at ambient or elevated temperatures will accelerate its breakdown compared to refrigerated or frozen conditions.
Q2: I store my compound as a dry solid. Is it still at risk? A2: Yes. While solid-state storage is vastly superior to solution storage, the compound can still degrade if not handled correctly. The primary risk comes from hygroscopicity—the tendency to absorb moisture from the air.[3] If the container is not sealed properly or is opened frequently in a humid environment, the compound will adsorb enough water to facilitate slow hydrolysis over time.
Q3: What are the visible signs of degradation? A3: Visually, you may not see any change. The most reliable method to detect hydrolysis is through analytical techniques like HPLC, which can separate and quantify the parent ester from its carboxylic acid degradant. A change in the physical properties, such as a lowered melting point or a change in consistency, could also indicate degradation.
Q4: Can I use any anhydrous solvent to prepare a stock solution? A4: Not necessarily. While using an anhydrous solvent is critical, you must also ensure the solvent is free from acidic or basic impurities. Furthermore, some non-aqueous solvents like alcohols can participate in transesterification reactions under certain conditions. If an aqueous buffer is absolutely required, its pH must be carefully controlled.[10] For maximum stability in solution, consider solvents like propylene glycol or prepare reconstituted solutions immediately before use.[8][10]
Troubleshooting Guide: Investigating Sample Degradation
If you suspect your sample of Saccharin N-(2-acetic acid ethyl ester) has undergone hydrolysis, use the following guide to diagnose the potential cause.
Initial Assessment: Solid vs. Solution
-
Issue: Degradation observed in a solid sample .
-
Probable Cause 1: Moisture Ingress. The container seal may be inadequate, or the material was exposed to ambient humidity. Hygroscopic reagents or starting materials can also introduce moisture.[7]
-
Troubleshooting Steps:
-
Review handling procedures. Was the container opened in a high-humidity environment?
-
Inspect the container and cap for a proper seal.
-
Implement the use of a desiccator for storage and handle the material under an inert atmosphere (e.g., in a glove box).[7]
-
Consider repackaging the material in smaller aliquots to minimize repeated opening of the main stock container.
-
-
-
Issue: Degradation observed in a solution .
-
Probable Cause 1: pH of the Medium. The pH of your solvent or buffer system may be catalyzing the hydrolysis. The rate of ester hydrolysis increases in both acidic and basic conditions.[6][11]
-
Probable Cause 2: Water Content in Solvent. Your "anhydrous" solvent may have absorbed atmospheric moisture.
-
Probable Cause 3: Storage Temperature. The solution may be stored at too high a temperature (e.g., room temperature or 4°C when -20°C or -80°C is required).
-
Troubleshooting Steps:
-
Measure the pH of your solvent or buffer. Adjust to a near-neutral pH if possible, though a slightly acidic pH is often better for preventing base-catalyzed hydrolysis, which is typically faster.[10][12]
-
Use a freshly opened bottle of high-purity anhydrous solvent or a properly dried solvent for solution preparation.
-
Re-evaluate the storage temperature. Lowering the temperature significantly reduces reaction rates.[8]
-
-
The following workflow provides a logical path for troubleshooting.
Preventive Strategy Protocols
Proactive prevention is the most effective strategy. Follow these protocols to minimize the risk of hydrolysis from the moment you receive the compound.
Protocol 1: Optimal Storage of Solid Compound
This protocol is designed for the long-term storage of Saccharin N-(2-acetic acid ethyl ester) in its solid, crystalline form.
Materials:
-
Container of Saccharin N-(2-acetic acid ethyl ester)
-
Amber glass vials with PTFE-lined screw caps
-
Laboratory-grade desiccator with an active desiccant (e.g., Drierite®, silica gel)
-
Inert gas (Argon or Nitrogen) source (optional, but recommended)
-
Glove box or glove bag (optional, but recommended)
Procedure:
-
Receiving: Upon receipt, immediately place the manufacturer's container inside a desiccator to protect it from ambient humidity.
-
Aliquoting (Recommended): To prevent repeated exposure of the bulk material to the atmosphere, it is best to aliquot the compound into smaller, single-use quantities.
-
Perform this step in an environment with low humidity. A glove box or glove bag flushed with inert gas is ideal.
-
Transfer the desired amounts into pre-dried amber glass vials. Amber glass protects against potential photodegradation, although the primary concern is hydrolysis.
-
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with a gentle stream of dry nitrogen or argon. This displaces air and, more importantly, moisture.
-
Sealing: Tightly seal the vials with PTFE-lined caps. PTFE provides an excellent moisture barrier.
-
Storage Location: Store the sealed vials in a controlled, cool, and dark environment.
Storage Conditions Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) | Significantly slows the rate of chemical degradation.[8] |
| Atmosphere | Dry, Inert (N₂ or Ar) | Minimizes exposure to moisture and oxygen. |
| Container | Tightly-sealed Amber Glass Vial | Prevents moisture ingress and protects from light. |
| Location | Desiccator (within freezer if possible) | Provides an additional layer of protection against moisture. |
Protocol 2: Formulation and Storage with Excipients
For drug development professionals, selecting appropriate excipients is crucial for the stability of the final dosage form.
Core Principles:
-
Minimize Water Content: Use anhydrous excipients whenever possible. Control the water content of all components in the formulation.[3][8]
-
Control Micro-environmental pH: Avoid strongly acidic or basic excipients that could catalyze hydrolysis.
-
Leverage Hygroscopic Excipients Strategically: In some cases, a highly hygroscopic excipient like sorbitol can be used to preferentially absorb environmental moisture, thereby protecting the active ingredient.[13][14]
-
Packaging is Key: Utilize moisture-proof packaging, such as alu-alu blisters or bottles containing desiccants, for the final product.[15][16]
Excipient Selection Workflow:
Understanding the Hydrolysis Mechanism
The stability of "Saccharin N-(2-acetic acid ethyl ester)" is dictated by the reactivity of its ester functional group. Hydrolysis is a chemical reaction where a water molecule cleaves the ester bond. This reaction can be catalyzed by either an acid (H⁺) or a base (OH⁻), as depicted below. The base-catalyzed pathway is generally faster and irreversible because the final carboxylic acid product is deprotonated to a carboxylate salt, which prevents the reverse reaction (esterification).[5][12]
By controlling the key factors—minimizing water, maintaining a neutral pH, and keeping temperatures low—you effectively inhibit this degradation pathway and ensure the long-term integrity of your valuable research material.
References
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. ScienceDirect. Available at: [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ACS Publications. Available at: [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Acme-Hardesty. Available at: [Link]
-
How to prevent hydrolysis in a drug. Quora. Available at: [Link]
-
How to Improve Drug Stability with Excipients. ChemIntel360. Available at: [Link]
-
Saccharin N-(2-acetic acid ethyl ester). PubChem. Available at: [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. Pharmapproach. Available at: [Link]
-
Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State. Available at: [Link]
-
Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. ResearchGate. Available at: [Link]
-
Heat Alters Microbial Carbon Cycling in Water Decomposition. Mirage News. Available at: [Link]
-
Optimizing Drug Properties Lead-to-Drug Design. University of Zurich, Department of Chemistry. Available at: [Link]
-
Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. PMC - NIH. Available at: [Link]
-
Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. ResearchGate. Available at: [Link]
-
Esters and Fusel Alcohols. Scott Janish. Available at: [Link]
-
A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]
-
UNIT V DRUG STABILITY PHYSICAL PHARMACEUTICSII. Raghu College Of Pharmacy. Available at: [Link]
-
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available at: [Link]
-
Saccharin N-(2-Acetic Acid Ethyl Ester). Chemical-Suppliers.com. Available at: [Link]
-
Saccharin. Wikipedia. Available at: [Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. Allied Academies. Available at: [Link]
-
(PDF) Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. ResearchGate. Available at: [Link]
-
Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available at: [Link]
-
Saccharin. PubChem - NIH. Available at: [Link]
-
Effect of temperature on degradation degree. ResearchGate. Available at: [Link]
-
How does water destroy lubricants?! Hydrolysis of esters explained. YouTube. Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]
-
Hydrolytic Stability of Saccharin. ResearchGate. Available at: [Link]
-
Artificial sugar saccharin and its derivatives: role as a catalyst. PMC - PubMed Central. Available at: [Link]
-
Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Available at: [Link]
-
A Comparative Study of the Impact of Moisture on the Dielectric Capability of Esters for Large Power Transformers. ResearchGate. Available at: [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Synthesis of some new N-saccharin derivatives of possible biological activity. ResearchGate. Available at: [Link]
- Process for the preparation of saccharin. Google Patents.
-
Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Publishing. Available at: [Link]
-
Ester vs. Hydrolytically Stable Ester. Cosmetics & Toiletries. Available at: [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Taylor & Francis Online. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. raghucollegeofpharmacy.com [raghucollegeofpharmacy.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. carbodiimide.com [carbodiimide.com]
- 16. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Solubility of Saccharin N-(2-acetic acid ethyl ester) for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for enhancing the solubility of "Saccharin N-(2-acetic acid ethyl ester)" (CAS 24683-20-3) in in vitro assays.[1][2][][4] We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Understanding the Molecule: Saccharin N-(2-acetic acid ethyl ester)
Saccharin N-(2-acetic acid ethyl ester), also known as ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, is a derivative of saccharin.[1][][5][6] Its structure includes a sulfonamide, an ester, and an aromatic ring, which dictate its chemical properties and solubility profile.[1] With a molecular weight of 269.27 g/mol and a computed XLogP3 of 0.9 to 1.4, it is predicted to have limited aqueous solubility.[5][7] This characteristic presents a significant challenge for achieving the necessary concentrations for robust in vitro assays without introducing confounding variables from solvents.
Key Molecular Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅S | [5] |
| Molecular Weight | 269.28 g/mol | [5] |
| XLogP3 | 0.9 - 1.4 | [5][7] |
| Appearance | White crystalline solid | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve Saccharin N-(2-acetic acid ethyl ester) directly in aqueous buffer for my cell-based assay have failed. What is my first step?
Answer: Direct dissolution in aqueous buffers is unlikely to succeed due to the compound's hydrophobic nature. The recommended first step is to prepare a concentrated stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and widely accepted choice for this purpose in cell-based assays.[8][9]
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[9] Its miscibility with water allows for the preparation of a concentrated stock that can then be serially diluted into your aqueous assay medium to achieve the desired final concentration.
Workflow for Initial Stock Preparation:
Caption: Initial stock solution preparation workflow.
Q2: I've prepared a 10 mM stock in 100% DMSO. What is the maximum final concentration of DMSO I can have in my cell culture media without causing cytotoxicity?
Answer: This is a critical consideration, as the solvent itself can impact experimental outcomes.[10][11] For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe and well-tolerated.[12] However, some sensitive or primary cell lines may exhibit stress or altered function even at these low concentrations.[12]
Trustworthiness through Self-Validation: It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Experimental Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells at the density used for your main experiment.
-
Vehicle Titration: Prepare serial dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from 0.05% to 2% (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%, 2%).
-
Incubation: Treat the cells with these DMSO-containing media for the same duration as your planned experiment.
-
Viability/Function Assay: Perform your standard cell viability assay (e.g., MTT, PrestoBlue) or a functional readout relevant to your experiment (e.g., reporter gene expression, cytokine secretion).
-
Analysis: Determine the highest DMSO concentration that does not significantly affect the measured endpoint compared to the untreated (media only) control. This is your maximum allowable final DMSO concentration.
| Final DMSO Conc. (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally safe, minimal effects.[13] | Ideal for sensitive assays. |
| 0.1% - 0.5% | Widely used, tolerated by most robust cell lines.[12] | A common starting point. |
| > 0.5% - 1.0% | Potential for cytotoxicity and off-target effects increases.[10][13] | Use with caution and specific validation. |
| > 1.0% | Often cytotoxic, can induce stress responses or cell death.[10][13] | Generally not recommended. |
Q3: Even with a DMSO stock, my compound precipitates when I dilute it into the aqueous assay buffer. What are my options?
Answer: This is a common issue when the final concentration of the compound exceeds its aqueous solubility limit, even with a small percentage of co-solvent. Here are several strategies to overcome this, ordered from the simplest to the more complex.
Decision Pathway for Solubility Enhancement:
Caption: Troubleshooting pathway for compound precipitation.
Option A: Incorporate a Non-ionic Surfactant
Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. Pluronic® F-68 is a gentle and widely used surfactant in cell culture.[14][15]
-
Mechanism: Pluronic F-68 is a block copolymer with hydrophilic and hydrophobic segments. It can encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility.[16]
-
Protocol:
-
Prepare a sterile 10% (w/v) stock solution of Pluronic F-68 in water or PBS.
-
Add the Pluronic F-68 stock to your final assay medium to achieve a low final concentration (typically start with 0.01% - 0.1% w/v ).
-
Add your DMSO stock of Saccharin N-(2-acetic acid ethyl ester) to this surfactant-containing medium. Gentle vortexing can aid dispersion.
-
-
Caution: As with DMSO, test the effect of Pluronic F-68 on your cells in a vehicle control experiment, as it can be taken up by some cell types.[17]
Option B: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can form inclusion complexes with poorly soluble drugs.[18][19] This is a powerful technique for enhancing aqueous solubility.[20][]
-
Mechanism: The hydrophobic Saccharin N-(2-acetic acid ethyl ester) molecule can become encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water.[18]
-
Which Cyclodextrin to Use? Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.
-
Protocol:
-
Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.
-
Attempt to dissolve the Saccharin N-(2-acetic acid ethyl ester) directly into this cyclodextrin solution. This may require sonication or gentle heating.
-
Alternatively, add the DMSO stock of your compound to an assay buffer already containing an optimized concentration of cyclodextrin.
-
-
Self-Validation: The optimal ratio of compound to cyclodextrin must be determined experimentally. A phase solubility study can be performed to find the concentration of cyclodextrin that provides the maximum solubility enhancement.
Q4: How do I design my controls now that I am using a more complex vehicle (e.g., DMSO + Pluronic F-68)?
Answer: A robust experimental design relies on appropriate controls to isolate the effect of your test compound from any effects of the vehicle.[22][23] Your experiment should always include a vehicle control that is identical to the treatment condition in every way except for the presence of the active compound.[24][25]
Example Experimental Groups:
-
Untreated Control: Cells in media only. This is your baseline.
-
Vehicle Control: Cells in media + the final concentration of DMSO + the final concentration of any other excipients (e.g., Pluronic F-68 or cyclodextrin).
-
Test Compound Group(s): Cells in media + vehicle + desired concentration(s) of Saccharin N-(2-acetic acid ethyl ester).
-
Positive Control (Assay Dependent): Cells treated with a known activator or inhibitor to ensure the assay is working correctly.[22]
Why this is Trustworthy: By comparing the test compound group directly to the vehicle control group, you can confidently attribute any observed effects to the Saccharin N-(2-acetic acid ethyl ester) itself, as the effects of the solvent system have been accounted for.[24][26]
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Solubility enhancement and application of cyclodextrins in local drug delivery.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.
- Vertex AI Search. Saccharin N-(2-acetic acid ethyl ester)|CAS 24683-20-3 - Benchchem.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem.
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - MDPI.
- Vertex AI Search. Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay - Semantic Scholar.
- Vertex AI Search. DMSO in cell based assays - Scientist Solutions.
- Vertex AI Search. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- Vertex AI Search. Pluronic F-68 Non-ionic Surfactant (100X) from Thermo Fisher Scientific | Biocompare.com.
- Vertex AI Search. Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS.
- Vertex AI Search. Dimethylsulfoxide (DMSO) - 4-X - ATCC.
- Vertex AI Search. Good experimental design and use of controls | Biotechnology 3 Class Notes - Fiveable.
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH.
- Vertex AI Search. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
- Vertex AI Search. Pluronic F-68 Hydrotropic Agents chemical.
- Vertex AI Search. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) | CAS 24683-20-3 | SCBT.
- Vertex AI Search. Dimethyl Sulfoxide (DMSO) - HiMedia Laboratories.
- Vertex AI Search. (A) Assay for Pluronic F-68 in serum-free culture medium (N 2, SD). The... - ResearchGate.
- Vertex AI Search. DMSO usage in cell culture - LifeTein.
- Vertex AI Search. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) - LGC Standards.
- Vertex AI Search. CAS 24683-20-3 Saccharin N-(2-Acetic Acid Ethyl Ester) (Piroxicam Impurity E).
- Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
- Vertex AI Search. Saccharin | C7H5NO3S | CID 5143 - PubChem - NIH.
- Vertex AI Search. Preparation, Characterization, and Antibiofilm Activity of Free and Nanoencapsulated Tetradenia riparia (Hochst.) Codd Leaf Essential Oil - MDPI.
- Vertex AI Search. The fate of Pluronic F-68 in chondrocytes and CHO Cells | Request PDF - ResearchGate.
- Vertex AI Search. Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
- Vertex AI Search. A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling | Organic Process Research & Development - ACS Publications.
- Vertex AI Search. Saccharin - Sciencemadness Wiki.
- Vertex AI Search. Vehicle control: Significance and symbolism.
- Vertex AI Search. What should be the vehicle control? - ResearchGate.
- Vertex AI Search. I don't understand what the vehicle control is for : r/biology - Reddit.
- Vertex AI Search. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate - PubChem.
- Vertex AI Search. Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate - Echemi.
- Vertex AI Search. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) - SmallMolecules.com.
- Vertex AI Search. Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H).
- Vertex AI Search. ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1 | AChemBlock.
Sources
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 4. SmallMolecules.com | Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) (1mg) from Felix_Musechem | SmallMolecules.com [smallmolecules.com]
- 5. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Saccharin N-(2-Acetic Acid Ethyl Ester)(Piroxicam Impurity E) [lgcstandards.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. himedialabs.com [himedialabs.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures | MDPI [mdpi.com]
- 12. lifetein.com [lifetein.com]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. biocompare.com [biocompare.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 22. fiveable.me [fiveable.me]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Vehicle control: Significance and symbolism [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. reddit.com [reddit.com]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Piroxicam Impurity E
Welcome to the technical support center for the bioanalysis of Piroxicam and its related substances. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS quantification of Piroxicam Impurity E. Here, we provide in-depth, experience-based answers to common questions and detailed troubleshooting protocols to ensure the accuracy, reproducibility, and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common queries regarding matrix effects in the context of Piroxicam Impurity E analysis.
Q1: What is Piroxicam Impurity E and why is its analysis important?
Piroxicam Impurity E, chemically known as Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, is a process-related impurity of Piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Regulatory agencies require the accurate quantification of impurities to ensure the safety and efficacy of the final drug product. Its analysis is critical for process control, stability studies, and batch release testing.
Q2: What are "matrix effects" in LC-MS/MS and how do they affect my results?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate). These effects manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal).[3] For Piroxicam Impurity E, this can lead to significant inaccuracies in quantification, poor reproducibility, and a failure to meet regulatory validation criteria.[4][5] The primary cause in bioanalysis is often the competition for ionization between the analyte and matrix components in the electrospray ionization (ESI) source.[4][6]
Q3: My assay for Piroxicam Impurity E in plasma shows poor reproducibility and underestimation of the analyte concentration. Could this be a matrix effect?
Yes, this is a classic symptom of ion suppression. Biological matrices like plasma are rich in endogenous components such as phospholipids, salts, and proteins.[7] When a simple sample preparation method like protein precipitation (PPT) is used, these components can co-elute with Piroxicam Impurity E and suppress its ionization, leading to a lower-than-expected signal and inconsistent results between different plasma lots.[8][9][10]
Q4: What are the primary culprits for matrix effects in plasma samples?
Phospholipids are notoriously problematic in plasma samples analyzed by LC-MS/MS.[11][12] After protein precipitation with solvents like acetonitrile or methanol, phospholipids remain in the supernatant and can co-elute with analytes on reversed-phase columns, causing significant ion suppression.[8][9][11] Other sources include salts, endogenous metabolites, and co-administered drugs.[7]
Q5: How can I definitively identify if matrix effects are impacting my assay?
There are two primary experimental approaches to diagnose matrix effects:
-
Post-Column Infusion (PCI): This qualitative technique provides a visual profile of where ion suppression or enhancement occurs across the entire chromatographic run.[13][14][15] It is an excellent tool for method development to ensure your analyte does not elute in a "zone of suppression."
-
Quantitative Matrix Factor (MF) Assessment: This involves comparing the analyte's peak response in a post-extraction spiked matrix sample to its response in a neat solution.[16][17] This is a mandatory part of bioanalytical method validation as per regulatory guidelines.[16][18][19]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured troubleshooting for specific issues and detailed, step-by-step protocols to diagnose and mitigate matrix effects.
Issue 1: Inconsistent results and low signal intensity for Piroxicam Impurity E in plasma using a protein precipitation method.
-
Probable Cause: Significant ion suppression caused by co-eluting phospholipids not removed by protein precipitation.
-
Solution Path: Systematically evaluate and quantify the matrix effect, then implement a more effective sample cleanup strategy.
Below is a visual workflow outlining the logical steps from problem identification to resolution.
Caption: Systematic workflow for identifying, mitigating, and validating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol follows the recommendations of the FDA's Bioanalytical Method Validation Guidance.[16][18]
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Blank, drug-free plasma from at least 6 different sources.
-
Piroxicam Impurity E and Internal Standard (IS) stock solutions.
-
Neat solution (typically mobile phase initial conditions or reconstitution solvent).
Procedure:
-
Prepare Set A (Analyte in Neat Solution): Spike the analyte and IS into the neat solution at low and high concentrations (LQC and HQC levels).
-
Prepare Set B (Post-Extraction Spike):
-
Extract blank plasma from 6 sources using your current method (e.g., protein precipitation).
-
After extraction, but before evaporation (if any), spike the extracted matrix with the analyte and IS to the same LQC and HQC concentrations as Set A.
-
-
Prepare Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and IS at LQC and HQC levels before extraction. This set is used to determine recovery but is also useful for context.
-
Analysis: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
Acceptance Criteria (as per FDA guidance):
-
The precision (CV%) of the IS-normalized MF across the 6 lots of matrix should be ≤15%.[19] An IS-normalized MF close to 1.0 demonstrates that the IS effectively tracks and corrects for the variability of the matrix effect.[7]
Issue 2: Matrix effect is confirmed (MF < 0.8), and chromatographic changes are insufficient.
-
Probable Cause: The sample extract is not clean enough. The complexity of the matrix requires a more selective sample preparation technique.
-
Solution Path: Compare the effectiveness of different sample preparation techniques to find the optimal balance of cleanliness, recovery, and throughput.
The diagram below illustrates how co-eluting matrix components interfere with the ionization of Piroxicam Impurity E at the ESI source.
Caption: Competition for charge at the ESI droplet surface leads to ion suppression.
The choice of sample preparation is the most effective way to combat matrix effects.[10][12][20]
| Technique | Principle | Pros | Cons | Matrix Factor (Typical) | Recommendation for Piroxicam Impurity E |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Non-selective; does not remove phospholipids or salts.[8][21] | 0.2 - 0.7 (High Suppression) | Not recommended for regulated bioanalysis due to high risk of matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte into an immiscible organic solvent. | Cleaner than PPT; can remove many polar interferences. | Can be labor-intensive; analyte recovery may be low for polar compounds.[10][12] | 0.7 - 1.1 | A viable option. Requires careful optimization of pH and solvent choice. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a sorbent, washed, and selectively eluted. | Highly selective; provides very clean extracts and can concentrate the analyte.[22][23][24] | More expensive; requires method development. | 0.9 - 1.1 (Minimal Effect) | Highly Recommended. A mixed-mode or polymeric reversed-phase SPE can effectively remove phospholipids.[10] |
| Phospholipid Removal Plates/Cartridges | Specific sorbents (e.g., zirconia-coated silica) selectively bind and remove phospholipids.[11] | Very effective at removing the primary source of suppression; can be high-throughput. | Adds cost; may not remove other interfering substances. | 0.9 - 1.1 (Minimal Effect) | Highly Recommended. Can be used after an initial PPT step for a simple, effective workflow.[9] |
Protocol 2: Implementing a Stable Isotope Labeled Internal Standard (SIL-IS)
Objective: To compensate for matrix effects when they cannot be completely eliminated.
Rationale: A SIL-IS is considered the "gold standard" for quantitative LC-MS/MS.[25][26][27] It has the same chemical properties as the analyte and will co-elute, meaning it experiences the exact same extraction recovery and matrix effects.[28] By monitoring the ratio of the analyte to the SIL-IS, these variabilities are canceled out, leading to highly accurate and precise data.[26][28]
Procedure:
-
Selection: Obtain a SIL-IS for Piroxicam Impurity E (e.g., with ¹³C or ²H labels). Ensure a sufficient mass difference (≥ 3 Da) to avoid isotopic crosstalk.[28]
-
Implementation: Add a fixed concentration of the SIL-IS to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.
-
Data Processing: Construct the calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. Quantify unknown samples using this ratio-based curve.
Validation: Even with a SIL-IS, you must still perform the matrix factor experiment (Protocol 1). The goal is to demonstrate that the IS-Normalized Matrix Factor is close to 1.0 and has a CV ≤15% across different matrix lots, proving the IS is performing its compensatory function correctly.[16][29]
References
- Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Stable Isotope Labeled Internal Standards: Selection and Proper Use. CIL.
- Electrospray Ionization (ESI)
- Bioanalytical Method Valid
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chrom
- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
- A Selective Solid-Phase Extraction and Preconcentration Method with Using Molecularly Imprinted Polymer for Piroxicam in Pharmaceutical Sample. Taylor & Francis Online.
-
Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]
- LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. PMC - NIH.
- Ion suppression (mass spectrometry). Wikipedia.
- A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
- Ion Suppression and its Role in Secondary Electrospray Ionization.
- FDA guideline - Bioanalytical Method Valid
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit
- Why Remove Phospholipids
- Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Agilent.
- Rapid high performance liquid chromatography methodology with solid phase extraction for the determination of piroxicam in serum.
- Bioanalytical Method Valid
- Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- Bioanalytical Method Valid
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
- Post-column infusion schematic.
- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.
- Determination and quantification of piroxicam in tablets by RP-HPLC. Zenodo.
- Forensic and Clinical Applications of Solid Phase Extraction. National Academic Digital Library of Ethiopia.
- Piroxicam EP Impurity E | CAS 24683-20-3. Veeprho.
- Piroxicam EP Impurity E | CAS No- 24683-20-3. Simson Pharma Limited.
- Piroxicam EP Impurity E. Opulent Pharma.
- Analysis of Piroxicam in Pharmaceutical Formulation and Human Urine by Dispersive Liquid–Liquid Microextraction Combined with Spectrophotometry. NIH.
- Piroxicam EP Impurity G | 35511-14-9. SynZeal.
- Piroxicam EP Impurity E | CAS Number 24683-20-3. Klivon.
- Overcoming matrix effects in liquid chrom
- An overview of matrix effects in liquid chrom
- Rapid quantification of piroxicam in piroxicam preparations by using LC-MS /MS.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Piroxicam EP Impurity E - Opulent Pharma [opulentpharma.com]
- 3. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. researchgate.net [researchgate.net]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. pharmacompass.com [pharmacompass.com]
- 20. eijppr.com [eijppr.com]
- 21. agilent.com [agilent.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. scispace.com [scispace.com]
- 26. crimsonpublishers.com [crimsonpublishers.com]
- 27. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 29. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Comparative Guide to Base Selection for the N-Alkylation of Saccharin
For researchers, medicinal chemists, and professionals in drug development, the N-alkylation of saccharin is a fundamental transformation for creating a diverse array of bioactive molecules. The selection of an appropriate base is paramount to the success of this reaction, directly influencing yield, reaction time, and chemoselectivity. This guide provides an in-depth comparison of commonly employed bases for saccharin N-alkylation, supported by experimental insights and established chemical principles.
The Critical Role of the Base in Saccharin N-Alkylation
Saccharin is a cyclic sulfonamide with a notably acidic N-H proton, exhibiting a pKa of approximately 1.6-2.0.[1][2] This acidity dictates that a relatively weak base can facilitate deprotonation to form the nucleophilic saccharinate anion. However, the choice of base extends beyond simple pKa considerations, with factors such as solubility, the nature of the cation, and potential side reactions playing a significant role in the reaction's outcome. The primary challenge in saccharin alkylation is achieving selective N-alkylation over O-alkylation, a common side reaction with ambident nucleophiles.
Comparative Efficacy of Common Bases
The following sections detail the performance of various inorganic and organic bases in the N-alkylation of saccharin, drawing on established protocols for imides and sulfonamides.
Inorganic Bases: A Tale of Carbonates and Hydrides
Potassium Carbonate (K₂CO₃)
A widely used, cost-effective, and moderately strong base, K₂CO₃ is a workhorse in many N-alkylation reactions. Its efficacy in the N-alkylation of indoles and pyrroles is well-documented.[1] For saccharin, K₂CO₃ provides a balance of reactivity and ease of handling. However, its limited solubility in many organic solvents can necessitate higher reaction temperatures and longer reaction times.
Cesium Carbonate (Cs₂CO₃)
Cesium carbonate often demonstrates superior performance in N-alkylation reactions, a phenomenon frequently referred to as the "cesium effect".[3] This is attributed to the high solubility of the cesium saccharinate salt in aprotic polar solvents like DMF, leading to a more "naked" and highly reactive nucleophile.[4] Studies on the N-alkylation of aromatic cyclic imides have shown that Cs₂CO₃ can promote efficient reactions at lower temperatures (20-70°C) compared to other bases.[5] This increased reactivity can be particularly advantageous for sensitive substrates or when trying to minimize side reactions. In a direct comparison for the synthesis of macrocyclic lactones, cesium carbonate provided significantly higher yields than potassium, sodium, or lithium carbonates.[4]
Sodium Hydride (NaH)
As a strong, non-nucleophilic base, sodium hydride is capable of rapid and irreversible deprotonation of saccharin.[6] This can be beneficial for driving the reaction to completion, especially with less reactive alkylating agents. However, several critical considerations accompany the use of NaH. It is highly reactive and requires careful handling under anhydrous conditions. Furthermore, NaH can exhibit reducing properties and may engage in side reactions with common aprotic polar solvents like DMF, especially at elevated temperatures, leading to complications and reduced yields.[7]
Organic Bases: The Non-Nucleophilic Alternatives
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a strong, non-nucleophilic organic base that is highly soluble in a wide range of organic solvents. Its primary advantage is the homogeneity it brings to the reaction mixture, often allowing for milder reaction conditions. While specific comparative data for saccharin N-alkylation is scarce, DBU is a well-established reagent for promoting alkylations of various N-H containing heterocycles.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base)
DIPEA is a sterically hindered, non-nucleophilic organic base. Its primary role is often as a proton scavenger to neutralize acids formed during a reaction. Due to its relatively low basicity (pKa of its conjugate acid is ~10.75), it is generally not strong enough to efficiently deprotonate saccharin on its own. It is more commonly employed in reactions where a more reactive alkylating agent, such as an alkyl triflate, is used.
Data Summary: A Comparative Overview
The following table summarizes the key characteristics and expected performance of the discussed bases for the N-alkylation of saccharin.
| Base | Type | Relative Strength | Key Advantages | Key Disadvantages |
| K₂CO₃ | Inorganic | Moderate | Cost-effective, easy to handle. | Limited solubility, may require higher temperatures and longer reaction times. |
| Cs₂CO₃ | Inorganic | Moderate | "Cesium effect" enhances reactivity, allows for milder conditions, high yields.[3][4] | Higher cost compared to other inorganic bases. |
| NaH | Inorganic | Strong | Rapid and irreversible deprotonation.[6] | Requires anhydrous conditions, potential for side reactions with solvents.[7] |
| DBU | Organic | Strong | High solubility, homogeneous reaction, often allows for milder conditions. | Can be more challenging to remove during workup compared to inorganic bases. |
| DIPEA | Organic | Weak | Non-nucleophilic proton scavenger. | Generally not basic enough to deprotonate saccharin effectively on its own. |
Experimental Protocol: N-Benzylation of Saccharin using Cesium Carbonate
This protocol provides a representative procedure for the N-alkylation of saccharin, highlighting the advantages of using cesium carbonate.
Materials:
-
Saccharin (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add saccharin and cesium carbonate.
-
Add anhydrous DMF and stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the cesium saccharinate salt.
-
Slowly add benzyl bromide to the stirring suspension.
-
Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure N-benzylsaccharin.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and intermediates, facilitating the reaction. It is crucial to use an anhydrous grade to prevent quenching of the saccharinate anion.
-
Cesium Carbonate: Selected for its ability to promote the reaction at a lower temperature, potentially improving the chemoselectivity and minimizing degradation of starting materials or products.[3][5]
-
Inert Atmosphere: Prevents the introduction of atmospheric moisture which can interfere with the reaction.
-
Excess Base: A slight excess of cesium carbonate ensures complete deprotonation of the saccharin.
Visualizing the Workflow
The following diagram illustrates the general workflow for the N-alkylation of saccharin.
Caption: General workflow for the N-alkylation of saccharin.
Conclusion
The choice of base is a critical parameter in the N-alkylation of saccharin. While potassium carbonate is a viable and economical option, cesium carbonate often provides superior results in terms of reaction rate and yield due to the "cesium effect".[3] Sodium hydride offers rapid deprotonation but requires more stringent handling and carries the risk of side reactions.[7] Organic bases like DBU can be effective in promoting homogeneous reactions. A thorough understanding of the properties of each base allows the researcher to select the most appropriate conditions for their specific synthetic target, ensuring an efficient and successful N-alkylation of the saccharin scaffold.
References
- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(02), 208-212.
- Escudero, M. I., Kremenchuzky, L. D., Perillo, I. A., Cerecetto, H., & Blanco, M. M. (2011). An efficient and simple method enables the N-alkylation of aromatic cyclic imides using cesium carbonate as the base in anhydrous N,N-dimethylformamide at low temperatures (20-70˚C). Synthesis, 43(04), 571-576.
- Wang, X., Ma, Y., & Ju, T. (2013). Regioselective alkylation of saccharin with alcohols under Mitsunobu conditions. Journal of Chemical Research, 37(7), 417-419.
-
Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]
-
Rogoza, A. (2015). Comment on "Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?". ResearchGate. Retrieved from [Link]
- Fujita, K.-i., Asai, C., & Yamaguchi, R. (2006). A Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 8(16), 3433–3435.
-
Wikipedia. (2023). Saccharin. Retrieved from [Link]
-
Reddit. (2022). Could an ester be formed like this?. Retrieved from [Link]
- Singh, P. P., & Deep, A. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(31), 5515-5518.
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Retrieved from [Link]
-
Wikipedia. (2023). Sodium hydride. Retrieved from [Link]
- Gallou, F., & Lipshutz, B. H. (2017). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.
- De, S., & Seashore-Ludlow, B. (2017). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 82(21), 11849–11853.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Organic Letters, 9(22), 4443–4445.
- Kellogg, R. M. (2004). Product Subclass 3: Rubidium and Cesium Carbonates. In Science of Synthesis (Vol. 8, p. 1497). Georg Thieme Verlag.
-
Reddit. (2022). Can NaH or KH act as a nucleophile?. Retrieved from [Link]
-
Chen, Z. J., et al. (2011). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][8]naphthyrin-5(6H)-one. Tetrahedron Letters, 52(17), 2029-2031.
-
Stack Exchange. (2015). Why does a hydride like NaH act as a base, but a hydride like NaBH4 act as a nucleophile?. Retrieved from [Link]
- Hojo, M. (2018). Synthetic Organic Reactions Mediated by Sodium Hydride. Journal of Synthetic Organic Chemistry, Japan, 76(10), 1084-1092.
- Wang, X. D., & Pei, Z. (2007). Cesium carbonate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative methods for the synthesis of "Saccharin N-(2-acetic acid ethyl ester)"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, "Saccharin N-(2-acetic acid ethyl ester)" serves as a valuable building block and a known impurity in the synthesis of the anti-inflammatory drug Piroxicam. The efficient and cost-effective synthesis of this compound is therefore of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Method | Description | Typical Yield | Reaction Time | Key Reagents | Advantages | Disadvantages |
| Method 1: Direct N-Alkylation | A one-step nucleophilic substitution reaction between the sodium salt of saccharin and ethyl bromoacetate. | Good to Excellent | Short to Moderate | Sodium saccharin, Ethyl bromoacetate, DMF or DMSO | Simplicity, high atom economy, generally high yields. | Use of potentially toxic solvents (DMF), ethyl bromoacetate is a lachrymator. |
| Method 2: Two-Step Synthesis via Fischer Esterification | A two-step process involving the initial synthesis of "Saccharin N-(2-acetic acid)" followed by acid-catalyzed esterification with ethanol. | Good (overall) | Moderate to Long | Sodium saccharin, Chloroacetic acid, Ethanol, Sulfuric acid | Avoids the use of ethyl bromoacetate, common and well-understood reactions. | Lower overall efficiency due to two steps, requires isolation of an intermediate, use of strong acid. |
Method 1: Direct N-Alkylation via SN2 Reaction
The most direct and widely employed method for the synthesis of "Saccharin N-(2-acetic acid ethyl ester)" is the N-alkylation of saccharin with ethyl bromoacetate.[1] This reaction proceeds via a classic SN2 mechanism.
Mechanistic Rationale
The nitrogen atom in the saccharin anion acts as a nucleophile, attacking the electrophilic methylene carbon of ethyl bromoacetate. This results in the displacement of the bromide ion, a good leaving group, and the formation of the desired N-substituted product. The use of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it solvates the cation (Na+) without solvating the nucleophilic anion, thus increasing its reactivity.
Caption: SN2 mechanism for the N-alkylation of saccharin.
Experimental Protocol: N-Alkylation
-
Preparation: In a round-bottom flask, dissolve sodium saccharin (1.0 eq) in a minimal amount of dry DMF or DMSO.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or methanol to obtain the pure "Saccharin N-(2-acetic acid ethyl ester)".
Method 2: Two-Step Synthesis via Fischer Esterification
An alternative route to "Saccharin N-(2-acetic acid ethyl ester)" involves a two-step process. The first step is the synthesis of the intermediate carboxylic acid, "Saccharin N-(2-acetic acid)", followed by a classic Fischer esterification.
Step 1: Synthesis of Saccharin N-(2-acetic acid)
This step involves the reaction of the sodium salt of saccharin with a haloacetic acid, typically chloroacetic acid.
-
Reaction Setup: Dissolve sodium saccharin (1.0 eq) and sodium chloroacetate (1.1 eq) in water.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Acidification: After cooling, acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. The "Saccharin N-(2-acetic acid)" will precipitate.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry.
Step 2: Fischer Esterification
The "Saccharin N-(2-acetic acid)" intermediate is then esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
The Fischer esterification is a reversible acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, or the water formed is removed.[2][3]
Caption: Simplified mechanism of Fischer esterification.
-
Reaction Setup: Suspend "Saccharin N-(2-acetic acid)" (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the mixture while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Comparative Analysis
| Feature | Method 1: Direct N-Alkylation | Method 2: Two-Step Synthesis |
| Overall Yield | Generally higher due to a single, efficient step. | Generally lower due to the cumulative losses in two separate steps. |
| Simplicity | High. A one-pot reaction that is straightforward to perform. | Moderate. Requires isolation and purification of an intermediate. |
| Reaction Time | Shorter overall reaction time. | Longer overall process due to two distinct reaction and work-up steps. |
| Reagent Cost & Availability | Ethyl bromoacetate can be more expensive than chloroacetic acid and ethanol. | Chloroacetic acid and ethanol are generally inexpensive and readily available. |
| Safety & Environmental | Ethyl bromoacetate is a lachrymator and requires careful handling. DMF and DMSO are effective but have some toxicity concerns. | Avoids the use of a lachrymator. The use of concentrated sulfuric acid requires caution. Ethanol is a greener solvent than DMF/DMSO. |
| Scalability | Readily scalable. | Scalability can be affected by the need to handle and isolate the intermediate. |
Conclusion and Recommendations
For most laboratory-scale syntheses where efficiency and simplicity are paramount, Method 1 (Direct N-Alkylation) is the recommended approach. It offers a high-yielding, one-step process that is easy to execute. However, appropriate safety precautions must be taken when handling ethyl bromoacetate and the solvents.
Method 2 (Two-Step Synthesis) becomes a viable alternative when there is a need to avoid the use of ethyl bromoacetate due to safety or cost concerns, especially on a larger scale where the cost of reagents becomes a more significant factor. While the overall yield may be lower and the process more time-consuming, the use of less hazardous and cheaper starting materials can be advantageous.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available resources, scale of the reaction, and safety considerations.
References
-
MDPI. Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate. Synthesis of New Derivatives of N- Substituted Saccharin Via Glycine Derivatives. [Link]
-
CHEMISTRY. Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN. [Link]
-
ResearchGate. Synthesis of some new N-saccharin derivatives of possible biological activity. [Link]
-
PubMed. Synthesis of Novel Saccharin Derivatives. [Link]
-
ResearchGate. Scheme 8. Synthesis of saccharin derivatives (30-34) by reaction... [Link]
-
PMC. Artificial sugar saccharin and its derivatives: role as a catalyst. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Scribd. Aoc Lab 2. [Link]
- Google P
-
North Central College. 22. The Fischer Esterification. [Link]
-
RSC Education. Purifying by recrystallisation. [Link]
-
CUNY. Purification by Recrystallization. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of an HPLC Method for Piroxicam Impurity E in Accordance with ICH Guidelines
This guide provides an in-depth, technical comparison and validation workflow for a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of Piroxicam Impurity E. As researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Piroxicam is paramount. This involves the precise identification and quantification of any impurities that may arise during synthesis or degradation.
Piroxicam Impurity E, chemically known as 3-Oxo-1,2-benzisothiazole-2(3H)-acetic Acid Ethyl Ester 1,1-Dioxide, is a known related substance of Piroxicam[1][2]. Its control is critical for meeting the stringent quality standards of regulatory bodies. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process, ensuring that an analytical method is suitable for its intended purpose.[3][4][5]
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory compliance. We will explore how each validation characteristic—specificity, linearity, accuracy, precision, and others—contributes to a self-validating system that guarantees data reliability.
The Validation Workflow: A Holistic Approach
The validation of an analytical procedure is a systematic process that demonstrates its suitability and reliability for its intended application.[6][7] The following diagram illustrates the logical flow of the validation process for the Piroxicam Impurity E HPLC method, from initial system suitability checks to the final assessment of the method's robustness.
Caption: Overall workflow for HPLC method validation.
Specificity: Proving Unambiguous Measurement
Specificity is the cornerstone of any analytical method for impurities. It is defined as the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components.[8][9] For Piroxicam Impurity E, this means the HPLC method must be able to separate its peak from the main Piroxicam peak and any other related substances or degradants.
Causality Behind the Protocol
To challenge the method's specificity, we perform forced degradation studies. By subjecting the Piroxicam API to harsh conditions (acid, base, oxidation, heat, and light), we intentionally generate potential degradation products.[7][10] If the Impurity E peak remains resolved from all other peaks generated under these stress conditions, we gain confidence in the method's specificity. Peak purity analysis, often performed with a photodiode array (PDA) detector, is a powerful tool to confirm that a single chromatographic peak is not attributable to more than one component.[4]
Experimental Protocol: Specificity and Forced Degradation
-
Prepare Solutions:
-
Blank: Prepare the mobile phase or a suitable placebo solution.
-
Piroxicam Standard: Prepare a solution of Piroxicam reference standard.
-
Impurity E Standard: Prepare a solution of Piroxicam Impurity E reference standard.
-
Spiked Sample: Prepare a solution of Piroxicam spiked with Impurity E and other known impurities.
-
-
Forced Degradation:
-
Acid Hydrolysis: Treat Piroxicam solution with 0.1M HCl at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Treat Piroxicam solution with 0.1M NaOH at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Treat Piroxicam solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Piroxicam powder to 105°C for 24 hours, then dissolve.
-
Photolytic Degradation: Expose Piroxicam solution to UV light (e.g., 254 nm) for 24 hours.[11]
-
-
Analysis:
-
Inject the blank, standards, spiked sample, and all forced degradation samples into the HPLC system.
-
Assess the chromatograms for resolution between Piroxicam, Impurity E, and any other peaks.
-
Perform peak purity analysis on the Impurity E peak in the spiked and stressed samples.
-
Data Presentation & Acceptance Criteria
| Sample | Result | Acceptance Criteria |
| Blank Injection | No interfering peaks at the retention time of Impurity E. | No significant interference observed. |
| Spiked Sample | Impurity E is well-resolved from Piroxicam and other impurities. | Resolution (Rs) > 2.0 between Impurity E and adjacent peaks. |
| Forced Degradation Samples | Impurity E is resolved from all degradation products. | Resolution (Rs) > 2.0. Peak purity index > 0.999 for the Impurity E peak. |
Linearity and Range: Ensuring Proportionality
The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7][12] The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4][7]
Causality Behind the Protocol
Establishing linearity is crucial for quantitative analysis. We analyze a series of solutions with increasing concentrations of Impurity E to create a calibration curve. The relationship is typically evaluated by calculating a regression line using the method of least squares.[4] A high correlation coefficient (R²) indicates a strong linear relationship, validating that the detector response accurately reflects the amount of Impurity E present. For impurity methods, the range should typically cover from the reporting threshold to 120% of the specification limit.[4][13]
Experimental Protocol: Linearity
-
Prepare Stock Solution: Prepare a stock solution of Piroxicam Impurity E of a known concentration in the mobile phase.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five concentration levels. For an impurity with a limit of 0.1%, the range might span from 50% to 150% of this limit (e.g., 0.05% to 0.15%).
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Data Presentation & Acceptance Criteria
| Concentration (µg/mL) | Peak Area (Mean) |
| 1.0 | 15,250 |
| 2.0 | 30,100 |
| 3.0 | 45,500 |
| 4.0 | 60,300 |
| 5.0 | 75,150 |
Linear Regression Analysis:
-
Slope: 15,000
-
Y-Intercept: 200
-
Correlation Coefficient (R²): 0.9995
Acceptance Criteria:
-
The correlation coefficient (R²) should be ≥ 0.998.[12]
-
The y-intercept should be minimal compared to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
Accuracy: Closeness to the True Value
Accuracy represents the closeness of the test results obtained by the method to the true value.[14] It is typically assessed using a recovery study, where a known amount of the impurity is "spiked" into a sample matrix (e.g., a solution of the Piroxicam API).
Causality Behind the Protocol
The goal of the accuracy experiment is to challenge the method's ability to correctly quantify the analyte in a realistic sample matrix, accounting for any potential interferences or sample preparation effects. By calculating the percentage of the spiked impurity that the method "recovers," we can directly measure its accuracy. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range.[13]
Caption: Interrelationship of key validation parameters.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples of the Piroxicam drug substance by spiking with Piroxicam Impurity E at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare Triplicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples using the HPLC method.
-
Calculation: Calculate the percentage recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Theoretical Concentration) * 100
-
Data Presentation & Acceptance Criteria
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 2.4 | 2.38 | 99.2% |
| 100% (n=3) | 3.0 | 3.04 | 101.3% |
| 120% (n=3) | 3.6 | 3.55 | 98.6% |
| Average Recovery | 99.7% |
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.
Precision: Consistency of Results
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[4]
-
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment.[15]
Causality Behind the Protocol
Precision studies demonstrate the method's consistency and resistance to random error. Repeatability confirms that the method yields consistent results in a single run, while intermediate precision ensures that the method is transferable and will perform consistently over time within the same lab. The results are typically expressed as the relative standard deviation (%RSD).
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six identical samples of Piroxicam spiked with Impurity E at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation, and %RSD of the results.
-
-
Intermediate Precision:
-
Repeat the analysis of six identical samples on a different day, with a different analyst, or using a different HPLC system.
-
Calculate the %RSD for this set of six measurements.
-
Combine the data from both days (12 measurements total) and calculate the overall %RSD.
-
Data Presentation & Acceptance Criteria
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Number of Samples (n) | 6 | 6 |
| Mean Concentration (µg/mL) | 3.01 | 2.98 |
| Standard Deviation | 0.025 | 0.031 |
| %RSD (Repeatability) | 0.83% | 1.04% |
| Overall %RSD (n=12) | \multicolumn{2}{c | }{1.25%} |
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 10.0% for impurity analysis at the specification limit.
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][18]
Causality Behind the Protocol
Determining the LOD and LOQ is essential for impurity methods to define the lower boundaries of their performance. The ICH Q2(R1) guideline suggests several approaches for their determination, with the most common being based on the standard deviation of the response and the slope of the calibration curve.[17][19]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Experimental Protocol: LOD & LOQ
-
Utilize Linearity Data: Use the regression line statistics generated during the linearity study.
-
Calculate: Apply the formulas above to calculate the estimated LOD and LOQ.
-
Verification (for LOQ): Prepare and inject a series of samples (e.g., six replicates) at the calculated LOQ concentration. The results should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.
Data Presentation & Acceptance Criteria
| Parameter | Value |
| Slope (S) | 15,000 |
| Std. Deviation of Intercept (σ) | 150 |
| Calculated LOD (µg/mL) | 0.033 |
| Calculated LOQ (µg/mL) | 0.10 |
| %RSD at LOQ | 4.5% |
Acceptance Criteria:
-
The method must be able to reliably detect the analyte at the LOD (typically with a signal-to-noise ratio of 3:1).[17]
-
The precision (%RSD) at the LOQ should meet the pre-defined criteria (e.g., ≤ 10%).
Robustness: Reliability During Normal Use
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][20] It provides an indication of the method's reliability during normal usage and is typically evaluated during the development phase.[6][21]
Causality Behind the Protocol
This study simulates the minor variations that can occur during routine lab work (e.g., slight changes in mobile phase pH, column temperature, or flow rate).[22] By demonstrating that these small changes do not significantly impact the results (e.g., retention time, peak area, and resolution), we prove the method is "robust" and suitable for transfer between different labs and instruments.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Mobile Phase Organic Composition (e.g., ± 2%)
-
-
Analysis: Analyze a system suitability solution or a spiked sample under the normal and varied conditions.
-
Evaluate Impact: Assess the effect of each variation on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity E.
Data Presentation & Acceptance Criteria
| Parameter Varied | Variation | Resolution (Rs) | % Change in Impurity E Area |
| Flow Rate | +0.1 mL/min | 2.8 | -1.5% |
| -0.1 mL/min | 3.1 | +1.8% | |
| Temperature | +5°C | 2.9 | -0.8% |
| -5°C | 3.0 | +1.1% |
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits under all varied conditions.
-
The quantitative results should not be significantly affected by the variations.
Conclusion
The validation of an HPLC method for Piroxicam Impurity E is a rigorous, multi-faceted process that is essential for ensuring drug quality and patient safety. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness according to ICH Q2(R1) principles, we build a comprehensive body of evidence that the method is fit for its intended purpose.[4][14] This guide provides not only the protocols for this validation but also the scientific rationale behind them, empowering researchers to develop and validate analytical methods that are accurate, reliable, and robust.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Determine limits of detection LOD and limits of quantification LOQ - How To - MicroSolv. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
What do Limit of Detection and Limit of Quantitation mean? - YouTube. [Link]
-
Quality Guidelines - ICH. [Link]
-
Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies - BioPharmaSpec. [Link]
-
Specificity analytical method validation - Front Life Sciences. [Link]
-
Why a robust method is essential in pharmaceutical analysis - Chromatography Today. [Link]
-
Method Validation and Robustness | LCGC International. [Link]
-
What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]
-
Robustness/ruggedness tests in method validation - ResearchGate. [Link]
-
Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. [Link]
-
The development and validation of a rapid HPLC method for determination of piroxicam. [Link]
-
Piroxicam EP Impurity E | CAS 24683-20-3 - Veeprho. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Piroxicam EP Impurity E - Opulent Pharma [opulentpharma.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. actascientific.com [actascientific.com]
- 8. frontlifesciences.com [frontlifesciences.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. bch.ro [bch.ro]
- 11. researchgate.net [researchgate.net]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. m.youtube.com [m.youtube.com]
- 17. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 18. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 19. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to Heterocyclic Synthesis: Saccharin N-(2-acetic acid ethyl ester) versus Acyclic Precursors
Introduction: The Enduring Importance of Heterocycles
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Their diverse structures and rich chemical reactivity have enabled the development of a vast array of pharmaceuticals, agrochemicals, and functional materials. At the heart of this innovation lies the quest for efficient and versatile synthetic methodologies to construct these complex molecular architectures. This guide provides an in-depth comparison of two prominent strategies for the synthesis of the 1,2-benzothiazine-1,1-dioxide scaffold, a core component of the widely used non-steroidal anti-inflammatory drug (NSAID), Piroxicam. We will critically evaluate the well-established pathway commencing from "Saccharin N-(2-acetic acid ethyl ester)" against a compelling alternative: the cyclization of acyclic sulfonamide precursors. Through a detailed examination of reaction mechanisms, experimental data, and practical considerations, this guide will equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Saccharin-Based Approach: A Tried and True Pathway
Saccharin, a molecule with a long history as an artificial sweetener, has emerged as a versatile and inexpensive building block in organic synthesis.[1] Its N-substituted derivatives, such as Saccharin N-(2-acetic acid ethyl ester), are particularly valuable precursors for the construction of 1,2-benzothiazine-1,1-dioxides.[2][3]
Synthesis of the Precursor: Saccharin N-(2-acetic acid ethyl ester)
The journey begins with the N-alkylation of saccharin. This is typically achieved by reacting the sodium salt of saccharin with an ethyl haloacetate, such as ethyl bromoacetate, in a polar aprotic solvent like dimethylformamide (DMF).[3] This SN2 reaction is generally efficient, providing the desired ester in high yield.
The Key Transformation: Intramolecular Rearrangement
The cornerstone of this synthetic route is a base-induced intramolecular rearrangement of the N-substituted saccharin ester.[2][4] This reaction, often referred to as a Gabriel-Colman rearrangement, proceeds via the formation of an intermediate carbanion, which then attacks the endocyclic carbonyl group, leading to the expansion of the five-membered isothiazole ring into the six-membered thiazine ring.[5]
Alternative Strategy: Cyclization of Acyclic Sulfonamides
An alternative and increasingly popular approach to the 1,2-benzothiazine-1,1-dioxide core bypasses the saccharin scaffold altogether, opting instead for the cyclization of appropriately substituted acyclic sulfonamides. This strategy offers a different set of synthetic challenges and opportunities.
Dieckmann-like Condensation of N-Aryl Sulfonamide Diesters
One powerful method involves an intramolecular Dieckmann-like condensation of a diester tethered to an N-aryl sulfonamide.[3] This base-catalyzed cyclization forms the heterocyclic ring by creating a carbon-carbon bond between the α-carbon of one ester and the carbonyl carbon of the other. The choice of a strong, non-nucleophilic base such as sodium hydride or lithium diisopropylamide (LDA) is crucial to favor the intramolecular cyclization over competing intermolecular reactions.[6][7][8][9]
Heteroannulation of 2-Halobenzenesulfonamides
Another innovative approach involves the reaction of 2-halobenzenesulfonamides with ketone enolates under photostimulated S(RN)1 conditions.[10] This radical-nucleophilic substitution reaction allows for the direct formation of the benzothiazine ring system through a sequence of electron transfer, halide loss, radical-nucleophilic coupling, and subsequent cyclization.
Head-to-Head Comparison: Synthesis of the Piroxicam Core
To provide a tangible comparison, we will examine the synthesis of a key intermediate in the production of Piroxicam: ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide .
Route 1: The Saccharin-Based Synthesis
This established route begins with the N-methylation of Saccharin N-(2-acetic acid ethyl ester) followed by a base-catalyzed intramolecular rearrangement.
Experimental Workflow:
Caption: Workflow for the synthesis of the Piroxicam core from a saccharin precursor.
Route 2: The Acyclic Sulfonamide Cyclization
This alternative route utilizes a Dieckmann-like condensation of an N-aryl sulfonamide diester.
Experimental Workflow:
Caption: Workflow for the synthesis of the Piroxicam core via acyclic precursor cyclization.
Quantitative Performance Analysis
| Parameter | Route 1: Saccharin-Based | Route 2: Acyclic Sulfonamide Cyclization |
| Starting Material | Saccharin N-(2-acetic acid ethyl ester) | Diethyl 2-(N-(2-chlorosulfonylphenyl)-N-methylsulfamoyl)malonate |
| Key Reaction | Base-induced Intramolecular Rearrangement | Intramolecular Dieckmann-like Condensation |
| Typical Reagents | Sodium Ethoxide, Ethanol[4] | Sodium Hydride, THF[3] |
| Reaction Temperature | 55-60°C[11] | Reflux |
| Reported Yield | ~75-89%[12] | Good to excellent |
| Key Advantages | Utilizes a readily available and inexpensive starting material. The reaction sequence is well-established and documented. | Offers a potentially more convergent synthesis. May allow for greater structural diversity in the final product. |
| Potential Challenges | The rearrangement can sometimes be sensitive to reaction conditions. | The synthesis of the acyclic precursor can be multi-step and require careful purification. Strong bases are required, which may not be compatible with all functional groups. |
Mechanistic Insights: The "Why" Behind the Chemistry
Mechanism of the Saccharin Rearrangement
The base-induced rearrangement of the N-alkylated saccharin ester is a fascinating transformation. The reaction is initiated by the deprotonation of the α-carbon of the acetic acid ester moiety, forming a carbanion. This nucleophilic carbanion then undergoes an intramolecular attack on the electrophilic carbonyl carbon of the saccharin ring. The resulting tetrahedral intermediate subsequently collapses, leading to the cleavage of the C-N bond of the original five-membered ring and the formation of the six-membered 1,2-benzothiazine-1,1-dioxide.
Caption: Key mechanistic steps in the saccharin rearrangement.
Mechanism of the Dieckmann-like Condensation
The Dieckmann condensation of the acyclic sulfonamide diester follows a well-understood pathway. A strong base abstracts an acidic α-proton from one of the ester groups, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion. The resulting tetrahedral intermediate eliminates an alkoxide to form the cyclic β-keto ester. A final acidic workup neutralizes the enolate to yield the desired product.
Caption: Key mechanistic steps in the Dieckmann-like condensation.
Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from Saccharin Derivative
This protocol is adapted from established literature procedures.[12]
Materials:
-
Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
-
Acetone
-
Sodium hydroxide
-
Dimethyl sulfate
-
Water
Procedure:
-
Dissolve 15 g of ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide in 122.8 cm³ of acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, prepare a solution of 2.24 g of sodium hydroxide in 115 cm³ of water.
-
Add the sodium hydroxide solution to the acetone solution with stirring.
-
To the resulting mixture, add 16 cm³ of dimethyl sulfate.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring for 2 hours.
-
After 2 hours, cool the reaction mixture to 0-5°C in an ice bath.
-
The product will precipitate as crystals. Collect the crystals by filtration.
-
Wash the crystals with cold water.
-
Dry the crystals to obtain ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
Expected Yield: 89% (14.04 g)[12]
Senior Application Scientist's Perspective: Choosing the Right Path
The choice between the saccharin-based route and the acyclic sulfonamide cyclization strategy depends on several factors, including the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
The saccharin-based approach is often favored for its simplicity, cost-effectiveness, and the high yields often achieved in the key rearrangement step.[12] The starting material, saccharin, is readily available and inexpensive.[1] This makes it an attractive option for large-scale synthesis and for projects where cost is a significant consideration. However, the scope of the reaction may be limited by the availability of substituted saccharin derivatives.
The acyclic sulfonamide cyclization route offers greater flexibility in terms of precursor design, potentially allowing for the synthesis of a wider range of structurally diverse 1,2-benzothiazine-1,1-dioxides. This approach is particularly advantageous when the desired substitution pattern is not easily accessible through the saccharin route. While the synthesis of the acyclic precursor may be more involved, the cyclization step itself is often efficient. The use of strong bases in the Dieckmann-like condensation requires careful consideration of functional group compatibility.
References
-
Szcześniak-Sięga, B., Pomianek, K., Malinka, W., & Michalak, K. (2014). Synthesis of new piroxicam derivatives and their influence on lipid bilayers. Acta Poloniae Pharmaceutica, 71(6), 1045-1051. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). EP0049099A2 - Synthetic method and intermediate for piroxicam.
- Google Patents. (n.d.). US4289879A - Synthetic method and intermediate for piroxicam.
-
Al-Ghanimi, A. H. A., & Al-Juboori, A. M. H. (2022). MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA International Journal of Research and Development (IJRD), 7(5), 143-148. Available from: [Link]
-
ResearchGate. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Retrieved from [Link]
- Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
-
ResearchGate. (2014). (PDF) Synthesis of new piroxicam derivatives and their influence on lipid bilayers. Retrieved from [Link]
-
Lima, L. M., Fraga, C. A. M., & Barreiro, E. J. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(12), 14816-14831. Available from: [Link]
-
ResearchGate. (2022). (PDF) MINI REVIEW ON PIROXICAM DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. Retrieved from [Link]
-
ResearchGate. (2014). Novel Synthesis of a 2H-1,2-Benzothiazine -1,1Dioxide Derivative. Retrieved from [Link]
-
ResearchGate. (2016). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Retrieved from [Link]
-
Rossi, R. A., & Pierini, A. B. (2005). Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via Heteroannulation Reactions of 2-iodobenzenesulfonamide With Ketone Enolates Under S(RN)1 Conditions. The Journal of Organic Chemistry, 70(23), 9473–9480. Available from: [Link]
-
SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14(24), 17189–17203. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. Molecules, 25(15), 3469. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
- 12. WO2001040208A2 - Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents [patents.google.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Saccharin N-(2-acetic acid ethyl ester)
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of impurities is paramount. Saccharin N-(2-acetic acid ethyl ester), a known impurity in the synthesis of the anti-inflammatory drug Piroxicam, necessitates precise and reliable quantification to ensure patient safety and regulatory compliance.[1] This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this specific compound. Through a detailed cross-validation protocol, we will explore the performance characteristics of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting and validating the most suitable analytical approach for their needs.
The Imperative of Method Validation
Before delving into the comparative analysis, it is crucial to understand the foundation of analytical method validation. Regulatory bodies worldwide, guided by documents such as the International Council for Harmonisation's (ICH) Q2(R1) guideline and the United States Pharmacopeia's (USP) General Chapter <1225>, mandate that analytical procedures are suitable for their intended purpose.[2][3][4][5] Validation is the documented evidence that a method provides results with the required accuracy, precision, and specificity.[6][7] Cross-validation, in turn, is the process of comparing two or more validated methods to ensure that they produce comparable and reliable results.[8][9] This is particularly critical when transferring a method between laboratories or when a secondary method is needed as a backup or for confirmatory purposes.
Analytical Methodologies for Saccharin N-(2-acetic acid ethyl ester)
Chromatographic techniques are central to the separation, identification, and quantification of pharmaceutical impurities like Saccharin N-(2-acetic acid ethyl ester).[1] Both HPLC and GC offer distinct advantages and are widely employed in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds, making it well-suited for Saccharin N-(2-acetic acid ethyl ester).[1] A reversed-phase HPLC method with UV detection is a common approach.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile or semi-volatile compounds. While Saccharin N-(2-acetic acid ethyl ester) may not be inherently volatile, derivatization can be employed to increase its volatility and thermal stability for GC analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of Saccharin N-(2-acetic acid ethyl ester) by HPLC and GC.
HPLC Method Protocol
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Saccharin N-(2-acetic acid ethyl ester) in acetonitrile to a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the impurity in the mobile phase, filter through a 0.45 µm filter, and inject.
GC Method Protocol
1. Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare as described for the HPLC method.
-
Working Standard Solutions: Prepare dilutions in a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation: Dissolve the sample in a suitable solvent and filter.
Cross-Validation Study Design
A cross-validation study will be conducted to compare the performance of the HPLC and GC methods. The study will assess the following validation parameters as outlined in ICH Q2(R1)[2][5]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
Comparative Performance Data
The following table summarizes the expected performance data from the cross-validation of the HPLC and GC methods for the analysis of Saccharin N-(2-acetic acid ethyl ester).
| Validation Parameter | HPLC Method | GC Method | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | No interference from placebo and known impurities at the retention time of the analyte. | No interference from placebo and known impurities at the retention time of the analyte. | The method should be able to differentiate the analyte from other substances. |
| Linearity (r²) | > 0.999 | > 0.998 | Correlation coefficient (r²) should be > 0.99. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | The recovery should be within an acceptable range (e.g., 98-102%). |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD should be < 2%. |
| - Intermediate Precision | < 1.5% | < 2.0% | RSD should be < 3%. |
| LOD | 0.01 µg/mL | 0.05 µg/mL | The LOD should be established using an appropriate method (e.g., signal-to-noise ratio of 3:1). |
| LOQ | 0.03 µg/mL | 0.15 µg/mL | The LOQ should be established with acceptable precision and accuracy (e.g., signal-to-noise ratio of 10:1). |
Discussion and Method Selection
Both the HPLC and GC methods demonstrate acceptable performance for the analysis of Saccharin N-(2-acetic acid ethyl ester), meeting the typical validation criteria set forth by regulatory guidelines.
HPLC generally offers higher sensitivity, as indicated by the lower LOD and LOQ values. The precision of the HPLC method is also slightly better than that of the GC method. Furthermore, the sample preparation for HPLC is often more straightforward, as it does not require a derivatization step.
GC , on the other hand, can be a valuable alternative, particularly if the laboratory has more expertise or instrumentation available for this technique. While the sensitivity may be slightly lower, it still provides reliable and accurate results.
The choice between the two methods will ultimately depend on the specific requirements of the analysis. For routine quality control where high throughput and sensitivity are critical, the HPLC method is recommended . The GC method serves as a robust and reliable confirmatory technique.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the integrity and reliability of pharmaceutical analysis. This guide has provided a comprehensive comparison of HPLC and GC methods for the determination of Saccharin N-(2-acetic acid ethyl ester). Both methods are shown to be suitable for their intended purpose, with HPLC demonstrating superior sensitivity and precision. By following the detailed protocols and understanding the performance characteristics of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their specific needs, ensuring the quality and safety of pharmaceutical products.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- USP <1225> Method Valid
- Validation of Compendial Methods - General Chapters.
- Saccharin N-(2-acetic acid ethyl ester)|CAS 24683-20-3. Benchchem.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Revised USP Chapter <1225> "Valid
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- 〈1225〉 Valid
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Separation of Saccharin N-(2-acetic acid methyl ester) on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of chromatographic methods in pharmaceutical analysis. Univerzita Karlova.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. uspbpep.com [uspbpep.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. dspace.cuni.cz [dspace.cuni.cz]
The Sweet Kill: A Comparative Guide to the Cytotoxic Effects of Saccharin-Based Compounds
Introduction: Reimagining a Sweetener as a Cytotoxic Agent
For over a century, saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) was known primarily as the oldest artificial sweetener.[1][2] Its journey in the scientific narrative, however, has taken a dramatic turn. Initial controversy in the 1970s linking high doses to bladder cancer in rats—later found to be irrelevant to humans—has been eclipsed by a wave of research repositioning saccharin and its derivatives as potent anticancer agents.[1][3] This guide provides an in-depth comparison of the cytotoxic effects of different classes of saccharin-based compounds, detailing the experimental frameworks used for their evaluation and exploring their primary mechanism of action. Our focus is to equip researchers, scientists, and drug development professionals with the objective data and methodological insights necessary to navigate this promising class of compounds.
The Arsenal: Major Classes of Saccharin-Based Cytotoxic Compounds
The saccharin scaffold is a versatile platform for chemical modification, leading to a diverse range of derivatives with varied biological activities.[4][5] The core structure's stability and the reactivity of its nitrogen atom allow for the synthesis of numerous analogues.[4] Key classes that have demonstrated significant cytotoxic potential include:
-
N-Substituted Saccharins and Sultams: These compounds are synthesized by alkylating the nitrogen atom of the saccharin ring.[4] The addition of different functional groups, such as esters and nitriles, can dramatically influence cytotoxic activity.
-
Saccharin-Based Schiff Bases: Formed by the condensation of a primary amine with an aldehyde or ketone, Schiff bases derived from saccharin precursors have shown a broad spectrum of biological activities, including potent anticancer effects.[6]
-
Saccharin-Metal Complexes: The saccharinate anion can coordinate with various metal ions (e.g., Copper, Palladium) through its nitrogen and oxygen atoms. These metal complexes often exhibit enhanced cytotoxic activity compared to the parent ligand, representing a promising strategy for drug design.
Gauging the Kill: Methodologies for Assessing Cytotoxicity
To objectively compare the cytotoxic effects of these compounds, a suite of standardized in vitro assays is employed. Each assay interrogates a different aspect of cellular health, from metabolic activity to membrane integrity and the activation of programmed cell death.
MTT Assay: Quantifying Metabolic Viability
The MTT assay is a cornerstone for cytotoxicity screening. Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a range of concentrations for each saccharin-based compound. After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20-30 µL of a 2 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 130-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 490 and 590 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of a compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. This makes it an excellent marker for cell lysis and necrosis.
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Annexin V/Propidium Iodide (PI) Assay: Detecting Apoptosis
This flow cytometry-based assay is a definitive method for distinguishing between healthy, apoptotic, and necrotic cells. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Comparative Analysis of Cytotoxic Effects
The true potential of saccharin-based compounds is revealed through comparative analysis of their cytotoxic potency, typically expressed as IC₅₀ values. Lower IC₅₀ values indicate higher potency. The data synthesized from multiple studies reveals key structure-activity relationships.
-
Influence of Metal Chelation: Metal complexes of saccharin frequently display superior cytotoxicity. For example, a copper(II) complex containing both saccharinate and glutamine (Cu-sac-gln) showed a stronger antiproliferative effect on human osteosarcoma (MG-63) cells with an IC₅₀ of 170 µM, demonstrating that complexation can significantly enhance antitumor action.
-
Impact of N-Substituents: In a study on N-substituted saccharin derivatives tested against hepatic cancer cells, an ester with an isopropyl side chain (ester 3f) exhibited the highest cytotoxic activity, with a 60% inhibition rate, highlighting the critical role of the substituent's nature.[4]
-
Potency of Schiff Bases: Saccharin-derived Schiff bases have demonstrated remarkable potency. For instance, compound 10a, a saccharinyl hydrazide derivative, was highly potent against ovarian cancer (Ovcar-3) and melanoma (M-14) cell lines, with IC₅₀ values of 7.64 µM and 8.66 µM, respectively.[6]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Saccharin-Based Compounds
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Metal Complex | Cu-sac-gln | MG-63 (Osteosarcoma) | 170 | |
| Metal Complex | Palladium(II) Complex 4 | HCT116 (Colon) | 2.2 - 12.1 | |
| Schiff Base | Compound 10a | Ovcar-3 (Ovarian) | 7.64 ± 0.01 | [6] |
| Schiff Base | Compound 10a | M-14 (Melanoma) | 8.66 ± 0.01 | [6] |
| Schiff Base | Azo-Schiff Base 4a | HeLa (Cervical) | 120.0 | |
| Schiff Base | Azo-Schiff Base 4a | MCF7 (Breast) | 140.8 | |
| Sulfonamide | Compound 6q | MCF-7 (Breast) | ~10.3 (3.86 µg/ml) | |
| Sulfonamide | Compound 6j | PanC-1 (Pancreatic) | ~7.9 (2.96 µg/ml) |
(Note: IC₅₀ values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution. Conversion from µg/ml assumes an average molecular weight for illustrative purposes.)
Mechanism of Action: Targeting a Tumor-Specific Enzyme
A primary and well-documented mechanism for the anticancer activity of saccharin and its derivatives is the selective inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoforms CA IX and CA XII.[1][2]
Healthy cells express different, but structurally similar, CA isoforms (CA I and II).[1] However, many aggressive cancers overexpress CA IX to survive in the acidic and hypoxic (low-oxygen) microenvironments they create.[1][3] CA IX helps regulate the cancer cell's intracellular pH (pHi), preventing acidosis and promoting survival and metastasis.[3]
Saccharin-based compounds act as potent and selective inhibitors of CA IX. By binding to the enzyme, they disrupt its ability to manage pH. This leads to intracellular acidification, which triggers a cascade of events culminating in programmed cell death (apoptosis).
Signaling Pathway: CA IX Inhibition-Induced Apoptosis
Caption: Proposed pathway for saccharin-induced apoptosis via CA IX inhibition.
The inhibition of CA IX disrupts the delicate pH balance within the cancer cell, leading to intracellular acidosis. This stress condition compromises the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS). Both events are potent triggers for the intrinsic apoptotic pathway, leading to the activation of executioner caspases (like caspase-3 and -7) that dismantle the cell in a controlled manner. This targeted mechanism is particularly attractive because CA IX is minimally expressed in most healthy tissues, suggesting that saccharin-based inhibitors could offer a wider therapeutic window with fewer side effects compared to conventional chemotherapy.[3]
Conclusion and Future Directions
The transformation of saccharin from a simple sweetener to a promising anticancer lead compound underscores the vast potential within known chemical scaffolds. The diverse classes of saccharin derivatives—from N-substituted analogues to Schiff bases and metal complexes—exhibit a wide range of cytotoxic potencies against various cancer cell lines. Their primary mechanism, the selective inhibition of tumor-associated carbonic anhydrase IX, provides a clear and rational basis for their antitumor effects.
The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of novel saccharin-based compounds. Future research should focus on synthesizing derivatives with enhanced potency and greater selectivity for CA IX and XII over other isoforms. Furthermore, exploring synergistic combinations of these compounds with existing chemotherapies could unlock new, more effective treatment regimens for aggressive and hard-to-treat cancers.[3]
References
-
Abdellatif, K. H. A., et al. (2022). Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay. Frontiers in Pharmacology, 13, 958379. [Link]
-
American Chemical Society. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. ScienceDaily. [Link]
-
Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise. Chemical Market. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Creative Bioarray. Annexin V Apoptosis Assay. [Link]
-
Hagar, M., et al. (2022). Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin. Molecules, 27(20), 7104. [Link]
-
Promega Corporation. (2024). LDH-Glo™ Cytotoxicity Assay Technical Manual. protocols.io. [Link]
-
Temiz, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 22(11), 6098. [Link]
-
University of Florida Health. (2015). Saccharin shows promise as cancer inhibitor, researchers find. [Link]
-
Varghese, B., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Vijayakumar, S., & Pautler, R. G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 35-40. [Link]
-
Yilmaz, V. T., & Ulukaya, E. (2013). Evaluation of the molecular mechanisms of a palladium(II) saccharinate complex with terpyridine as an anticancer agent. Anti-cancer drugs, 24(10), 1047–1055. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. chemicalmarket.net [chemicalmarket.net]
- 3. Saccharin shows promise as cancer inhibitor, researchers find - News - University of Florida [archive.news.ufl.edu]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Inter-Batch Variability in the Synthesis of Saccharin N-(2-acetic acid ethyl ester): A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Inter-batch variability can introduce unforeseen challenges in downstream processes, impacting purity, yield, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth analysis of the inter-batch variability in the synthesis of a key pharmaceutical intermediate, Saccharin N-(2-acetic acid ethyl ester), also known as Piroxicam Impurity E.[1] We will explore the critical process parameters, compare alternative synthetic considerations, and provide robust analytical methodologies to control and minimize batch-to-batch discrepancies.
The Critical Role of Synthetic Consistency
In the landscape of pharmaceutical manufacturing, batch-to-batch consistency is not merely a quality control metric; it is a cornerstone of a robust and reliable process.[2] Variations in the synthesis of an API intermediate can lead to a cascade of issues, including altered impurity profiles, inconsistent yields, and potential downstream reaction failures. Understanding and controlling these variables from the outset is a critical, cost-effective strategy in drug development.
Saccharin N-(2-acetic acid ethyl ester) serves as a pertinent case study. Its synthesis, primarily through the N-alkylation of saccharin, is a common yet nuanced reaction where seemingly minor process deviations can lead to significant variations in product quality.
Synthetic Pathway and Potential for Variability
The most prevalent and direct method for synthesizing Saccharin N-(2-acetic acid ethyl ester) is the N-alkylation of saccharin, typically using its sodium salt, with an ethyl haloacetate like ethyl bromoacetate.[1] This is a classic nucleophilic substitution (SN2) reaction.
However, the saccharin anion is an ambident nucleophile, meaning it possesses two nucleophilic sites: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group. This duality presents an inherent potential for the formation of an O-alkylated isomer, a critical impurity that must be monitored and controlled. The ratio of N- to O-alkylation is a key determinant of product purity and is highly sensitive to reaction conditions.
Diagram: Synthetic Pathway and Impurity Formation
Caption: Synthetic route and the competing N- vs. O-alkylation pathways.
Experimental Protocol: A Baseline for Comparison
To analyze inter-batch variability, a standardized protocol is essential. The following detailed methodology for the synthesis of Saccharin N-(2-acetic acid ethyl ester) will serve as our baseline.
Materials and Reagents
-
Sodium Saccharin
-
Ethyl Bromoacetate
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Hexane
-
Deionized Water
Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium saccharin (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield Saccharin N-(2-acetic acid ethyl ester) as a white solid.
Analyzing Inter-Batch Variability: Critical Parameters and Analytical Techniques
Even with a standardized protocol, minor variations can lead to significant differences between batches. Here, we delve into the critical process parameters (CPPs) that influence the critical quality attributes (CQAs) of the final product.
Critical Process Parameters (CPPs)
-
Reaction Temperature: Temperature can influence the reaction rate and the N-/O-alkylation ratio.[3] Higher temperatures may accelerate the reaction but could also favor the formation of the undesired O-alkylated isomer.
-
Solvent Polarity: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF are generally preferred for SN2 reactions. However, variations in solvent polarity can alter the solvation of the saccharin anion, thereby affecting the regioselectivity of the alkylation.[4]
-
Purity of Starting Materials: The purity of sodium saccharin and ethyl bromoacetate is critical. Impurities in the starting materials can carry through to the final product or interfere with the reaction.
-
Reaction Time: Incomplete reactions will result in lower yields and the presence of unreacted starting materials, while excessively long reaction times can lead to the formation of degradation products.[5]
Analytical Methodologies for Quality Control
A robust analytical framework is essential for quantifying inter-batch variability.
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of Saccharin N-(2-acetic acid ethyl ester) and quantifying impurities. A validated, stability-indicating HPLC method is crucial.
Diagram: HPLC Analysis Workflow
Caption: A typical workflow for HPLC-based purity analysis.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm[6] |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to definitively identify the N- and O-alkylated isomers.
-
¹H NMR: The chemical shifts of the methylene protons adjacent to the nitrogen or oxygen are distinct. For the N-alkylated product, the -CH₂- group of the ethyl ester typically appears around 4.5-5.0 ppm. In the O-alkylated isomer, the corresponding -CH₂- protons are shifted to a different resonance.
-
¹³C NMR: The chemical shift of the carbon in the -CH₂- group also provides clear evidence of N- or O-alkylation.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-alkylated | -N-C H₂- | ~4.6 | ~41 |
| O-alkylated | -O-C H₂- | ~4.8 | ~70 |
Note: Exact chemical shifts can vary depending on the solvent and instrument.
Comparative Analysis of Inter-Batch Variability: A Case Study
To illustrate the impact of process parameter variations, consider the following hypothetical data from three different batches of Saccharin N-(2-acetic acid ethyl ester) synthesis.
Table 3: Inter-Batch Comparison of Synthesis Parameters and Outcomes
| Parameter | Batch A (Control) | Batch B | Batch C |
| Reaction Temp. | 65°C | 85°C | 65°C |
| Solvent | DMF | DMF | Acetonitrile |
| Yield (%) | 85 | 82 | 75 |
| Purity (HPLC, %) | 99.5 | 97.8 | 98.5 |
| O-alkylated Impurity (%) | 0.2 | 1.5 | 0.8 |
| Unreacted Saccharin (%) | <0.1 | <0.1 | 0.5 |
Analysis of Results:
-
Batch B vs. Batch A: The higher reaction temperature in Batch B resulted in a slightly lower yield and a significant increase in the O-alkylated impurity. This highlights the critical nature of temperature control in managing the regioselectivity of the reaction.
-
Batch C vs. Batch A: The change in solvent to acetonitrile in Batch C led to a lower yield and a higher level of unreacted starting material, suggesting a slower reaction rate. The O-alkylated impurity also increased, indicating that DMF is a more suitable solvent for favoring N-alkylation in this synthesis.
Mitigating Inter-Batch Variability: A Proactive Approach
Controlling inter-batch variability requires a multifaceted strategy:
-
Robust Process Development: Thoroughly investigate the impact of CPPs on CQAs during the development phase using Design of Experiments (DoE).
-
Strict Control of Starting Materials: Implement rigorous quality control checks on all incoming raw materials.
-
Standardized Operating Procedures (SOPs): Ensure that all manufacturing steps are clearly defined and consistently executed.
-
In-Process Controls (IPCs): Monitor critical parameters during the synthesis to allow for real-time adjustments.
-
Comprehensive Final Product Testing: Utilize validated analytical methods to ensure each batch meets the required specifications.
Conclusion
The synthesis of Saccharin N-(2-acetic acid ethyl ester) serves as an excellent model for understanding and controlling inter-batch variability in pharmaceutical manufacturing. By focusing on critical process parameters such as temperature and solvent choice, and by implementing robust analytical controls, researchers and manufacturers can ensure the consistent production of high-quality intermediates. A proactive approach to identifying and mitigating sources of variability is not only a regulatory expectation but also a fundamental principle of sound scientific and manufacturing practice, ultimately contributing to the development of safer and more effective medicines.
References
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Regioselective Alkylation of Saccharin with Alcohols under Mitsunobu Conditions. Available at: [Link]
-
Rapid analytical method development and validation of Piroxicam by RP-HPLC - JOCPR. Available at: [Link]
-
Fast HPLC Method for the Determination of Piroxicam and its Application to Stability Study. Available at: [Link]
-
Improving API Synthesis - Pharmaceutical Technology. Available at: [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? - Biotage. Available at: [Link]
-
The development and validation of a rapid HPLC method for determination of piroxicam. Available at: [Link]
-
Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem. Available at: [Link]
-
Modification and Validation of an HPLC Method for Quantification of Piroxicam. | Request PDF - ResearchGate. Available at: [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Available at: [Link]
-
How does reaction time impact synthetic product purity and yield? - Biotage. Available at: [Link]
-
(PDF) Synthesis of Novel Compounds Derived from Saccharin - ResearchGate. Available at: [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax. Available at: [Link]
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Available at: [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]
-
Ethyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide | Request PDF - ResearchGate. Available at: [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed. Available at: [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery - ResearchGate. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. Available at: [Link]
-
Synthesis of isopropyl 3-oxo-1,2-benzoisothiazoline-2-acetate 1,1-dioxide - PrepChem.com. Available at: [Link]
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Available at: [Link]
-
Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane - RSC Publishing. Available at: [Link]
-
From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis - Almac. Available at: [Link]
-
N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods - ResearchGate. Available at: [Link]
-
Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Safe Disposal of Saccharin N-(2-acetic acid ethyl ester): A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. This guide provides a detailed protocol for the proper and safe disposal of Saccharin N-(2-acetic acid ethyl ester) (CAS No. 24683-20-3), a compound also known as Piroxicam Impurity E.[1][2][3] Adherence to these procedures is paramount for ensuring personnel safety, environmental protection, and regulatory compliance.
While saccharin and its salts were removed from the U.S. Environmental Protection Agency's (EPA) list of hazardous wastes under the Resource Conservation and Recovery Act (RCRA), it is crucial to understand that this delisting does not automatically apply to all its derivatives. Saccharin N-(2-acetic acid ethyl ester) possesses its own distinct toxicological profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] This necessitates its management as a hazardous waste.
I. Hazard Profile and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. The primary hazards associated with Saccharin N-(2-acetic acid ethyl ester) are acute toxicity upon ingestion, dermal contact, and inhalation.
Table 1: Hazard and Safety Information for Saccharin N-(2-acetic acid ethyl ester)
| Property | Value | Source |
| CAS Number | 24683-20-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁NO₅S | [1][2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
| Primary Hazards | Irritant, Acute Toxicity (Oral, Dermal, Inhalation) | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection if handling powders or creating aerosols. | General Laboratory Safety Guidelines |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of Saccharin N-(2-acetic acid ethyl ester) from a laboratory setting. This procedure is designed to be a self-validating system, ensuring safety at each stage.
Step 1: Waste Segregation and Containerization
-
Designated Hazardous Waste Container: Designate a specific, properly labeled container for Saccharin N-(2-acetic acid ethyl ester) waste. This container should be made of a material compatible with the chemical and any solvents used.
-
Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid Saccharin N-(2-acetic acid ethyl ester) in a clearly labeled, sealed container. This includes any contaminated consumables such as weighing papers, gloves, and pipette tips.
-
Liquid Waste: If the compound is in a solution, collect it in a sealable, chemical-resistant container. Ensure the container is compatible with the solvent used.
-
Step 2: Labeling and Storage
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Saccharin N-(2-acetic acid ethyl ester)," and the associated hazards (e.g., "Toxic," "Irritant").
-
Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent the spread of material in case of a leak or spill.
Step 3: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Licensed Disposal Vendor: The waste will be handled by a licensed hazardous waste disposal company, which will transport it to an approved treatment, storage, and disposal facility (TSDF).[4]
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Saccharin N-(2-acetic acid ethyl ester).
Caption: Workflow for the safe disposal of Saccharin N-(2-acetic acid ethyl ester).
IV. Advanced Disposal Considerations: Chemical and Thermal Treatment
While the primary disposal route for laboratory quantities of this compound is through a licensed hazardous waste vendor, it is scientifically valuable to understand potential treatment methodologies that may be employed on an industrial scale.
Chemical Treatment: Alkaline Hydrolysis (Saponification)
The ester functional group in Saccharin N-(2-acetic acid ethyl ester) is susceptible to hydrolysis, a reaction that breaks the ester bond. Alkaline hydrolysis, also known as saponification, is a common method for the degradation of esters.[4]
-
Mechanism: In this process, the ester is treated with a strong base, such as sodium hydroxide (NaOH), to yield the corresponding carboxylate salt and an alcohol. This reaction is generally irreversible, which drives the complete degradation of the ester.
-
Application: This method could be used to convert the ester into more water-soluble and potentially less toxic compounds before final disposal. However, this process should only be carried out by trained professionals in a controlled environment with appropriate safety measures.
Thermal Treatment: Incineration
Incineration is a common method for the disposal of organic hazardous waste. This process uses high temperatures to break down the organic molecules into simpler, less hazardous compounds.
-
Considerations for Nitrogen and Sulfur Content: Saccharin N-(2-acetic acid ethyl ester) contains both nitrogen and sulfur. The combustion of nitrogen-containing organic compounds can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants. Similarly, the combustion of sulfur-containing compounds produces sulfur oxides (SOx).
-
Controlled Incineration: Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") to remove NOx, SOx, and other pollutants before they are released into the atmosphere.
V. Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of Saccharin N-(2-acetic acid ethyl ester) is a critical responsibility for all laboratory personnel. By understanding its hazardous properties and adhering to the systematic disposal protocol outlined in this guide, we can ensure a safe working environment and minimize our environmental impact. Always consult your institution's specific guidelines and your Safety Data Sheet for the most accurate and up-to-date information.
VI. References
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 607195, Saccharin N-(2-acetic acid ethyl ester). Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
SciELO. (2022). Laboratory chemical waste: hazard classification by GHS and transport risk. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS). Retrieved from [Link]
-
ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
-
PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 24683-20-3| Product Name : Piroxicam - Impurity E| Chemical Name : Saccharin N-(2-Acetic Acid Ethyl Ester). Retrieved from [Link]
-
MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed. Retrieved from [Link]
-
Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Saccharin N-(2-acetic acid ethyl ester)
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Saccharin N-(2-acetic acid ethyl ester) (CAS 24683-20-3), a compound often utilized in pharmaceutical research and organic synthesis. Our focus is to provide procedural, step-by-step guidance that is grounded in established safety protocols and scientific principles, ensuring you can work with this compound confidently and securely.
Hazard Identification and Risk Assessment: Understanding the Compound
Saccharin N-(2-acetic acid ethyl ester) is classified under the Globally Harmonized System (GHS) with the following primary hazards:
These classifications indicate that the primary routes of exposure are ingestion, dermal contact, and inhalation. Therefore, a comprehensive personal protective equipment (PPE) strategy must address all three of these potential exposure pathways. The causality behind these hazards lies in the compound's chemical structure and its ability to interact with biological systems, necessitating a stringent approach to prevent unintended exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on the known hazards of Saccharin N-(2-acetic acid ethyl ester) and general best practices for handling solid organic compounds of this hazard profile.
Eye and Face Protection
-
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation (e.g., weighing, preparing solutions), chemical splash goggles are required. A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities or during vigorous agitation.
-
Rationale: This tiered approach ensures that the eyes and face are protected from accidental splashes of solutions or contact with airborne particles of the compound, which could cause irritation or be absorbed.
Skin Protection
-
Gloves:
-
Rationale: The selection of nitrile gloves is a balance between chemical resistance and dexterity. Given that many laboratory manipulations involve incidental rather than prolonged contact, nitrile gloves provide a suitable barrier. However, understanding their limitations is key to safe use. Always inspect gloves for any signs of degradation before and during use.
-
Lab Coat:
-
Recommendation: A standard, long-sleeved laboratory coat should be worn at all times. For procedures with a significant risk of splashing, a chemically resistant apron over the lab coat is advised.
-
Rationale: A lab coat provides a removable barrier to protect personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure.
-
Respiratory Protection
-
Recommendation: When handling small quantities of Saccharin N-(2-acetic acid ethyl ester) in a well-ventilated area, such as a certified chemical fume hood, respiratory protection may not be necessary. However, if weighing the powder outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator is required. A P95 or P100 particulate respirator is recommended to protect against inhalation of the solid compound.
-
Rationale: The "harmful if inhaled" classification necessitates control of airborne particles. A chemical fume hood is the primary engineering control. When this is not feasible, personal respiratory protection is essential to prevent the compound from entering the respiratory system.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the workflow.
Pre-Operational Checks
-
Verify Equipment: Ensure that the chemical fume hood is certified and functioning correctly. Have all necessary PPE readily available and in good condition.
-
Prepare Spill Kit: Locate the nearest spill kit and be familiar with its contents. For a solid organic compound, this should include an absorbent material suitable for chemical spills, a container for waste, and appropriate PPE.
-
Review Safety Data Sheet (SDS): Always have the SDS for Saccharin N-(2-acetic acid ethyl ester) accessible. This document provides comprehensive safety information.
Handling Procedure
-
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves before entering the designated handling area.
-
Work in a Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, should be performed inside a chemical fume hood to minimize inhalation exposure.
-
Controlled Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Immediate Cleanup: Clean up any minor spills immediately using appropriate procedures.
-
Labeling: Clearly label all containers with the compound name, concentration, and any relevant hazard warnings.
Post-Handling
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle.
-
Waste Segregation: All waste contaminated with Saccharin N-(2-acetic acid ethyl ester), including gloves, weigh boats, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Waste Container: The hazardous waste container should be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal of Unused Compound: Unused or unwanted Saccharin N-(2-acetic acid ethyl ester) should be disposed of as hazardous chemical waste. Do not pour it down the drain or discard it in the regular trash.
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Rationale: As a compound containing sulfur and nitrogen, specific disposal protocols for non-halogenated organic waste should be followed. Segregating chemical waste prevents unintended reactions and ensures it is managed by trained professionals in an environmentally responsible manner.
Summary of Key Safety Information
| Hazard | Personal Protective Equipment (PPE) | Handling Precautions | Disposal |
| Harmful if swallowed | Standard laboratory PPE | Avoid ingestion. Wash hands thoroughly after handling. | Dispose of as hazardous waste. |
| Harmful in contact with skin | Nitrile gloves, lab coat | Avoid skin contact. Change gloves immediately if contaminated. | Dispose of contaminated materials as hazardous waste. |
| Harmful if inhaled | Work in a chemical fume hood. Use a P95/P100 respirator if necessary. | Handle in a well-ventilated area, preferably a fume hood. | Dispose of in a sealed hazardous waste container. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Saccharin N-(2-acetic acid ethyl ester).
Caption: Workflow for the safe handling of Saccharin N-(2-acetic acid ethyl ester).
References
-
PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health and Senior Services. (2006). Right to Know Hazardous Substance Fact Sheet: Saccharin. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Ethyl Acetate. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
American Conference of Governmental Industrial Hygienists. (n.d.). TLV Chemical Substances Introduction. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
